molecular formula C28H34N8O8 B8113862 Folate-PEG3-alkyne

Folate-PEG3-alkyne

Cat. No.: B8113862
M. Wt: 610.6 g/mol
InChI Key: BTQOUUGJBSCVDT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Folate-PEG3-alkyne is a useful research compound. Its molecular formula is C28H34N8O8 and its molecular weight is 610.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxo-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39)/t21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQOUUGJBSCVDT-NRFANRHFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N8O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Folate-PEG3-alkyne: Structure and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-alkyne is a heterobifunctional molecule meticulously engineered for targeted drug delivery and bioconjugation. Its unique tripartite structure allows for the specific targeting of cells overexpressing folate receptors, enhanced solubility and bioavailability, and versatile conjugation with other molecules via "click chemistry." This guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed protocol for its application in bioconjugation.

This compound is classified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, highlighting its significance in the development of targeted protein degraders.[1][2][3][4][5] The molecule's design incorporates a folate ligand, a polyethylene glycol (PEG) spacer, and a terminal alkyne group, each conferring a distinct and crucial function.

Molecular Structure and Core Components

The chemical structure of this compound is comprised of three key functional moieties:

  • Folate: This vitamin B derivative serves as the targeting ligand. Many cancer cells exhibit a significant overexpression of folate receptors on their surface, making folate an excellent candidate for selectively delivering conjugated payloads, such as cytotoxic drugs or imaging agents, to tumor sites while minimizing off-target effects.

  • PEG3 Linker: A short polyethylene glycol chain consisting of three ethylene glycol units acts as a hydrophilic spacer. This PEG linker enhances the molecule's solubility in aqueous media, reduces aggregation, and provides spatial separation between the folate targeting group and the conjugated molecule, which can be critical for maintaining the biological activity of both.

  • Alkyne Group: The terminal alkyne is a reactive handle that enables covalent modification through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This allows for the straightforward and stable conjugation of this compound to any molecule bearing an azide group.

The logical relationship between these components is illustrated in the diagram below.

cluster_Folate_PEG3_Alkyne This compound Structure cluster_Function Functional Roles Folate Folate Moiety PEG3 PEG3 Linker Folate->PEG3 Amide Bond Targeting Cellular Targeting (Folate Receptor) Folate->Targeting Alkyne Terminal Alkyne PEG3->Alkyne Ether Linkage Solubility Solubility & Spacing PEG3->Solubility Conjugation Bioconjugation (Click Chemistry) Alkyne->Conjugation

Fig. 1: Structural components and functions of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1245285-73-7
Molecular Formula C₂₈H₃₄N₈O₈
Molecular Weight 610.63 g/mol
Exact Mass 610.2500
Purity >96%
Solubility 10 mM in DMSO
Appearance SolidN/A
Storage Conditions Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place.

Experimental Protocol: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its conjugation to azide-functionalized molecules, such as proteins, peptides, or drug payloads. The following is a detailed protocol for a typical CuAAC reaction.

Materials:

  • This compound

  • Azide-modified molecule (e.g., protein, peptide, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, water)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Experimental Workflow:

The workflow for the bioconjugation process is outlined in the diagram below.

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_purification 3. Purification & Analysis prep_alkyne Dissolve this compound (e.g., in DMSO) mix_reagents Combine this compound and azide-molecule prep_alkyne->mix_reagents prep_azide Prepare azide-molecule in conjugation buffer prep_azide->mix_reagents prep_cu Prepare CuSO₄ stock (e.g., 100 mM in H₂O) add_catalyst Add CuSO₄/THPTA complex to the mixture prep_cu->add_catalyst prep_ligand Prepare THPTA ligand stock (e.g., 200 mM in H₂O) prep_ligand->add_catalyst prep_reductant Prepare fresh Sodium Ascorbate (e.g., 100 mM in H₂O) mix_reagents->add_catalyst initiate Initiate reaction by adding Sodium Ascorbate add_catalyst->initiate incubate Incubate at room temperature (30-60 min), protected from light initiate->incubate purify Purify the conjugate (e.g., SEC or dialysis) incubate->purify analyze Analyze product for purity, conjugation efficiency, and DAR purify->analyze

Fig. 2: Experimental workflow for CuAAC bioconjugation.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dissolve the azide-modified molecule in the chosen conjugation buffer to a known concentration.

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a stock solution of the THPTA ligand in water (e.g., 200 mM).

    • Crucially, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use, as it is prone to oxidation.

  • Reaction Setup:

    • In a reaction tube, combine the azide-modified molecule with the this compound. The molar ratio should be optimized, but a starting point is typically a 4 to 10-fold molar excess of the alkyne linker over the azide-molecule.

    • In a separate tube, prepare the copper(I) catalyst complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let this stand for a few minutes.

    • Add the Cu(I)/THPTA complex to the reaction mixture containing the azide and alkyne. A typical final concentration for copper is between 50 and 250 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 to 40 equivalents relative to the azide.

    • Gently mix the reaction and incubate at room temperature for 30 to 60 minutes. Protect the reaction from light.

  • Purification:

    • Once the reaction is complete, the resulting folate-conjugated molecule must be purified to remove unreacted reagents, the copper catalyst, and by-products.

    • Common purification methods include size-exclusion chromatography (SEC) for macromolecules like proteins or dialysis against a suitable buffer containing EDTA to chelate and remove copper ions.

  • Analysis:

    • The purified conjugate should be characterized to confirm successful conjugation and assess purity.

    • Techniques such as LC-MS can be used to verify the mass of the final product. For antibody-drug conjugates, methods like hydrophobic interaction chromatography (HIC) can determine the drug-to-antibody ratio (DAR).

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation and targeted drug delivery. Its well-defined structure, combining a targeting moiety, a biocompatible linker, and a reactive handle for click chemistry, enables the streamlined development of sophisticated therapeutic and diagnostic agents. The robust and high-yielding nature of the CuAAC reaction ensures efficient and reliable conjugation, making this molecule an invaluable asset for researchers and drug development professionals.

References

Folate-PEG3-Alkyne: A Technical Guide to its Mechanism of Action in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate-PEG3-alkyne is a heterobifunctional chemical linker that serves as a cornerstone in the development of targeted therapeutics. It leverages the overexpression of folate receptors (FR) on the surface of many cancer cells to achieve selective delivery of conjugated payloads. This technical guide elucidates the core mechanism of action of this compound-based conjugates, detailing the molecular pathways of cellular uptake and the chemical basis for its utility. The guide provides a review of quantitative data from representative studies, detailed experimental protocols for assessing conjugate efficacy, and visual diagrams of the key mechanisms and workflows.

Core Mechanism of Action

The therapeutic action of a molecule conjugated via this compound is not derived from the linker itself, but from the targeted delivery it facilitates. The mechanism can be dissected into two primary stages: targeted binding and internalization, followed by the action of the conjugated payload.

  • Folate Moiety: The Targeting Ligand The folate component of the linker acts as a high-affinity ligand for the folate receptor (FR), particularly the FR-α isoform, which is frequently overexpressed on the surface of various malignant cells (e.g., ovarian, lung, breast, and brain cancers) while having limited expression in healthy tissues.[1] This differential expression allows for the selective targeting of tumor cells. The affinity of folate for its receptor is in the nanomolar range, ensuring strong and specific binding of the entire conjugate to the cancer cell surface.[2]

  • PEG3 Spacer: The Solubilizing and Spacing Element The short polyethylene glycol (PEG) chain, consisting of three ethylene glycol units (PEG3), serves multiple crucial functions. It enhances the aqueous solubility of the conjugate, which is often necessary for lipophilic payloads.[1][3] Furthermore, it provides a flexible spacer arm between the folate targeting group and the attached molecule, preventing steric hindrance and ensuring that the folate can efficiently bind to its receptor.[1]

  • Alkyne Group: The Conjugation Handle The terminal alkyne group is a chemically reactive handle designed for bio-orthogonal "click chemistry." Specifically, it is used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to covalently link the this compound molecule to a payload that has been functionalized with an azide group. This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for creating stable bioconjugates.

Cellular Uptake Pathway: Receptor-Mediated Endocytosis

Once the folate-conjugate binds to the folate receptor on the cell surface, the entire complex is internalized into the cell via receptor-mediated endocytosis. While the primary pathway involves caveolae-dependent endocytosis, some studies suggest that clathrin-mediated endocytosis can also play a role, depending on the cell type and the nature of the conjugate.

The process unfolds as follows:

  • Binding: The folate-conjugate binds to FR-α located in lipid rafts on the cell membrane.

  • Internalization: The membrane invaginates to form an endocytic vesicle (endosome), enclosing the receptor-ligand complex.

  • Acidification: The endosome matures and its internal pH drops to approximately 5.0. This acidic environment facilitates the dissociation of the folate conjugate from its receptor.

  • Payload Release & Action: The payload is released into the cytoplasm to exert its therapeutic or diagnostic effect. The exact mechanism of release and action is dependent on the nature of the payload and the linker used to attach it to the azide group.

  • Receptor Recycling: The folate receptor is typically recycled back to the cell surface, ready to bind to another conjugate.

Quantitative Data on Folate-PEG Conjugates

To illustrate the impact of folate-PEG conjugation on drug delivery, this section summarizes quantitative data from a study on far-red light-activatable paclitaxel (PTX) prodrugs. While this study used an NHS-ester for conjugation rather than an alkyne, the principles of targeting and the effects of the Folate-PEG moiety are directly comparable.

Physicochemical Properties

The addition of a PEG spacer dramatically increases the hydrophilicity of a lipophilic drug conjugate, which is critical for its behavior in biological systems. This is quantified by the log D value (the distribution coefficient at a specific pH), where a lower value indicates higher hydrophilicity.

Table 1: Hydrophilicity of Folate-PEG-Paclitaxel Prodrug Conjugates

Conjugate Name PEG Length (approx. units) log D (pH 7.4)
FA-Pc-L-PTX 0 > 3.1
FA-PEG1k-Pc-L-PTX ~23 1.28
FA-PEG2k-Pc-L-PTX ~45 0.09
FA-PEG3.5k-Pc-L-PTX ~80 -0.24
FA-PEG5k-Pc-L-PTX ~114 -0.59

Data sourced from a study on photoactivatable paclitaxel prodrugs.

In Vitro Efficacy (Phototoxicity)

The efficacy of targeted conjugates is often assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. The following data shows the phototoxic activity of the paclitaxel prodrugs in folate receptor-positive (SKOV-3) and folate receptor-negative (MCF-7) cells.

Table 2: Phototoxicity (IC50, nM) of Folate-PEG-Paclitaxel Prodrug Conjugates

Conjugate Name PEG Length (approx. units) SKOV-3 (FR+) IC50 (nM) MCF-7 (FR-) IC50 (nM)
FA-Pc-L-PTX 0 400 ± 50 380 ± 50
FA-PEG1k-Pc-L-PTX ~23 130 ± 10 300 ± 30
FA-PEG2k-Pc-L-PTX ~45 130 ± 20 300 ± 20
FA-PEG3.5k-Pc-L-PTX ~80 140 ± 20 290 ± 20
FA-PEG5k-Pc-L-PTX ~114 420 ± 40 410 ± 30

Data represents phototoxicity upon illumination with a 690 nm laser.

The data clearly indicates that conjugates with medium-length PEG spacers (1k-3.5k) show significantly enhanced potency in FR-positive cells compared to FR-negative cells, demonstrating successful targeting. The non-PEGylated and long-chain PEGylated versions showed little to no targeting specificity.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of folate-targeted drug conjugates, adapted from published literature.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for conjugating an azide-modified payload to this compound.

Materials:

  • This compound

  • Azide-functionalized payload (e.g., drug, dye)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Solvent (e.g., DMSO, water, or a mixture)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Reactants: Dissolve the this compound and the azide-functionalized payload in the chosen solvent. A slight molar excess of one reactant (e.g., 1.2 equivalents of the alkyne) can be used to drive the reaction to completion.

  • Prepare Catalyst Complex: In a separate microcentrifuge tube, mix the THPTA ligand solution and the CuSO4 solution. Vortex briefly. This pre-complexation stabilizes the catalytic Cu(I) species.

  • Initiate Reaction: Add the THPTA/CuSO4 complex to the mixture of the alkyne and azide reactants.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. Vortex briefly to mix.

  • Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction should be protected from light if using photosensitive compounds.

  • Purification: Purify the resulting conjugate using an appropriate method, such as HPLC, size exclusion chromatography, or dialysis, to remove unreacted starting materials, copper, and other reagents.

  • Characterization: Confirm the successful conjugation using analytical techniques like Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and NMR spectroscopy.

Protocol for Cellular Uptake Assay (Fluorescence-Based)

This protocol is used to quantify the internalization of a fluorescently-labeled folate conjugate into cancer cells.

Materials:

  • FR-positive cells (e.g., HeLa, KB, SKOV-3) and FR-negative control cells (e.g., MG-63, MCF-7)

  • Folate-free cell culture medium (to enhance FR expression)

  • Fluorescently-labeled Folate-PEG-conjugate

  • Free folic acid (for competition/inhibition experiment)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Microplate reader with fluorescence capabilities or a flow cytometer

Procedure:

  • Cell Seeding: Seed the FR-positive and FR-negative cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Allow them to adhere and grow for 24-48 hours.

  • Folate Depletion (Optional but Recommended): About 24 hours before the assay, replace the standard medium with a folate-free medium to maximize the expression of folate receptors on the cell surface.

  • Treatment:

    • Total Uptake: Add the fluorescent folate-conjugate (at various concentrations, e.g., 1-10 µM) to the wells and incubate for a set time (e.g., 2-4 hours) at 37°C.

    • Inhibition Control: For a parallel set of wells, pre-incubate the cells with a high concentration of free folic acid (e.g., 0.5-1 mM) for 30 minutes before adding the fluorescent folate-conjugate. This will block the folate receptors and show the level of non-specific uptake.

  • Termination and Washing: Aspirate the medium containing the conjugate. Wash the cells three times with ice-cold PBS to remove any conjugate that is bound to the outside of the cell membrane but not internalized.

  • Quantification:

    • Plate Reader Method: Add cell lysis buffer to each well. After complete lysis, measure the fluorescence intensity of the lysate using a microplate reader. Normalize the fluorescence signal to the total protein content in each well (determined by a BCA or similar protein assay).

    • Flow Cytometry Method: Detach the cells using trypsin, resuspend them in PBS, and analyze the cellular fluorescence using a flow cytometer.

  • Data Analysis: Calculate the specific uptake by subtracting the fluorescence value of the inhibition control wells from the total uptake wells.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the cell-killing ability of a folate-conjugate carrying a cytotoxic payload.

Materials:

  • FR-positive and FR-negative cells

  • Folate-PEG-cytotoxic drug conjugate

  • Free cytotoxic drug (as a positive control)

  • Complete cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (1 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the folate-drug conjugate, the free drug, and a vehicle control in the culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the cells for a period relevant to the drug's mechanism of action (typically 48-72 hours) at 37°C.

  • MTT Addition: Aspirate the treatment medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Workflows

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conjugate This compound -Payload Conjugate FR Folate Receptor (FR-α) Conjugate->FR High-Affinity Binding Endosome Early Endosome (pH drops to ~5.0) FR->Endosome Receptor-Mediated Endocytosis Payload Released Payload Endosome->Payload Acid-Mediated Dissociation Recycle Receptor Recycling Endosome->Recycle Action Therapeutic/Diagnostic Action Payload->Action Exerts Effect Recycle->FR

Caption: Folate receptor-mediated endocytosis pathway for a targeted conjugate.

Experimental_Workflow cluster_synthesis Module 1: Conjugate Synthesis cluster_invitro Module 2: In Vitro Evaluation A1 This compound A3 CuAAC 'Click' Reaction A1->A3 A2 Azide-Payload A2->A3 A4 Purification & Characterization (HPLC, MS) A3->A4 B1 Cell Culture (FR+ and FR- lines) A4->B1 Test Conjugate B2 Cellular Uptake Assay (Fluorescence) B1->B2 B3 Cytotoxicity Assay (MTT) B1->B3 B4 Data Analysis (IC50 Calculation) B2->B4 B3->B4

Caption: General experimental workflow for synthesis and evaluation.

Logic_Relationship Start High FR Expression on Cancer Cells Target Folate Moiety Provides Targeting Start->Target Linker PEG3-Alkyne Moiety Uptake Receptor-Mediated Endocytosis Target->Uptake Solubility PEG Increases Solubility Linker->Solubility Conjugation Alkyne Enables 'Click' Conjugation to Payload Linker->Conjugation Result Selective Delivery of Payload to Cancer Cells Uptake->Result

Caption: Logical relationship of the components of this compound.

References

A Technical Guide to the Synthesis and Characterization of Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Folate-PEG3-alkyne, a heterobifunctional molecule integral to the advancement of targeted therapeutics and bioconjugation. This document details the synthetic pathways, purification methods, and analytical characterization of this compound, presenting quantitative data in a clear, tabular format. Furthermore, it includes detailed experimental protocols and visual diagrams to facilitate comprehension and replication in a laboratory setting.

Introduction

This compound is a key reagent in the field of bioconjugation and targeted drug delivery. It consists of three main components: a folic acid moiety for targeting cells that overexpress the folate receptor (FR), a triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for "click" chemistry reactions. The folate receptor is frequently overexpressed in various types of cancer cells, making folate an excellent ligand for targeted drug delivery.[1] The alkyne handle allows for the covalent attachment of azide-containing molecules, such as therapeutic agents, imaging probes, or nanoparticles, through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2]

This guide will provide a comprehensive overview of the synthesis of this compound, starting from folic acid and an appropriate PEGylated alkyne precursor. It will then cover the essential characterization techniques used to verify the structure and purity of the final product.

Synthesis of this compound

The synthesis of this compound is typically achieved through the formation of an amide bond between the γ-carboxylic acid of folic acid and an amine-terminated PEG3-alkyne linker. It is crucial to selectively activate the γ-carboxyl group of folic acid to ensure the retention of its high binding affinity to the folate receptor.[3]

Synthetic Scheme

The overall synthetic strategy involves two main steps: the activation of the γ-carboxylic acid of folic acid and its subsequent coupling with an amino-PEG3-alkyne linker.

Synthesis_Workflow cluster_0 Step 1: Activation of Folic Acid cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification FolicAcid Folic Acid ActivatedFolate Activated Folate Intermediate (e.g., NHS-ester) FolicAcid->ActivatedFolate DCC/NHS or similar DMSO Product This compound ActivatedFolate->Product AminoPEG Amino-PEG3-alkyne AminoPEG->Product Purification Purification (e.g., HPLC) Product->Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on established procedures for the synthesis of similar folate-PEG conjugates.[4][5]

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amino-PEG3-alkyne

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pyridine

  • Diethyl ether

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (NH4OH)

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid (1.0 eq) in anhydrous DMSO.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature in the dark for 12-16 hours.

    • The formation of the NHS-activated folate ester will be accompanied by the precipitation of dicyclohexylurea (DCU) byproduct.

  • Coupling Reaction:

    • In a separate flask, dissolve Amino-PEG3-alkyne (1.2 eq) in anhydrous DMSO.

    • Add the activated folic acid solution from step 1 to the Amino-PEG3-alkyne solution.

    • Add pyridine (2.0 eq) to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Work-up and Purification:

    • After the reaction is complete, filter the mixture to remove the DCU precipitate.

    • Precipitate the crude product by adding the filtrate to an excess of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with diethyl ether.

    • Further purify the crude product by silica gel chromatography or preparative reverse-phase high-performance liquid chromatography (HPLC). A common mobile phase for silica gel chromatography is a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide. For HPLC, a water/acetonitrile gradient is typically used.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary
ParameterMethodExpected Value/ResultReference
Molecular Formula -C28H34N8O8
Molecular Weight Mass Spectrometry610.63 g/mol
Purity HPLC>95%
¹H NMR 400 MHz, DMSO-d6Characteristic peaks for folate, PEG, and alkyne moieties.
Mass Spectrum ESI-MS[M+H]⁺ at m/z 611.25
HPLC Retention Time Reverse-Phase C18Dependent on specific column and gradient conditions.
Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d6.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Spectral Features:

    • Folate Moiety: Aromatic protons of the pteridine ring and p-aminobenzoic acid (PABA) moiety typically appear in the range of 6.5-8.7 ppm. The glutamic acid protons will be observed in the aliphatic region.

    • PEG3 Linker: The methylene protons of the triethylene glycol chain will present as a series of multiplets around 3.5-3.7 ppm.

    • Alkyne Terminus: The terminal alkyne proton will appear as a characteristic singlet around 2.9-3.2 ppm.

2. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

  • Analysis: Use Electrospray Ionization (ESI) mass spectrometry in positive ion mode to determine the molecular weight.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 611.25.

3. High-Performance Liquid Chromatography (HPLC):

  • System: A reverse-phase HPLC system with a C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) is a typical mobile phase.

  • Detection: UV detection at wavelengths characteristic for folic acid (around 280 nm and 360 nm) is employed.

  • Purity Assessment: The purity of the sample is determined by integrating the peak area of the product and any impurities.

Applications in Drug Development and Research

This compound is a versatile tool for the development of targeted therapies. Its primary application lies in the construction of drug conjugates, where a therapeutic agent is attached via the alkyne group.

Signaling_Pathway cluster_0 Targeted Drug Delivery Workflow cluster_1 Cellular Uptake and Action FolatePEGAlkyne This compound Conjugate Folate-PEG-Drug Conjugate FolatePEGAlkyne->Conjugate CuAAC 'Click' Chemistry AzideDrug Azide-Modified Drug/Probe AzideDrug->Conjugate CancerCell Cancer Cell (Folate Receptor Overexpression) Conjugate->CancerCell Binds to Folate Receptor Endocytosis Receptor-Mediated Endocytosis CancerCell->Endocytosis DrugRelease Intracellular Drug Release Endocytosis->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Targeted drug delivery using this compound.

The process involves:

  • Bioconjugation: An azide-functionalized therapeutic payload is conjugated to this compound via a copper-catalyzed "click" reaction.

  • Targeting: The resulting folate-drug conjugate is administered and circulates in the body. The folate moiety selectively binds to folate receptors overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the conjugate is internalized into the cancer cell through receptor-mediated endocytosis.

  • Drug Release: Once inside the cell, the linker can be designed to be cleaved by intracellular conditions (e.g., low pH, specific enzymes), releasing the active drug.

  • Therapeutic Action: The released drug exerts its cytotoxic or therapeutic effect on the cancer cell, leading to cell death or inhibition of proliferation.

This targeted approach aims to increase the therapeutic efficacy of the drug while minimizing off-target side effects, a critical goal in modern drug development.

Conclusion

This compound is a valuable and versatile molecule for the development of targeted drug delivery systems and other bioconjugation applications. This guide has provided a comprehensive overview of its synthesis, characterization, and application. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, chemical biology, and drug development. The ability to specifically target cancer cells through the folate receptor, combined with the efficiency of click chemistry, makes this compound a powerful tool in the ongoing effort to develop more effective and less toxic cancer therapies.

References

Folate-PEG3-Alkyne: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability properties of Folate-PEG3-alkyne, a key reagent in targeted drug delivery and bioconjugation. This document collates available data, outlines experimental protocols for characterization, and presents logical workflows for its application.

Core Properties of this compound

This compound is a bifunctional molecule designed for targeted applications. It consists of a folate moiety for targeting the folate receptor, which is often overexpressed on the surface of cancer cells, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a terminal alkyne group for "click" chemistry conjugation.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C28H34N8O8
Molecular Weight 610.63 g/mol
Appearance Not specified, typically a solidN/A
Purity Varies by supplier
Storage Conditions -20°C, protect from light and moisture

Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively published, the presence of the PEG3 linker is intended to improve its aqueous solubility. The folate moiety itself has limited water solubility, which is significantly enhanced by the PEGylation.

Table 2: Qualitative Solubility of this compound

SolventExpected SolubilityNotes
Water Enhanced by PEG linkerThe overall solubility will depend on the salt form and pH.
Aqueous Buffers (e.g., PBS) Likely solublepH dependence of the folate moiety may influence solubility.
Dimethyl Sulfoxide (DMSO) Likely solubleCommon solvent for preparing stock solutions of similar compounds.
Ethanol, Methanol Potentially solubleMay require some optimization.
Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS pH 7.4, DMSO)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (UV-Vis) or HPLC system

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solution:

    • Accurately weigh a known amount of this compound (e.g., 10 mg) and add it to a fixed volume of the solvent (e.g., 1 mL) in a microcentrifuge tube.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Agitate the solution at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

    • Measure the absorbance of the diluted supernatant at the λmax of this compound (around 280 nm and 360 nm, characteristic of the pterin chromophore) or analyze by a calibrated HPLC method.

    • Calculate the concentration of the dissolved this compound using a pre-established calibration curve.

  • Calculation of Solubility:

    • Multiply the measured concentration by the dilution factor to determine the solubility in the original supernatant. Express the result in mg/mL or mmol/L.

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The folate moiety is generally the most labile part of the molecule.

Table 3: Factors Influencing the Stability of the Folate Moiety

FactorEffect on StabilitySource
pH Most stable at neutral (pH 7.0) or alkaline (pH 9.2) conditions. Degradation increases at acidic pH (<4).
Temperature Degradation rate increases with temperature.
Light Susceptible to photodegradation, particularly under UV irradiation. The C9-N10 bond is sensitive to cleavage.
Oxygen Prone to oxidation, which is a major cause of degradation.
Experimental Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of this compound under various conditions.

Objective: To assess the degradation of this compound over time at different pH values and temperatures.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or MS)

  • Amber vials to protect from light

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the different pH buffers.

    • Aliquot the solutions into amber vials for each time point and condition to be tested.

  • Incubation:

    • Store the vials at the different test temperatures.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

    • Immediately analyze the sample by HPLC.

  • HPLC Analysis:

    • Inject a standard volume of the sample onto the HPLC system.

    • Use a suitable mobile phase to separate the parent this compound from any degradation products.

    • Monitor the elution profile at the characteristic absorbance wavelengths of folate.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage of intact compound versus time for each condition to determine the degradation kinetics.

Application Workflow and Signaling

The primary application of this compound is in the construction of targeted conjugates via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click" chemistry.

G cluster_synthesis Bioconjugate Synthesis cluster_delivery Targeted Delivery and Internalization Folate_PEG_Alkyne This compound Triazole_Formation Formation of Triazole Linkage Folate_PEG_Alkyne->Triazole_Formation Azide_Molecule Azide-Modified Molecule (e.g., Drug, Probe) Azide_Molecule->Triazole_Formation Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Formation CuAAC Click Chemistry Folate_Conjugate Folate-Targeted Bioconjugate Triazole_Formation->Folate_Conjugate Folate_Conjugate_ext Folate-Targeted Bioconjugate Folate_Receptor Folate Receptor (Overexpressed on Cancer Cell) Folate_Conjugate_ext->Folate_Receptor Binding Endocytosis Receptor-Mediated Endocytosis Folate_Receptor->Endocytosis Triggers Cell_Membrane Cancer Cell Membrane Endosome Endosome Endocytosis->Endosome Drug_Release Payload Release Endosome->Drug_Release Acidification/ Enzymatic Cleavage

Figure 1: Workflow for the synthesis and targeted delivery of a this compound bioconjugate.

The folate moiety of the conjugate binds to the folate receptor on the cell surface, leading to receptor-mediated endocytosis. Once inside the cell, the payload (e.g., a drug) is released, often triggered by the lower pH of endosomes or enzymatic cleavage, to exert its therapeutic effect.

Potential Degradation Pathway

The folate molecule is susceptible to cleavage, particularly at the C9-N10 bond. This can be initiated by factors such as UV light or oxidative stress.

G cluster_degradation Potential Degradation of Folate Moiety Folate_PEG_Alkyne This compound Pterin_Derivative Pterin-6-aldehyde Derivative Folate_PEG_Alkyne->Pterin_Derivative Cleavage at C9-N10 bond pABGA_PEG_Alkyne p-Aminobenzoyl-glutamate-PEG-Alkyne Folate_PEG_Alkyne->pABGA_PEG_Alkyne Cleavage at C9-N10 bond Degradation_Factors Degradation Factors (e.g., UV light, Oxidants) Degradation_Factors->Folate_PEG_Alkyne

Figure 2: A simplified representation of a potential degradation pathway for the folate moiety of this compound.

Understanding this potential instability is crucial for the proper handling, storage, and formulation of this compound and its conjugates to ensure their efficacy and safety.

References

The Pivotal Role of the PEG3 Linker in Folate-PEG3-alkyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate-PEG3-alkyne is a heterobifunctional linker that has emerged as a critical tool in the development of targeted therapeutics, particularly in the fields of oncology and sophisticated bioconjugation. This molecule strategically combines three key functional components: a folate moiety for targeting cells that overexpress the folate receptor (FR), a terminal alkyne group for versatile and efficient conjugation via "click" chemistry, and a central polyethylene glycol (PEG) linker. This in-depth technical guide elucidates the specific and crucial role of the short, discrete PEG3 linker in modulating the overall function, efficacy, and physicochemical properties of the resulting bioconjugates. We will delve into the impact of the PEG3 linker on solubility, stability, steric hindrance, and pharmacokinetic properties, supported by quantitative data and detailed experimental protocols.

Introduction: The Architecture of a Targeted Delivery System

The design of modern therapeutics increasingly relies on precision targeting to enhance efficacy while minimizing off-target toxicity. This compound is a prime example of a molecular scaffold engineered for this purpose. Its architecture is a triad of functionally distinct modules:

  • Folate: A high-affinity ligand for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, and breast, while having limited expression in healthy tissues. This differential expression allows for the selective targeting of cancer cells.[1][2]

  • Alkyne: A terminal functional group that serves as a reactive handle for covalent bond formation through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward attachment of a wide array of payloads, such as small molecule drugs, toxins, imaging agents, or proteolysis-targeting chimeras (PROTACs).

  • PEG3 Linker: A short, hydrophilic chain of three polyethylene glycol units that physically separates the folate targeting moiety from the alkyne conjugation site. While seemingly a simple spacer, the PEG3 linker plays a multifaceted and critical role in the overall performance of the conjugate.

This guide will focus on dissecting the pivotal functions of the PEG3 linker, moving beyond its role as a mere spacer to understand its impact on the biopharmaceutical properties of this compound and its derivatives.

The Multifaceted Role of the PEG3 Linker

The polyethylene glycol linker in folate-targeted conjugates is a critical determinant of the conjugate's biological activity and therapeutic potential. The length of this linker can significantly influence the binding affinity to the folate receptor, cellular uptake, and in vivo tumor accumulation.[1][3] While longer PEG chains are often employed to enhance circulation half-life, shorter, discrete PEG linkers like PEG3 offer a unique set of advantages.

2.1. Enhancing Solubility and Stability

One of the primary functions of the PEG linker is to improve the aqueous solubility of the overall conjugate.[4] Many therapeutic payloads are hydrophobic, and their direct conjugation to folate can lead to aggregation and poor bioavailability. The hydrophilic nature of the PEG3 linker helps to mitigate this, ensuring that the conjugate remains soluble in physiological media. Furthermore, the PEG chain can provide a hydration shell that protects the conjugate from enzymatic degradation, thereby enhancing its stability.

2.2. Optimizing Steric Hindrance and Receptor Binding

The PEG3 linker provides a critical spatial separation between the bulky folate molecule and the conjugated payload. This separation is essential to minimize steric hindrance that could otherwise impede the binding of folate to its receptor. Studies have shown that the length of the PEG spacer is a crucial factor in receptor-ligand interactions. While a very short linker might not provide sufficient separation, an excessively long linker could lead to increased conformational flexibility, which may not be favorable for optimal receptor binding. The PEG3 linker often represents a balance, providing enough distance to prevent steric clash while maintaining a degree of conformational rigidity that can be beneficial for receptor engagement.

2.3. Influencing Pharmacokinetics and Biodistribution

The PEGylation of therapeutic molecules is a well-established strategy to improve their pharmacokinetic profiles. Even a short PEG3 linker can influence the hydrodynamic radius of the conjugate, which in turn can affect its renal clearance and circulation time. While longer PEG chains have a more pronounced effect on extending half-life, the PEG3 linker contributes to a more favorable biodistribution by reducing non-specific interactions with other proteins and cells.

Quantitative Data and Physicochemical Properties

The precise physicochemical properties of this compound are essential for designing and executing successful bioconjugation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1245285-73-7
Molecular Formula C28H34N8O8
Molecular Weight 610.63 g/mol
Appearance Solid
Purity >95%
Solubility Soluble in DMSO

The impact of PEG linker length on the efficacy of folate-targeted therapies has been a subject of extensive research. The following table summarizes findings from various studies, providing a comparative overview of how different PEG linker lengths can influence key performance parameters.

Table 2: Comparative Effects of PEG Linker Length on Folate-Targeted Nanoparticle Performance

ParameterShort PEG Linker (e.g., PEG2, PEG3, PEG4)Long PEG Linker (e.g., PEG2000, PEG5000)Key Findings and References
Cellular Uptake (in vitro) Can be highly effective, with some studies suggesting an optimal length for maximal uptake.Generally effective, but excessively long linkers may lead to reduced uptake due to steric hindrance from the PEG chain itself.Studies on liposomes with varying PEG linker lengths (2000, 3400, and 5000 Da) showed that a low ratio of folate modification with a long PEG chain resulted in the highest folate receptor-mediated association with cells. However, another study found no significant difference in cellular uptake in vitro between liposomes with PEG2k, PEG5k, and PEG10k linkers.
Tumor Accumulation (in vivo) May lead to rapid tumor penetration due to smaller size.Can enhance circulation time, leading to increased accumulation in the tumor via the Enhanced Permeability and Retention (EPR) effect.A study on folate-linked liposomes demonstrated that increasing the PEG-linker length from 2k to 10k Da significantly increased tumor accumulation in vivo.
Binding Affinity to Folate Receptor A certain minimal length is required to overcome steric hindrance and allow for efficient binding.Longer linkers can provide the flexibility needed for the folate moiety to orient itself optimally within the receptor's binding pocket.The binding affinity of folate to its receptor can be enhanced through conjugation with peptides, with the PEG linker acting as a spacer.
Cytotoxicity of Conjugated Drug Can be very high if cellular uptake is efficient.Can be enhanced due to increased drug accumulation in the tumor.In one study, a high ratio of folate modification, rather than the longest PEG chain, led to the highest in vitro cytotoxicity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its use in a typical click chemistry reaction, and the evaluation of the resulting conjugates in cell-based assays.

4.1. Representative Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of folate-PEG conjugates and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amino-PEG3-alkyne

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Diethyl ether

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

  • Activation of Folic Acid: In a round-bottom flask protected from light, dissolve folic acid in anhydrous DMSO. Add NHS and DCC (1.2 equivalents each relative to folic acid). Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of folic acid.

  • Conjugation to Amino-PEG3-alkyne: In a separate flask, dissolve Amino-PEG3-alkyne and triethylamine (2 equivalents) in anhydrous DMSO. Add the activated folic acid solution dropwise to the Amino-PEG3-alkyne solution.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring and protection from light.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the crude product by adding the filtrate to an excess of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it several times with diethyl ether to remove unreacted starting materials.

    • Redissolve the crude product in a minimal amount of DMSO and purify by dialysis against deionized water for 48 hours, with frequent water changes, to remove any remaining small molecule impurities.

  • Lyophilization: Lyophilize the purified solution to obtain this compound as a yellow solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, mass spectrometry, and HPLC.

4.2. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical click chemistry reaction to conjugate this compound to an azide-modified molecule (e.g., a fluorescent dye, drug, or peptide).

Materials:

  • This compound

  • Azide-modified payload

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving reactants)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-modified payload in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-modified payload.

    • Add 1.5 to 2 equivalents of the this compound stock solution.

    • Add PBS to bring the reaction volume to the desired final concentration.

    • Prepare a premix of CuSO₄ and THPTA by adding 1 µL of the CuSO₄ stock solution to 5 µL of the THPTA stock solution for a final 1:5 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification: Purify the resulting conjugate using an appropriate method, such as HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the payload.

4.3. Protocol for Cellular Uptake and Cytotoxicity Assays

This protocol outlines a general procedure to evaluate the targeting efficiency and cytotoxic effect of a folate-PEG3-drug conjugate on folate receptor-positive cancer cells.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, KB)

  • Folate receptor-negative control cell line (optional)

  • Cell culture medium (folate-free medium for uptake studies)

  • Folate-PEG3-drug conjugate

  • Non-targeted control conjugate (e.g., MeO-PEG3-drug)

  • Free drug

  • MTT or other cell viability assay reagent

  • Fluorescently labeled Folate-PEG3-conjugate (for uptake visualization)

  • DAPI (for nuclear staining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates (for cytotoxicity) or on glass coverslips in 24-well plates (for microscopy) and allow them to adhere overnight.

  • Cellular Uptake (Qualitative):

    • Replace the culture medium with folate-free medium containing the fluorescently labeled Folate-PEG3-conjugate at a predetermined concentration.

    • Incubate for 1-4 hours at 37°C.

    • For competition experiments, pre-incubate a set of cells with a high concentration of free folic acid for 30 minutes before adding the fluorescent conjugate.

    • Wash the cells three times with cold PBS to remove unbound conjugate.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI.

    • Visualize the cellular uptake of the fluorescent conjugate using a fluorescence microscope.

  • Cellular Uptake (Quantitative):

    • Treat the cells with the fluorescently labeled conjugate as described above.

    • After incubation, wash the cells, detach them with trypsin, and resuspend in PBS.

    • Analyze the fluorescence intensity of the cell suspension using a flow cytometer.

  • Cytotoxicity Assay (MTT Assay):

    • Replace the culture medium with fresh medium containing serial dilutions of the Folate-PEG3-drug conjugate, the non-targeted control, and the free drug.

    • Incubate the cells for 48-72 hours at 37°C.

    • Add the MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

Visualizations: Pathways and Workflows

5.1. Folate Receptor-Mediated Endocytosis

The targeting strategy of this compound conjugates relies on the natural cellular process of folate receptor-mediated endocytosis.

Folate_Endocytosis Folate Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_PEG3_Payload Folate-PEG3-Payload Conjugate FR Folate Receptor (FR) Folate_PEG3_Payload->FR 1. Binding Endosome Early Endosome FR->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Acidification Payload_Release Payload Release (e.g., Drug Action) Lysosome->Payload_Release 4. Degradation & Release

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

5.2. Experimental Workflow for Targeted Drug Delivery

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a targeted drug conjugate using this compound.

Experimental_Workflow Experimental Workflow for this compound Conjugation and Evaluation Synthesis Synthesis of This compound Click_Chemistry CuAAC 'Click' Chemistry Conjugation Synthesis->Click_Chemistry Payload_Modification Modification of Payload with Azide Group Payload_Modification->Click_Chemistry Purification Purification and Characterization of Conjugate Click_Chemistry->Purification In_Vitro_Studies In Vitro Evaluation (Cellular Uptake, Cytotoxicity) Purification->In_Vitro_Studies In_Vivo_Studies In Vivo Evaluation (Animal Models) In_Vitro_Studies->In_Vivo_Studies

Caption: Workflow for creating and testing a folate-targeted drug conjugate.

Conclusion

The PEG3 linker in this compound is far more than a simple spacer. It is a critical design element that profoundly influences the physicochemical and biological properties of the resulting bioconjugates. Its ability to enhance solubility, modulate steric hindrance for optimal receptor binding, and contribute to a favorable pharmacokinetic profile makes it an indispensable component in the rational design of targeted therapeutics. For researchers and drug development professionals, a thorough understanding of the role of the PEG3 linker is paramount to harnessing the full potential of folate-targeted drug delivery systems and advancing the development of more effective and selective therapies.

References

An In-Depth Technical Guide to Folate Receptor Targeting with Alkyne-Modified Folates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of using alkyne-modified folates for targeted drug delivery. By leveraging the high affinity of folic acid for the folate receptor (FR), which is frequently overexpressed in cancerous tissues, these modified folates serve as a precise targeting moiety. The introduction of an alkyne group enables highly efficient and specific conjugation to therapeutic payloads via "click chemistry," offering a modular and robust platform for the development of next-generation cancer therapeutics and imaging agents.

Introduction: The Rationale for Folate Receptor Targeting

Folic acid, a B vitamin, is essential for cellular proliferation, primarily through its role in the synthesis of nucleotides and other critical metabolic processes.[1] To meet their high demand for folate, rapidly dividing cancer cells often overexpress folate receptors (FRs), particularly the FRα isoform.[2][3][4] In contrast, most normal tissues exhibit limited FRα expression, and it is typically restricted to the apical surfaces, making it inaccessible to agents in the bloodstream.[4] This differential expression profile makes FRα an exceptional target for delivering cytotoxic agents selectively to tumors, thereby enhancing efficacy while minimizing off-target toxicity.

The modification of folic acid with an alkyne handle creates a "clickable" targeting ligand. This allows for straightforward and highly efficient conjugation to azide-modified drugs, nanoparticles, or imaging agents through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This modular approach facilitates the rapid synthesis and evaluation of a diverse range of targeted constructs.

Mechanism of Action and Cellular Signaling

The primary mechanism for the cellular uptake of folate conjugates is receptor-mediated endocytosis. The process involves the binding of the folate conjugate to FRα on the cell surface, followed by internalization into the cell within an endosomal vesicle. As the endosome matures, its internal pH drops, causing a conformational change in the receptor that leads to the release of the conjugate. The payload is then released into the cytoplasm to exert its therapeutic effect, while the folate receptor is recycled back to the cell surface.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Folate_Drug Alkyne-Folate Drug Conjugate FR Folate Receptor (FRα) Folate_Drug->FR High Affinity Binding Early_Endosome 3. Early Endosome (pH ~6.5) FR->Early_Endosome Endocytosis Binding 1. Binding Invagination 2. Invagination Late_Endosome 4. Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Late_Endosome->FR Recycling to Membrane Drug_Release 5. Drug Release Late_Endosome->Drug_Release Dissociation & Release Recycling 6. FR Recycling

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

Emerging evidence suggests that FRα is not merely a transport protein but also participates in cellular signaling pathways that can influence cancer progression, independent of its role in one-carbon metabolism. Binding of folate to FRα can initiate signaling cascades, such as the JAK-STAT3 and ERK1/2 pathways, which are known to be involved in cell proliferation and survival. Understanding these signaling roles is crucial for the comprehensive development of FR-targeted therapies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Folate Ligand FRa FRα FA->FRa Binds gp130 gp130 FRa->gp130 Dimerizes ERK ERK1/2 FRa->ERK Activates (Pathway Unclear) JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes TF Transcription Factor pSTAT3->TF Translocates to Nucleus Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes pERK p-ERK1/2 ERK->pERK Phosphorylates pERK->Proliferation Promotes TF->Proliferation

Caption: FRα signaling pathways implicated in cancer cell proliferation.

Preclinical Evaluation Workflow

The development of an alkyne-folate targeted therapeutic follows a structured preclinical evaluation pipeline. This process begins with the chemical synthesis and purification of the conjugate, followed by comprehensive in vitro characterization to confirm its biological activity and targeting specificity. Promising candidates then advance to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profile.

G S1 Synthesis & Purification - Alkyne-Folate Synthesis - Payload Conjugation (Click Chemistry) - HPLC Purification S2 In Vitro Characterization - Binding Affinity Assays (FRα) - Cellular Uptake Studies - Cytotoxicity (MTT Assay) - Competitive Inhibition Assays S1->S2 S3 In Vivo Evaluation - Tumor Xenograft Models - Biodistribution Studies - Efficacy (Tumor Regression) - Toxicity Assessment S2->S3 Promising Candidates S4 Data Analysis & Optimization S3->S4 S4->S1 Iterative Refinement S5 Lead Candidate S4->S5

Caption: General experimental workflow for developing alkyne-folate conjugates.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various folate-targeted agents. This data is essential for comparing the efficacy and binding characteristics of different constructs.

Table 1: Binding Affinities of Folate Conjugates to Folate Receptor

ConjugateReceptorMethodKD (Equilibrium Dissociation Constant)Reference
Folic AcidFRαBiolayer Interferometry (BLI)2.15 x 10-8 M
Folate-Peptide 1FRαBiolayer Interferometry (BLI)1.01 x 10-8 M
Folate-Peptide 2FRαBiolayer Interferometry (BLI)1.15 x 10-8 M
Folic AcidFRαGeneral0.1 - 1 nM

Note: Peptide conjugation can enhance the binding affinity of folate to its receptor.

Table 2: In Vitro Cellular Uptake and Cytotoxicity of Folate-Targeted Conjugates

Cell LineConjugate TypeMetricValueCommentsReference
A2780 (Ovarian)Folate-Targeted Doxorubicin NanoparticlesIC5010.33-fold lower than non-targetedDemonstrates FR-mediated cytotoxicity
OVCAR3 (Ovarian)Folate-Targeted Doxorubicin NanoparticlesIC503.93-fold lower than non-targetedDemonstrates FR-mediated cytotoxicity
HeLa (Cervical)Folate-Conjugated NanodiamondsCellular Internalization>50% of particlesConfirmed by competitive inhibition
SKOV3 (Ovarian)Folate-Conjugated BSA NanoparticlesCellular UptakeIncreased over time (up to 4h)Inhibited by excess free folic acid
HeLa (Cervical)Folate-Gold Nanoparticles (Photothermal)Cell Viability<5% after treatmentFR-positive cells highly susceptible
MCF7 (Breast)Folate-Gold Nanoparticles (Photothermal)Cell Viability~74% after treatmentFR-negative cells largely unaffected

Detailed Experimental Protocols

This protocol describes a general method for synthesizing a folate derivative with a propargyl group (an alkyne) specifically at the γ-carboxyl position of the glutamate residue, making it suitable for click chemistry.

  • Protection of Folic Acid: Protect the α-carboxyl group of the glutamic acid moiety of folic acid to ensure regioselective modification at the γ-position.

  • Activation: Activate the free γ-carboxyl group using a suitable coupling reagent such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide).

  • Conjugation: React the activated folic acid with propargylamine in an appropriate solvent (e.g., acetonitrile or DMF) in the presence of a non-nucleophilic base (e.g., TMP - 2,4,6-trimethylpyridine). Allow the reaction to proceed for 12-24 hours at room temperature.

  • Deprotection: Remove the protecting group from the α-carboxyl position. For example, if a t-butyl ester was used, deprotection can be achieved with trifluoroacetic acid (TFA).

  • Purification: Purify the final alkyne-modified folate product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

This protocol determines the cytotoxic activity of a folate-targeted agent against cancer cell lines with varying levels of FRα expression.

  • Cell Seeding: Seed cancer cells (e.g., FR-positive KB or HeLa, and FR-negative A549) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the folate-drug conjugate and a non-targeted control drug in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

This protocol quantifies the cellular uptake of a fluorescently labeled alkyne-folate conjugate and confirms that the uptake is FR-mediated.

  • Cell Seeding: Seed FR-positive cells (e.g., SKOV3) in 6-well plates or on glass coverslips and allow them to adhere.

  • Competitive Inhibition (Optional): For the competition group, pre-incubate the cells with a high concentration (e.g., 1 mM) of free folic acid for 1-2 hours to saturate the folate receptors.

  • Treatment: Add the fluorescently labeled folate conjugate (e.g., FITC-folate) to all wells at a final concentration of 1-5 µg/mL. Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with cold PBS to remove any unbound conjugate.

  • Cell Lysis (for Quantification): Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer). Measure the fluorescence intensity of the lysate using a fluorescence spectrophotometer or plate reader. Normalize the fluorescence to the total protein content of the lysate (determined by a BCA assay).

  • Microscopy (for Visualization): If cells were grown on coverslips, fix the cells with 4% paraformaldehyde, mount them onto microscope slides, and visualize the cellular uptake using a confocal fluorescence microscope.

  • Analysis: Compare the fluorescence intensity between the treated group and the competitive inhibition group. A significant reduction in fluorescence in the competition group confirms that the uptake is mediated by the folate receptor.

Conclusion and Future Perspectives

Folate receptor targeting using alkyne-modified folates represents a powerful and versatile strategy in the development of targeted cancer therapies. The high specificity for FR-overexpressing tumors, combined with the robust and efficient "click" conjugation chemistry, provides a modular platform for attaching a wide array of therapeutic and diagnostic agents. Quantitative data consistently demonstrates enhanced binding affinity and selective cytotoxicity in FR-positive cancer cells. As detailed in the experimental protocols, the preclinical evaluation of these conjugates is systematic and well-established.

Future work will likely focus on optimizing linker technologies for more controlled drug release within the tumor cell, exploring novel drug combinations, and expanding the application to other FR-expressing diseases, including inflammatory conditions. The continued refinement of this targeted approach holds significant promise for improving the therapeutic index of potent anticancer agents and advancing the field of precision medicine.

References

An In-depth Technical Guide to Click Chemistry with Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Folate-PEG3-alkyne in click chemistry, a powerful bioconjugation technique. This compound is a key reagent for targeting cells that overexpress the folate receptor, a common characteristic of cancer cells. This document details the underlying chemistry, experimental protocols, and relevant biological pathways, offering a technical resource for researchers in drug development, targeted therapy, and cell imaging.

Introduction to this compound and Click Chemistry

This compound is a bifunctional molecule that combines the cell-targeting capabilities of folic acid with the versatile reactivity of an alkyne group, spaced by a triethylene glycol (PEG3) linker. Folic acid, a B vitamin, exhibits high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, making it an excellent targeting ligand for therapeutic and diagnostic agents.

The alkyne functional group enables covalent conjugation to azide-modified molecules through a highly efficient and specific reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high yield, mild reaction conditions, and bioorthogonality, meaning it does not interfere with biological processes.

Key Features of this compound:

  • Targeting Moiety: Folic acid for specific binding to folate receptors.

  • Linker: A hydrophilic PEG3 linker enhances solubility and provides spatial separation between the folate and the conjugated molecule.

  • Reactive Group: A terminal alkyne for efficient CuAAC click chemistry.

Physicochemical Properties and Stability

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₈H₃₄N₈O₈
Molecular Weight 610.63 g/mol
Appearance To be determined
Purity Typically >95%
Solubility Soluble in DMSO and DMF
Storage Conditions Store at -20°C for long-term use. For short-term (days to weeks), 0-4°C is suitable. The compound is stable for weeks at ambient temperature during shipping.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is the primary application of this compound, enabling the stable ligation to an azide-containing molecule of interest, such as a drug, imaging agent, or nanoparticle.

Reaction Mechanism

The reaction proceeds via a copper-catalyzed multi-step pathway, leading to the formation of a stable 1,4-disubstituted triazole ring.

CuAAC_Mechanism R_alkyne This compound Cu_acetylide Copper Acetylide Intermediate R_alkyne->Cu_acetylide Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_acetylide Azide Azide-modified Molecule Azide->Cu_acetylide Cycloaddition Triazole_product Folate-PEG3-Triazole Conjugate Cu_acetylide->Triazole_product Protonolysis

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General CuAAC Bioconjugation

This protocol provides a general procedure for the conjugation of this compound to an azide-modified biomolecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Stock Solutions:

  • This compound: 10 mM in DMSO.

  • Azide-modified molecule: Concentration will vary depending on the molecule.

  • CuSO₄: 100 mM in deionized water.

  • Ligand (THPTA or TBTA): 200 mM in DMSO or water.

  • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

Reaction Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified molecule in degassed PBS.

  • Add the this compound stock solution to the reaction mixture. A molar excess of the alkyne (e.g., 1.5 to 10-fold) is often used to drive the reaction to completion.

  • In a separate tube, premix the CuSO₄ and ligand solutions in a 1:2 molar ratio.

  • Add the copper/ligand premix to the reaction mixture containing the azide and alkyne. The final copper concentration typically ranges from 50 µM to 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

  • Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.

  • Monitor the reaction progress using techniques such as LC-MS or HPLC.

  • Once the reaction is complete, purify the conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Table 2: Typical Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (relative to limiting reagent)
Azide-MoleculeVariable1x1
This compound10 mM1.5 - 10x1.5 - 10
CuSO₄100 mM50 µM - 1 mM0.5 - 10
Ligand (THPTA/TBTA)200 mM100 µM - 2 mM1 - 20
Sodium Ascorbate1 M250 µM - 5 mM2.5 - 50

Folate Receptor-Mediated Endocytosis

The primary application of this compound conjugates is to target cells overexpressing the folate receptor. Upon binding of the folate moiety to the receptor, the entire conjugate is internalized by the cell through a process called receptor-mediated endocytosis.

Folate_Endocytosis cluster_cell Cell Interior cluster_membrane Cell Membrane Endosome Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Payload Release Lysosome->Release Folate_Receptor Folate Receptor Binding Binding Folate_Receptor->Binding Folate_Conjugate This compound Conjugate Folate_Conjugate->Binding Internalization Endocytosis Binding->Internalization Internalization->Endosome

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Protocol: Assessing Cellular Uptake

This protocol describes a method to assess the uptake of a fluorescently labeled this compound conjugate by folate receptor-positive cells.

Materials:

  • Folate receptor-positive cell line (e.g., HeLa, KB) and a folate receptor-negative control cell line.

  • Cell culture medium and supplements.

  • Fluorescently labeled this compound conjugate.

  • Unlabeled folic acid for competition assay.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Seed the folate receptor-positive and negative cells in appropriate culture vessels (e.g., 24-well plates) and allow them to adhere overnight.

  • For the competition assay, pre-incubate a set of wells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes to block the folate receptors.

  • Add the fluorescently labeled this compound conjugate to the cells at a predetermined concentration.

  • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Wash the cells three times with cold PBS to remove unbound conjugate.

  • For flow cytometry, detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity.

  • For fluorescence microscopy, fix the cells, mount on slides, and visualize the intracellular fluorescence.

Expected Results:

  • Higher fluorescence intensity in folate receptor-positive cells compared to negative cells.

  • Significantly reduced fluorescence in the cells pre-incubated with excess free folic acid, demonstrating receptor-specific uptake.

Developmental Workflow for Folate-Targeted Therapeutics

The development of a therapeutic or diagnostic agent using this compound follows a structured workflow from initial design to preclinical evaluation.

Development_Workflow Synthesis Synthesis of Azide-modified Payload Conjugation CuAAC Conjugation with This compound Synthesis->Conjugation Purification Purification and Characterization (HPLC, LC-MS) Conjugation->Purification In_Vitro In Vitro Evaluation (Cell Uptake, Cytotoxicity) Purification->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for the development of folate-targeted agents.

Conclusion

This compound is a valuable tool for researchers developing targeted therapies and diagnostics. Its ability to specifically deliver a variety of molecular payloads to folate receptor-overexpressing cells via the highly efficient and bioorthogonal click chemistry makes it a powerful reagent in the field of bioconjugation and drug delivery. The protocols and information provided in this guide serve as a foundational resource for the successful application of this compound in your research endeavors.

References

An In-Depth Technical Guide to Folate-PEG3-Alkyne for PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker significantly influences the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC, ultimately dictating its degradation efficiency and selectivity.

This technical guide focuses on Folate-PEG3-alkyne , a heterobifunctional linker that enables the targeted delivery of PROTACs to cancer cells. By incorporating a folate moiety, this linker leverages the overexpression of the folate receptor (FR), particularly folate receptor alpha (FRα), on the surface of various cancer cells. This strategy, often referred to as "folate-caging," enhances the selective accumulation of the PROTAC in tumor tissues, thereby minimizing off-target toxicities in healthy cells.[1][2] The polyethylene glycol (PEG) component improves solubility and pharmacokinetic properties, while the terminal alkyne group provides a versatile handle for efficient conjugation to the PROTAC molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3][4]

This document provides a comprehensive overview of the synthesis, mechanism of action, and application of this compound in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Mechanism of Action: Folate-Targeted Protein Degradation

The core principle behind folate-targeted PROTACs is to exploit the differential expression of folate receptors between cancerous and normal tissues. The mechanism can be summarized in the following steps:

  • Targeted Cellular Uptake: The folate moiety of the PROTAC binds with high affinity to the folate receptor on the surface of cancer cells.

  • Receptor-Mediated Endocytosis: The PROTAC-receptor complex is internalized into the cell via endocytosis.

  • Intracellular Release: Once inside the cell, the active PROTAC is released. In some designs, this involves the cleavage of a labile bond, such as an ester linkage, by intracellular enzymes like hydrolases.

  • Ternary Complex Formation: The liberated PROTAC then engages both the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]), forming a ternary complex.

  • Ubiquitination and Degradation: The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

This targeted approach aims to enhance the therapeutic window of PROTACs by concentrating their protein-degrading activity within cancer cells.

Data Presentation: Quantitative Analysis of Folate-Targeted PROTACs

The efficacy of folate-targeted PROTACs is evaluated based on their ability to induce the degradation of the target protein, typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), and their anti-proliferative effects, measured by the IC50 (concentration for 50% inhibition of cell viability). Below are tables summarizing the available quantitative data for prominent examples of folate-PROTACs.

Compound Target Protein E3 Ligase Cell Line IC50 (nM) Notes Reference
Folate-ARV-771BRDsVHLHeLa365Pre-treatment with free folic acid increased the IC50 to 1500 nM, demonstrating folate receptor-dependent uptake.
Folate-MS99ALK fusion proteinsVHLSU-DHL-1200The non-targeted counterpart, MS99, had an IC50 of 91 nM in the same cell line.
Compound Target Protein Cell Line Observation Reference
Folate-ARV-771BRD4HeLa (FR-high)Degraded BRD4 as efficiently as the non-targeted ARV-771.
Folate-ARV-771BRD4HFF-1 (FR-low)Less efficient at degrading BRD4 compared to ARV-771.
Folate-ARV-771BRDsOVCAR-8 (FR-high)Comparable degradation efficiency to ARV-771.
Folate-ARV-771BRDsT47D (FR-high)Comparable degradation efficiency to ARV-771.
Folate-MS432MEK1/2HT-29 (FR-high)Efficiently degraded MEK1/2.
Folate-MS99NPM-ALKSU-DHL-1Efficiently degraded the NPM-ALK fusion protein.

Experimental Protocols

Synthesis of Folate-PROTACs via CuAAC Click Chemistry

The conjugation of this compound to an azide-functionalized PROTAC is a key step in the synthesis of folate-targeted degraders. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Azide-functionalized PROTAC

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Dimethylformamide (DMF) or a mixture of tert-butanol and water

  • Deionized water

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized PROTAC in DMF.

    • Prepare a stock solution of this compound in DMF.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water.

    • Prepare a stock solution of CuSO4 in deionized water.

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMSO/DMF for TBTA).

  • Reaction Setup:

    • In a reaction vial, dissolve the azide-functionalized PROTAC (1 equivalent) in the chosen solvent system (e.g., DMF/water or t-BuOH/water).

    • Add this compound (1.1-1.5 equivalents).

    • Add the copper ligand (e.g., THPTA, 1 equivalent).

    • Add CuSO4 (0.1-0.5 equivalents).

    • Vortex the mixture gently.

  • Initiation and Reaction:

    • Add the freshly prepared sodium ascorbate solution (1-2 equivalents) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 1-4 hours.

  • Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by preparative HPLC to yield the final folate-PROTAC conjugate.

    • The purified product should be characterized by LC-MS and NMR to confirm its identity and purity.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a folate-PROTAC.

Materials:

  • Cell culture medium and supplements

  • Folate-PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the folate-PROTAC for a specified duration (e.g., 12, 24, or 48 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay

This protocol describes how to measure the effect of a folate-PROTAC on cell proliferation.

Materials:

  • Cells and cell culture medium

  • 96-well plates

  • Folate-PROTAC compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Protocol:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the folate-PROTAC in cell culture medium.

    • Treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Measurement of Cell Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required for signal development.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the PROTAC concentration.

    • Use a non-linear regression model to determine the IC50 value.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folate_PROTAC Folate-PROTAC FR Folate Receptor (FRα) Folate_PROTAC->FR Binding Endosome Endosome FR->Endosome Endocytosis Active_PROTAC Active PROTAC Endosome->Active_PROTAC Release/ Cleavage Ternary_Complex POI-PROTAC-E3 Ternary Complex Active_PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a folate-targeted PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Biological Evaluation Azide_PROTAC Azide-functionalized PROTAC CuAAC CuAAC Click Chemistry Azide_PROTAC->CuAAC Folate_Alkyne This compound Folate_Alkyne->CuAAC Folate_PROTAC_Product Folate-PROTAC CuAAC->Folate_PROTAC_Product Treatment Treatment with Folate-PROTAC Folate_PROTAC_Product->Treatment Cell_Culture Cancer Cell Culture (FR-high vs FR-low) Cell_Culture->Treatment Western_Blot Western Blotting Treatment->Western_Blot Viability_Assay Cell Viability Assay Treatment->Viability_Assay Degradation_Analysis Degradation Analysis (DC50, Dmax) Western_Blot->Degradation_Analysis Viability_Analysis Viability Analysis (IC50) Viability_Assay->Viability_Analysis

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

This compound is a valuable tool in the design of cancer-targeted PROTACs. By leveraging the overexpression of folate receptors on tumor cells, this linker facilitates the selective delivery of protein degraders, offering the potential to improve therapeutic efficacy and reduce off-target side effects. The PEG component enhances the druglike properties of the resulting PROTAC, while the alkyne handle allows for straightforward and efficient conjugation using click chemistry. The data presented in this guide demonstrate the successful application of this strategy in developing potent and selective degraders for various cancer-relevant targets. Further research and optimization of the linker length and composition will continue to refine the design of next-generation targeted protein degraders.

References

The Core Principles of Folate-PEG3-Alkyne in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic and imaging agents to diseased cells, particularly cancer cells, is a paramount goal in modern medicine. One of the most promising strategies to emerge in this field is the use of bioconjugates that can specifically recognize and bind to cell surface receptors that are overexpressed on malignant cells. Folate-PEG3-alkyne is a heterobifunctional linker that has garnered significant attention for its utility in constructing such targeted systems. This technical guide provides a comprehensive overview of the fundamental principles governing the use of this compound in bioconjugation, detailing its mechanism of action, experimental protocols, and methods for characterization.

Core Components and Their Functions

The efficacy of this compound as a bioconjugation linker stems from the distinct and synergistic functions of its three key components: the folate targeting moiety, the polyethylene glycol (PEG) spacer, and the terminal alkyne group.

Folate: The Targeting Ligand

Folic acid, a B vitamin, is essential for cell growth and division. Many cancer cells exhibit a marked overexpression of the folate receptor (FR) on their surface to meet their high demand for this nutrient.[1][2] This differential expression between cancerous and healthy tissues makes the folate receptor an ideal target for selective drug delivery.[2] By incorporating a folate moiety into a bioconjugate, the entire molecule can be directed to and internalized by cancer cells through a process known as folate receptor-mediated endocytosis.[1][3]

The binding of folate to its receptor is a high-affinity interaction, with dissociation constants (Kd) in the low nanomolar to picomolar range. Upon binding, the cell membrane invaginates to form an endosome, engulfing the folate-conjugate and transporting it into the cell's interior. Inside the endosome, the lower pH environment facilitates the release of the conjugated cargo, which can then exert its therapeutic or diagnostic function.

Polyethylene Glycol (PEG): The Spacer

The polyethylene glycol (PEG) component of the linker serves several crucial roles. As a flexible and hydrophilic spacer, it connects the folate targeting ligand to the functional molecule of interest. The PEG linker enhances the overall solubility and stability of the bioconjugate in aqueous environments. Furthermore, the PEG chain can provide a "stealth" effect, reducing recognition by the immune system and proteolytic enzymes, thereby increasing the circulation half-life of the conjugate in vivo.

The length of the PEG linker is a critical parameter that can be optimized to improve the targeting efficiency and biological activity of the conjugate. A longer PEG chain can provide greater flexibility for the folate ligand to access its receptor, potentially leading to enhanced binding and cellular uptake.

Alkyne: The Click Chemistry Handle

The terminal alkyne group is the reactive handle that enables the covalent attachment of a wide array of molecules through a highly efficient and specific reaction known as "click chemistry". Specifically, the alkyne participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with a molecule containing an azide group.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally well-suited for bioconjugation. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with high specificity, minimizing side reactions with other functional groups present on biomolecules.

The Bioconjugation Process: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of utilizing this compound is the CuAAC reaction. This process allows for the precise and stable ligation of an azide-modified molecule (e.g., a protein, drug, or imaging agent) to the folate-PEG-alkyne linker.

Logical Relationship of Components

Folate Folate (Targeting Moiety) PEG PEG3 Linker (Spacer) Folate->PEG Covalent Bond Alkyne Alkyne Group (Click Chemistry Handle) PEG->Alkyne Covalent Bond Bioconjugate Folate-PEG-Triazole-Molecule (Final Conjugate) Alkyne->Bioconjugate CuAAC Reaction Azide Azide-Modified Molecule (e.g., Drug, Protein) Azide->Bioconjugate CuAAC Reaction

Caption: Logical relationship of this compound components.

Experimental Workflow

cluster_prep 1. Reagent Preparation cluster_reaction 2. CuAAC Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Folate_PEG_Alkyne Dissolve this compound in DMSO/Water Mixing Combine Reactants and Catalyst Folate_PEG_Alkyne->Mixing Azide_Molecule Prepare Azide-Modified Molecule Solution Azide_Molecule->Mixing Catalyst_Solution Prepare CuSO4/Ligand and Sodium Ascorbate Solutions Catalyst_Solution->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Purification Purify via HPLC or Size-Exclusion Chromatography Incubation->Purification Analysis Analyze by Mass Spectrometry, NMR, and Functional Assays Purification->Analysis

Caption: Experimental workflow for bioconjugation.

Quantitative Data

The following tables summarize key quantitative data related to the use of folate-PEG linkers in bioconjugation.

Table 1: Binding Affinity of Folate and Folate-Conjugates to Folate Receptor

LigandCell Line/ReceptorMethodDissociation Constant (Kd)Reference
Folic AcidhFRαITC~10 pM
Folic AcidMonkey Kidney CellsRadioligand Binding0.4 nM
5-MethyltetrahydrofolateMonkey Kidney CellsRadioligand Binding3 nM
Folate-Peptide ConjugatePurified FRBiolayer InterferometryEnhanced vs. Folate Alone
99mTc-Fol-CytKB cellsSaturation Binding Assay2.21 ± 0.07 µM

Table 2: Effect of PEG Linker Length on Cellular Uptake and Antitumor Activity

FormulationPEG Linker LengthIn Vitro Cellular UptakeIn Vivo Tumor AccumulationAntitumor ActivityReference
Dox/FL-2K2000 DaHighSignificantModerate
Dox/FL-5K5000 DaHighIncreased vs. 2KImproved vs. 2K
Dox/FL-10K10000 DaHighHighest>40% tumor reduction vs. 2K/5K
Folate-PEG-Nanoemulsion3400 DaHigh-Significant
Folate-PEG-Nanoemulsion5000 DaHigher than 3400 Da-Significant

Table 3: Cytotoxicity of Folate-Conjugates in FR-Positive Cancer Cells

ConjugateCell LineAssayIC50Reference
G88C–folateJAR cellsDNA Synthesis Inhibition9 µM
Fol-CytKB cellsMTT Assay10 µM
FA-conjugated Bi2O3 NPsKB and A549 cellsMTT AssaySignificant cell death >50 µg/ml

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a general guideline for the conjugation of an azide-modified protein to this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Sodium ascorbate

  • Deionized water

  • Purification system (HPLC or size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. A 2 to 10-fold molar excess of the alkyne linker over the protein is recommended.

    • Add the THPTA stock solution to the reaction mixture. A 5-fold molar excess of ligand to copper is typical.

    • Add the CuSO₄ stock solution. The final copper concentration is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1 to 4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst, although the use of a ligand like THPTA helps to stabilize it.

  • Purification:

    • Purify the resulting folate-PEG-protein conjugate from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC.

Characterization of the Bioconjugate
  • Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the final product.

  • HPLC: Assess the purity of the conjugate.

  • ¹H NMR Spectroscopy: Characterize the chemical structure of the conjugate.

  • UV-Vis Spectroscopy: Confirm the presence of the folate moiety (absorbance maxima around 280 and 360 nm).

In Vitro Cell-Based Assays
  • Cellular Uptake Assay:

    • Seed folate receptor-positive cells (e.g., KB, HeLa, MCF-7) in a multi-well plate.

    • Incubate the cells with the fluorescently labeled folate-conjugate for a defined period.

    • Wash the cells to remove unbound conjugate.

    • Quantify cellular uptake using fluorescence microscopy or flow cytometry.

    • To confirm receptor-mediated uptake, perform a competition assay by co-incubating the cells with the conjugate and an excess of free folic acid. A significant reduction in uptake in the presence of free folate indicates receptor-specific binding.

  • Cytotoxicity Assay (e.g., MTT Assay):

    • Seed cancer cells in a 96-well plate.

    • Treat the cells with varying concentrations of the folate-drug conjugate for 24-72 hours.

    • Add MTT reagent to each well and incubate.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength to determine cell viability and calculate the IC50 value.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

cluster_cell Cell Interior Endosome Endosome (pH ~5-6) Cargo_Release Drug/Imaging Agent Released Endosome->Cargo_Release 3. Acidification & Release Receptor_Recycling Folate Receptor Recycled to Membrane Endosome->Receptor_Recycling 4. Recycling Folate_Receptor Folate Receptor Receptor_Recycling->Folate_Receptor Extracellular Extracellular Space Cell_Membrane Cell Membrane Folate_Conjugate Folate-PEG-Drug Conjugate Folate_Conjugate->Folate_Receptor 1. Binding Folate_Receptor->Endosome 2. Endocytosis

Caption: Folate receptor-mediated endocytosis pathway.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation, enabling the development of sophisticated targeted therapies and diagnostics. By understanding the fundamental principles of its components, the intricacies of the CuAAC reaction, and the methods for characterization and evaluation, researchers can effectively leverage this technology to create novel bioconjugates with enhanced efficacy and specificity. The ability to precisely engineer these molecules holds immense promise for advancing the treatment of cancer and other diseases characterized by the overexpression of the folate receptor.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the conjugation of molecules.[1][2] This application note provides a detailed protocol for the CuAAC reaction between Folate-PEG3-alkyne and an azide-bearing molecule. Folic acid is a crucial vitamin that binds to the folate receptor, which is frequently overexpressed in various cancer cells.[3][4] This targeted approach allows for the specific delivery of therapeutic agents or imaging probes to cancerous tissues, minimizing off-target effects. The polyethylene glycol (PEG) linker enhances the solubility and pharmacokinetic properties of the conjugate.[5] This protocol is designed for researchers in drug development, cancer therapy, and targeted imaging.

Signaling Pathway and Experimental Workflow

The folate receptor (FR) is a glycosylphosphatidylinositol-anchored protein that mediates the cellular uptake of folate and its conjugates via endocytosis. Upon binding of the folate-PEG-conjugate to the FR, the complex is internalized into the cell within an endosome. The acidic environment of the endosome can facilitate the release of the conjugated molecule, which can then exert its therapeutic or diagnostic function.

cluster_0 Cell Membrane cluster_1 Cytoplasm Folate-PEG-conjugate Folate-PEG-conjugate Folate Receptor Folate Receptor Folate-PEG-conjugate->Folate Receptor Binding Endosome_formation Endosome Formation Folate Receptor->Endosome_formation Internalization Endosome Endosome Endosome_formation->Endosome Drug_Release Drug/Probe Release Endosome->Drug_Release Acidification Therapeutic_Action Therapeutic/Diagnostic Action Drug_Release->Therapeutic_Action

Caption: Folate receptor-mediated endocytosis of a Folate-PEG-conjugate.

The following workflow outlines the key steps of the synthesis, purification, and characterization of the Folate-PEG-conjugate.

Start Start Reaction_Setup Reaction Setup: this compound + Azide Start->Reaction_Setup CuAAC_Reaction CuAAC Reaction: CuSO4, Na-Ascorbate Reaction_Setup->CuAAC_Reaction Purification Purification: HPLC CuAAC_Reaction->Purification Characterization Characterization: NMR, MS Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of a Folate-PEG-conjugate.

Experimental Protocols

Materials
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Water, deionized

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-ToF or ESI)

  • Nuclear magnetic resonance (NMR) spectrometer

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a procedure for the synthesis of folate-terbium conjugates.

  • Preparation of Reactants:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve the azide-containing molecule in anhydrous DMSO to a final concentration of 12 mM (1.2 equivalents).

  • Preparation of Catalyst and Reducing Agent:

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each reaction.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution.

    • Add the azide-containing molecule solution to the tube.

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Reaction Conditions:

    • Vortex the reaction mixture gently for a few seconds.

    • Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable buffer or solvent system for purification.

    • Purify the Folate-PEG-conjugate by RP-HPLC. The choice of column and gradient will depend on the properties of the conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Data Presentation

Table 1: Representative Reaction Parameters for CuAAC with this compound
ParameterValueReference
This compound Concentration10 mM
Azide Concentration12 mM
CuSO₄ Concentration1 mM
Sodium Ascorbate Concentration5 mM
SolventDMSO
Reaction Time4-12 hours
TemperatureRoom Temperature
Typical Yield>90% (based on similar reactions)
Table 2: Representative Characterization Data for a Folate-PEG-Triazole Conjugate
Analysis MethodExpected ResultReference
¹H NMR Appearance of a characteristic triazole proton signal (~7.5-8.5 ppm). Signals corresponding to both the folate and the conjugated molecule should be present.
Mass Spectrometry (MS) The observed molecular weight should match the calculated molecular weight of the desired conjugate.
HPLC A single major peak corresponding to the pure product with a retention time different from the starting materials.
Table 3: Cellular Uptake and In Vitro Cytotoxicity of Folate-Conjugated Payloads
Cell LinePayloadUptake Enhancement (vs. non-targeted)IC₅₀ (Targeted)IC₅₀ (Non-targeted)Reference
HeLa (Cervical Cancer)Doxorubicin-Liposomes~45-fold~0.5 µM~43 µM
KB (Oral Cancer)Bismuth Oxide NanoparticlesConcentration-dependent>50 µg/ml>50 µg/ml
MCF-7 (Breast Cancer)9-Nitrocamptothecin-PLGA NPNot specified1.25 µg/ml4.5 µg/ml
SKOV3 (Ovarian Cancer)Doxorubicin-PLGA-PEG NPHigher uptake observedLower than non-targetedNot specified

References

Application Notes and Protocols: Synthesis and Application of Folate-Targeted PROTACs Using Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2] A significant challenge in PROTAC development is achieving tissue and tumor selectivity to minimize off-target effects and enhance therapeutic efficacy.[1][2] One promising strategy to address this is the use of targeting moieties that direct the PROTAC to specific cell types.

Folate receptor α (FOLR1) is a well-established tumor-associated antigen that is overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited. This differential expression pattern makes the folate receptor an attractive target for delivering therapeutic payloads, including PROTACs, specifically to cancer cells.

This document provides detailed application notes and protocols for the synthesis of folate-targeted PROTACs using Folate-PEG3-alkyne. This linker enables the conjugation of a folate targeting group to a PROTAC molecule through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. By following these protocols, researchers can develop tumor-targeted PROTACs with improved cancer cell selectivity and reduced toxicity in non-cancerous cells.

Signaling Pathway and Mechanism of Action

Folate-conjugated PROTACs enter cells preferentially through folate receptor-mediated endocytosis. Once inside the cell, the PROTAC is released and can engage both the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Folate_PROTAC_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PROTAC Folate-PROTAC FOLR1 Folate Receptor 1 (FOLR1) (Overexpressed in Cancer Cells) Folate-PROTAC->FOLR1 Binding Endosome Endosome FOLR1->Endosome Endocytosis Released_PROTAC Released PROTAC Endosome->Released_PROTAC Release Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Released_PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Folate-PROTAC signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized PROTAC

To utilize this compound, the PROTAC molecule must first be functionalized with an azide group. This is typically achieved by reacting a suitable functional group on the PROTAC (e.g., a hydroxyl or amine) with an azide-containing reagent. The following is a general protocol for the azidation of a PROTAC with a free hydroxyl group, based on the synthesis of an azide-modified ARV-771 analog.

Materials:

  • PROTAC with a free hydroxyl group (e.g., ARV-771)

  • 5-azidopentanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the PROTAC (1 equivalent) and 5-azidopentanoic acid (1.5 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the azide-functionalized PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azide-functionalized PROTAC with this compound.

Materials:

  • Azide-functionalized PROTAC (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • DMF/H₂O or other suitable solvent mixture

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the azide-functionalized PROTAC (1 equivalent) and this compound (1.2 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.2 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final Folate-PROTAC conjugate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Synthesis_Workflow Start Start Azide_Functionalization Protocol 1: Azide Functionalization of PROTAC Start->Azide_Functionalization Click_Reaction Protocol 2: CuAAC Click Reaction Azide_Functionalization->Click_Reaction Purification_Characterization Purification and Characterization (HPLC, NMR, HRMS) Click_Reaction->Purification_Characterization Biological_Evaluation Biological Evaluation Purification_Characterization->Biological_Evaluation End End Biological_Evaluation->End

Caption: Experimental workflow for synthesis and evaluation.

Protocol 3: Western Blotting for Protein Degradation

This protocol is for assessing the degradation of the target protein in cells treated with the Folate-PROTAC.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, OVCAR-8)

  • Folate receptor-negative normal cell line (e.g., HFF-1, HK2)

  • Cell culture medium and supplements

  • Folate-PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Treat the cells with increasing concentrations of the Folate-PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using ECL substrate and visualize the protein bands.

  • Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 4: Cell Viability Assay

This protocol measures the effect of the Folate-PROTAC on cell viability.

Materials:

  • Folate receptor-positive and -negative cell lines

  • 96-well plates

  • Folate-PROTAC

  • Vehicle control (e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of the Folate-PROTAC or vehicle control.

  • Incubate the plates for a specified time (e.g., 72 hours).

  • Allow the plates to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Quantitative Data Summary

The following tables summarize the degradation efficiency and cell viability of representative folate-conjugated PROTACs compared to their unconjugated counterparts in folate receptor (FOLR1)-positive cancer cells and FOLR1-low normal cells.

Table 1: Degradation Efficiency of Folate-ARV-771 in HeLa Cells (FOLR1-positive)

CompoundTargetDC₅₀ (nM)Dₘₐₓ (%)
ARV-771BRD4~20>90
Folate-ARV-771BRD4~30>90

Table 2: Cell Viability (IC₅₀) of Folate-ARV-771

Cell LineFOLR1 ExpressionARV-771 IC₅₀ (nM)Folate-ARV-771 IC₅₀ (nM)
HeLaHigh183246
OVCAR-8High215297
T47DHigh1318
HFF-1Low1100>10000
HK2Low1662100
3T3Low2101400

Data are adapted from Liu et al., J. Am. Chem. Soc. 2021, 143, 19, 7380–7387.

Conclusion

The use of this compound provides a straightforward and effective method for the synthesis of folate-targeted PROTACs. The "click" chemistry approach ensures high efficiency and specificity in conjugating the folate targeting moiety to the PROTAC molecule. The resulting folate-PROTACs have demonstrated selective degradation of target proteins and enhanced cytotoxicity in folate receptor-overexpressing cancer cells, while sparing normal cells with low folate receptor expression. This strategy represents a significant advancement in the development of safer and more effective cancer therapies.

References

Application Notes and Protocols: A Step-by-Step Guide for Conjugating Peptides with Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic peptides to cancer cells is a promising strategy to enhance efficacy and minimize off-target side effects. Folic acid is an attractive targeting ligand due to the overexpression of the folate receptor on the surface of many cancer cells. This document provides a detailed guide for the conjugation of a custom peptide to Folate-PEG3-alkyne via a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction, a robust and efficient "click chemistry" method. This protocol outlines the necessary materials, a step-by-step procedure for the conjugation reaction, and methods for the purification and characterization of the final conjugate.

Principle

The conjugation strategy relies on the highly specific and efficient CuAAC reaction between the terminal alkyne of this compound and an azide-modified peptide. The peptide must be synthesized to incorporate an azide-bearing amino acid, such as L-azidohomoalanine or p-azido-L-phenylalanine. The reaction is catalyzed by Copper(I), which is typically generated in situ from Copper(II) sulfate and a reducing agent like sodium ascorbate. The resulting triazole linkage is stable under physiological conditions, ensuring the integrity of the conjugate in vitro and in vivo.

Data Presentation

Table 1: Representative Quantitative Data for a Folate-Peptide Conjugate

ParameterValueMethod of Analysis
Reaction Yield > 85%RP-HPLC
Purity of Final Conjugate > 95%RP-HPLC
Identity Confirmation Expected Mass ObservedMALDI-TOF Mass Spectrometry
Binding Affinity (K D ) Sub-nanomolar to low nanomolar rangeSurface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)

Experimental Protocols

Materials and Reagents
  • Azide-modified Peptide: Synthesized with an incorporated azide-containing amino acid (e.g., p-azido-L-phenylalanine). Purity >95% as determined by HPLC.

  • This compound: Commercially available or synthesized.

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Optional but recommended to stabilize the Cu(I) catalyst and improve reaction efficiency.[1]

  • Solvents: Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Deionized water.

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column, Acetonitrile (ACN), Trifluoroacetic acid (TFA).

  • Characterization: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Protocol for CuAAC Conjugation
  • Preparation of Stock Solutions:

    • Azide-modified Peptide: Prepare a 10 mM stock solution in DMF or DMSO.

    • This compound: Prepare a 10 mM stock solution in DMF or DMSO.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 200 mM stock solution in deionized water. Note: This solution should be prepared fresh before each use.

    • THPTA (Optional): Prepare a 100 mM stock solution in deionized water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified peptide from the stock solution (1 equivalent).

    • Add the this compound stock solution (1.2 equivalents).

    • If using THPTA, add the stock solution to the reaction mixture (0.5 equivalents).

    • Add the Copper(II) Sulfate stock solution (0.2 equivalents).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (2 equivalents).

    • Vortex the reaction mixture again and allow it to react at room temperature for 4-12 hours or overnight. Protect the reaction from light.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by LC-MS or RP-HPLC. The disappearance of the starting materials and the appearance of the product peak will indicate the reaction's progression.

Purification of the Folate-Peptide Conjugate
  • Sample Preparation:

    • Once the reaction is complete, dilute the reaction mixture with an appropriate volume of the initial mobile phase for RP-HPLC (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • RP-HPLC Purification:

    • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-40 minutes, but this should be optimized based on the hydrophobicity of the peptide conjugate.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues and for the folate moiety).

    • Collect the fractions corresponding to the main product peak.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure product.

    • Lyophilize the pooled fractions to obtain the purified Folate-Peptide conjugate as a powder.

Characterization of the Final Conjugate
  • Purity Assessment:

    • Inject a small amount of the lyophilized product onto the RP-HPLC system using the same method as for purification. The purity is determined by integrating the area of the product peak relative to the total peak area.[2][3]

  • Identity Confirmation:

    • Prepare a sample of the purified conjugate for mass spectrometry analysis (MALDI-TOF or LC-MS).

    • The observed molecular weight should correspond to the calculated molecular weight of the Folate-PEG3-Peptide conjugate.

Visualization of Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation start Start peptide_prep Prepare Azide-Modified Peptide Stock Solution folate_prep Prepare this compound Stock Solution catalyst_prep Prepare CuSO4 and Sodium Ascorbate Stocks reaction_setup Combine Reactants and Initiate CuAAC Reaction peptide_prep->reaction_setup folate_prep->reaction_setup catalyst_prep->reaction_setup incubation Incubate at Room Temp (4-12 hours) reaction_setup->incubation Click Reaction purification Purify by RP-HPLC incubation->purification characterization Characterize by Mass Spec and HPLC purification->characterization final_product Lyophilized Folate-Peptide Conjugate characterization->final_product

Caption: Experimental workflow for the conjugation of an azide-modified peptide with this compound.

Signaling Pathway Diagram

signaling_pathway conjugate Folate-Peptide Conjugate receptor Folate Receptor (Overexpressed on Cancer Cells) conjugate->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Peptide Release (e.g., via pH change or enzymatic cleavage) endosome->release target Intracellular Target release->target effect Therapeutic Effect target->effect

Caption: Targeted delivery of a folate-peptide conjugate to cancer cells via folate receptor-mediated endocytosis.

References

Application of Folate-PEG3-alkyne for Targeted Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Folate-PEG3-alkyne is a powerful chemical probe designed for the targeted labeling and imaging of live cells that overexpress the folate receptor (FR). This targeting strategy is particularly relevant in cancer research, as many cancer cells, including those of ovarian, lung, and breast cancer, exhibit significantly higher levels of FR on their surface compared to healthy cells.[1] The probe consists of three key components: a folate moiety for specific binding to the FR, a polyethylene glycol (PEG) linker to enhance solubility and minimize steric hindrance, and a terminal alkyne group that serves as a handle for bioorthogonal "click" chemistry.

The principle of this application lies in a two-step labeling process. First, folate receptor-positive cells are incubated with this compound, which binds to the FR and is subsequently internalized via receptor-mediated endocytosis.[2] Following the removal of the unbound probe, a fluorescently-labeled azide is introduced. The alkyne on the folate probe and the azide on the fluorescent reporter undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, covalently attaching the fluorescent dye to the folate probe, thereby enabling visualization of the FR-positive cells.[3][4][5] This method allows for the selective and sensitive detection of cancer cells in a mixed cell population and for studying the dynamics of folate receptor trafficking in living cells.

Mechanism of Action

The cellular uptake of this compound is initiated by the high-affinity binding of the folate ligand to the folate receptor, primarily the FRα isoform, which is often overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to form an endosome, engulfing the folate-probe-receptor complex. Once inside the cell, the endosome's internal pH decreases, which can lead to the dissociation of the folate conjugate from the receptor. The receptor is then typically recycled back to the cell surface, allowing for further rounds of probe internalization. The internalized this compound, now located within the cell, is available for the subsequent click reaction with a fluorescent azide.

Data Presentation

The following tables summarize key quantitative data relevant to the application of folate-targeted probes in live-cell imaging. While specific data for this compound is limited in the public domain, the provided data for analogous folate-fluorophore conjugates and related click chemistry applications offer valuable insights for experimental design.

Table 1: Folate Receptor Expression and Binding Affinity

Cell LineCancer TypeFolate Receptor Alpha (FRα) Expression (Antibody Binding Capacity/cell)Binding Affinity (IC₅₀) of Folate Conjugates
KBHuman Nasopharyngeal CarcinomaHigh60 nM (for a folate-BODIPY conjugate)
HeLaCervical AdenocarcinomaPositive Control (High)Not specified
Skov-3Ovarian Cancer16.5 x 10⁴Not specified
A549Lung CarcinomaNegative Control (Low)Not specified
RT16FRα-transfected CHOHigh1.8 ± 0.1 nM (for ¹⁸F-6R-aza-5-MTHF)
D4FRβ-transfected CHOLow (for FRα)77 ± 27 nM (for ¹⁸F-6R-aza-5-MTHF)

Table 2: In Vivo Tumor-to-Background Ratios of Folate-Targeted Imaging Probes

Imaging ProbeTumor ModelTime Post-InjectionTumor-to-Background Ratio
FolateSiR-1KB xenograft2 hoursHigh (specific value not provided)
¹⁸F-AzaFolD4 xenograftNot specified~10-fold lower signal compared to FRα-positive tumors

Table 3: Recommended Reagent Concentrations for Live-Cell Click Chemistry

ReagentFinal ConcentrationNotes
This compound1-25 µM (to be optimized)Optimal concentration is cell-type dependent and should be determined empirically.
Fluorescent Azide1-10 µM
Copper(II) Sulfate (CuSO₄)20-100 µMA 1:5 molar ratio with a copper-chelating ligand is recommended to reduce toxicity.
THPTA (copper-chelating ligand)100-500 µMProtects cells from copper-induced toxicity and accelerates the reaction.
Sodium Ascorbate1-2.5 mMFreshly prepared solution is required to reduce Cu(II) to the active Cu(I) state.

Experimental Protocols

Protocol 1: Live-Cell Labeling of Folate Receptor-Positive Cells with this compound

This protocol details the steps for labeling live cells with this compound and a fluorescent azide via a copper-catalyzed click reaction.

Materials:

  • Folate receptor-positive cells (e.g., KB, HeLa) and a negative control cell line (e.g., A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Fluorescent azide (e.g., an Alexa Fluor or cyanine dye azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Anhydrous DMSO

  • Live-cell imaging buffer

Procedure:

  • Cell Culture:

    • One day prior to the experiment, seed the folate receptor-positive and negative control cells onto a suitable imaging plate (e.g., glass-bottom dishes) at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Labeling with this compound:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to a final working concentration (e.g., 10 µM). The optimal concentration should be determined empirically for each cell line.

    • Aspirate the old medium from the cells and wash once with pre-warmed PBS.

    • Add the medium containing this compound to the cells and incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound this compound.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. In a sterile tube, add the following reagents to pre-warmed, serum-free cell culture medium in the specified order, mixing gently after each addition:

      • Fluorescent azide to a final concentration of 1-10 µM.

      • THPTA to a final concentration of 100 µM.

      • CuSO₄ to a final concentration of 20 µM.

      • Freshly prepared sodium ascorbate to a final concentration of 1 mM.

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate the cells for 5-20 minutes at 37°C, protected from light.

  • Final Washing and Imaging:

    • Aspirate the click reaction cocktail and wash the cells three times with pre-warmed PBS.

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide.

Protocol 2: Cell Viability Assay

This protocol can be used to assess the cytotoxicity of the labeling procedure.

Materials:

  • Cells labeled according to Protocol 1

  • Unlabeled control cells

  • Cell viability reagent (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells, or a commercial kit like MTT or PrestoBlue)

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate and perform the labeling procedure as described in Protocol 1. Include wells with unlabeled cells and cells treated with only the click reaction components as controls.

  • After the final washing step, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (fluorescence or absorbance) using a plate reader.

  • Calculate the percentage of viable cells relative to the untreated control. A 5:1 ligand-to-copper ratio has been shown to preserve the viability of cells.

Protocol 3: Flow Cytometry for Quantification of Labeling

Flow cytometry can be used to quantify the percentage of labeled cells and the fluorescence intensity.

Materials:

  • Cells labeled according to Protocol 1

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Perform the labeling of cells in culture dishes as described in Protocol 1.

  • After the final wash, detach the cells using Trypsin-EDTA.

  • Resuspend the cells in complete medium to neutralize the trypsin, then centrifuge and resuspend the cell pellet in ice-cold flow cytometry buffer.

  • Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the fluorescent azide used.

  • Gate on the live cell population using forward and side scatter, and then quantify the fluorescence intensity and percentage of positive cells.

Mandatory Visualization

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Folate_Receptor Folate Receptor This compound->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Late_Endosome_Lysosome Late Endosome/ Lysosome Endosome->Late_Endosome_Lysosome Maturation Recycling_Endosome Recycling_Endosome Endosome->Recycling_Endosome Receptor Recycling Internalized_Probe This compound Endosome->Internalized_Probe Release of Probe Recycling_Endosome->Folate_Receptor Live_Cell_Imaging_Workflow cluster_preparation Cell Preparation cluster_labeling Labeling cluster_click_reaction Click Reaction cluster_analysis Analysis Seed_Cells Seed Folate Receptor-Positive and Negative Cells Incubate_Probe Incubate with This compound Seed_Cells->Incubate_Probe Wash_1 Wash to Remove Unbound Probe Incubate_Probe->Wash_1 Add_Cocktail Add Click Reaction Cocktail (Fluorescent Azide, CuSO4, THPTA, Sodium Ascorbate) Wash_1->Add_Cocktail Incubate_Click Incubate (5-20 min) Add_Cocktail->Incubate_Click Wash_2 Wash to Remove Unbound Reagents Incubate_Click->Wash_2 Imaging Fluorescence Microscopy Wash_2->Imaging Quantification Flow Cytometry Wash_2->Quantification Viability Cell Viability Assay Wash_2->Viability

References

Application Notes and Protocols: Folate-PEG3-alkyne for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-alkyne is a heterobifunctional linker designed for the targeted functionalization of nanoparticles. This reagent leverages the high affinity of folic acid for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those in ovarian, breast, lung, and colorectal cancers.[1][2] The alkyne group enables covalent conjugation to azide-modified nanoparticles via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting nanoparticles, potentially increasing their circulation time in vivo.[3]

These application notes provide a comprehensive guide to utilizing this compound for the surface modification of nanoparticles, enabling targeted drug delivery to folate receptor-positive (FR+) cells.

Key Applications

  • Targeted Drug Delivery: Functionalization of drug-loaded nanoparticles (e.g., liposomes, polymeric nanoparticles, iron oxide nanoparticles) to enhance their delivery to tumor cells.[1][4]

  • Enhanced Cellular Uptake: Facilitating receptor-mediated endocytosis of nanoparticles into cancer cells, thereby increasing the intracellular concentration of therapeutic agents.

  • In Vitro and In Vivo Imaging: Conjugation to imaging agents for the targeted visualization of FR-positive tumors.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate-functionalized nanoparticles bind to the folate receptor on the cell surface. This binding event triggers the internalization of the nanoparticle-receptor complex via endocytosis. Once inside the cell, the nanoparticle is typically trafficked through the endosomal pathway. The acidic environment of the late endosome can facilitate the release of the encapsulated therapeutic agent, which can then exert its cytotoxic or therapeutic effect.

FolateReceptorPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_NP Folate-PEG-NP FR Folate Receptor (FR) Folate_NP->FR Binding Endosome Early Endosome FR->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Folate receptor-mediated endocytosis of a functionalized nanoparticle.

Experimental Protocols

Protocol 1: Functionalization of Azide-Modified Nanoparticles with this compound via Click Chemistry

This protocol describes the conjugation of this compound to nanoparticles that have been pre-functionalized with azide groups.

Materials:

  • Azide-modified nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand

  • Degassed, deionized water or appropriate buffer (e.g., PBS)

  • Solvents for dissolving reagents (e.g., DMSO)

  • Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Dissolve this compound in DMSO to a desired concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of azide-modified nanoparticles in degassed buffer.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • In a reaction vessel, add the azide-modified nanoparticle suspension.

    • Add the this compound solution. The molar ratio of alkyne to azide will need to be optimized but a starting point of 1.5 to 5-fold molar excess of the alkyne is recommended.

    • Add the THPTA ligand to the reaction mixture, followed by the CuSO4 solution. Gently mix. The recommended ratio of CuSO4 to ligand is typically 1:2 to 1:5.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-500 µM.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight, with gentle stirring and protection from light.

  • Purification of Folate-Functionalized Nanoparticles:

    • Remove unreacted this compound, copper catalyst, and other small molecules by a suitable purification method.

    • For nanoparticles, dialysis against a large volume of buffer (e.g., PBS) with several buffer changes is a common method.

    • Alternatively, size exclusion chromatography can be used to separate the functionalized nanoparticles from smaller contaminants.

  • Characterization:

    • Confirm the successful conjugation of folate using techniques such as FTIR, UV-Vis spectroscopy (folic acid has a characteristic absorbance peak around 280 nm and 360 nm), or NMR.

    • Characterize the physical properties of the functionalized nanoparticles, including size, polydispersity index (PDI), and zeta potential, using Dynamic Light Scattering (DLS).

    • Assess the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

ClickChemistryWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Azide_NP Azide-Modified Nanoparticle Reaction_Vessel Combine Reactants (RT, 1-4h) Azide_NP->Reaction_Vessel Folate_Alkyne This compound Folate_Alkyne->Reaction_Vessel Catalyst_Mix CuSO4 + Ligand + Sodium Ascorbate Catalyst_Mix->Reaction_Vessel Purification Dialysis or SEC Reaction_Vessel->Purification Characterization DLS, TEM, FTIR, UV-Vis Purification->Characterization

Caption: Workflow for nanoparticle functionalization via click chemistry.

Protocol 2: In Vitro Evaluation of Cellular Uptake

This protocol assesses the targeting efficacy of folate-functionalized nanoparticles in folate receptor-positive and negative cell lines.

Materials:

  • Folate-functionalized nanoparticles (labeled with a fluorescent dye)

  • Non-functionalized (control) nanoparticles (fluorescently labeled)

  • Folate receptor-positive cell line (e.g., HeLa, KB, MCF-7)

  • Folate receptor-negative cell line (e.g., A549)

  • Cell culture medium and supplements

  • Free folic acid solution (for competition assay)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the FR-positive and FR-negative cells in appropriate culture vessels (e.g., 96-well plates for microscopy, 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Competition Assay (Optional but Recommended):

    • To confirm receptor-mediated uptake, pre-incubate a subset of FR-positive cells with a high concentration of free folic acid (e.g., 1 mM) for 30-60 minutes to block the folate receptors.

  • Nanoparticle Incubation:

    • Treat the cells with the fluorescently labeled folate-functionalized nanoparticles and control nanoparticles at a predetermined concentration.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing and Fixation:

    • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • For fluorescence microscopy, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Analysis:

    • Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles. A higher fluorescence signal is expected in FR-positive cells treated with folate-functionalized nanoparticles compared to control nanoparticles or FR-negative cells. The fluorescence in the competition assay group should be significantly reduced.

    • Flow Cytometry: Quantify the cellular uptake by measuring the mean fluorescence intensity of the cell populations.

Data Presentation

The following tables summarize typical quantitative data for folate-functionalized nanoparticles from various studies.

Table 1: Physicochemical Properties of Folate-Functionalized Nanoparticles

Nanoparticle TypeCore MaterialSize (nm)PDIZeta Potential (mV)Reference
PTX/Zein-FAZein189.0 ± 2.5~0.22Negative
PLGA-PEG-FAPLGA< 150N/AN/A
FA–CurAu-PVPGold~20-30N/ANegative
Fol-Nut-Cur-NPsPLGA~250~0.1~ -18

Table 2: In Vitro Efficacy of Folate-Targeted Nanoparticles

Cell Line (FR Status)Nanoparticle FormulationDrugIC50 (µg/mL)Key FindingReference
SKOV-3 (FR+)GEN-PLGA-PEG-FAGenistein11.98Superior anticancer activity compared to non-targeted NPs (IC50 = 23.43 µg/mL).
KB (FR+)PTX/Zein-FAPaclitaxelLower than non-targetedImproved cytotoxic activity.
A549 (FR-)PTX/Zein-FAPaclitaxelNo significant enhancementDemonstrates receptor-specific targeting.
Y79 (FR+)Fol-Nut-NPsNutlin-3aLower than non-targetedHigher cytotoxicity compared to unconjugated NPs.
A549 (FR-)Fol-NPsN/ANo significant differenceConfirms folate receptor-mediated uptake.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient click reaction.Optimize reaction conditions: increase the concentration of reactants, extend reaction time, ensure the freshness of sodium ascorbate, and use a copper-stabilizing ligand.
Insufficient azide groups on the nanoparticle surface.Quantify the number of azide groups before conjugation.
Nanoparticle Aggregation Poor colloidal stability after functionalization.Ensure the PEG spacer is of sufficient length. Optimize buffer conditions (pH, ionic strength).
Residual copper catalyst.Thoroughly purify the nanoparticles after the reaction.
No Enhanced Cellular Uptake in FR+ Cells Low level of folate receptor expression on the cell line.Confirm FR expression level using techniques like Western blot or flow cytometry with an anti-FR antibody.
Steric hindrance of the folate ligand.Ensure the PEG spacer is long enough to allow the folate to be accessible for receptor binding.
Nanoparticles are trapped in endosomes.Co-encapsulate an endosomal escape agent if necessary.

By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to develop advanced, targeted nanoparticle systems for a range of therapeutic and diagnostic applications.

References

Application Notes and Protocols for Click Chemistry Reactions Using Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Folate-PEG3-alkyne in click chemistry reactions, a powerful bioconjugation technique. Folate receptor-alpha (FRα) is a well-established target for cancer cells, which often overexpress this receptor. This compound is a valuable reagent for targeted drug delivery, imaging agents, and diagnostic tools, enabling the precise attachment of various molecules to FRα-expressing cells.

This document outlines two primary click chemistry approaches: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Overview of Click Chemistry with this compound

Click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecular architectures. The most common form is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to efficiently and regiospecifically form a stable triazole linkage between a terminal alkyne (such as in this compound) and an azide-functionalized molecule. It is known for its high reaction rates and yields.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[][4] The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living systems.[5]

Quantitative Data Summary

The choice between CuAAC and SPAAC depends on the specific application, considering factors like the sensitivity of biomolecules to copper, desired reaction kinetics, and cost. Below is a summary of typical quantitative data for these reactions.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower, dependent on cyclooctyne (e.g., DBCO is faster)
Typical Yield Near-quantitativeHigh, often near-quantitative
Biocompatibility Limited by copper cytotoxicity, requires stabilizing ligandsHigh, suitable for in vivo and live-cell applications
Reagent Cost Alkyne reagents are generally less expensiveStrained cyclooctynes can be more expensive
Side Reactions Potential for oxidative homocoupling of alkynesCyclooctynes can have side reactions if highly unstable

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-functionalized molecule (e.g., a fluorescent dye, drug, or biomolecule).

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Degassed phosphate-buffered saline (PBS), pH 7.4 or other appropriate buffer

  • DMSO (if required for solubility)

  • Purification supplies (e.g., size-exclusion chromatography columns, HPLC system)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed PBS or a minimal amount of DMSO if necessary for solubility.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule. A 1.5 to 10-fold molar excess of the less precious component is often used to drive the reaction to completion.

    • Add the appropriate buffer to achieve the desired final reaction volume.

    • Prepare a premix of CuSO₄ and THPTA ligand in a 1:2 to 1:5 molar ratio and let it stand for a few minutes.

    • Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50 µM to 2 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the CuSO₄.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove the catalyst and unreacted starting materials.

    • For biomolecule conjugates, size-exclusion chromatography or dialysis are common purification methods.

    • For small molecule conjugates, purification can be achieved by reverse-phase HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-functionalized Folate-PEG molecule to a molecule functionalized with a strained alkyne (e.g., DBCO). Note: For this reaction, you would need an azide-modified Folate-PEG, as the commercially available reagent is an alkyne. The principle of the reaction remains the same if you have an azide-modified folate derivative and a DBCO-functionalized molecule of interest.

Materials:

  • Azide-functionalized Folate-PEG derivative

  • DBCO-functionalized molecule of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4 or other biocompatible buffer

  • DMSO (if required for solubility)

  • Purification supplies (e.g., size-exclusion chromatography columns, HPLC system)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized Folate-PEG and the DBCO-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. If solubility is an issue, a minimal amount of a biocompatible co-solvent like DMSO can be used.

  • Reaction Setup:

    • Combine the azide-functionalized Folate-PEG and the DBCO-functionalized molecule in a microcentrifuge tube. A slight molar excess (1.1 to 2-fold) of one reactant is often used.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

    • The progress of the reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Purification:

    • Purify the conjugate using a method appropriate for the size and properties of the final product, such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

This compound conjugates can be internalized by cells that overexpress the folate receptor through a process called receptor-mediated endocytosis.

Folate_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Conj Folate-PEG-Alkyne Conjugate FR Folate Receptor (FRα) Folate_Conj->FR Binding Endosome Endosome FR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Released_Drug Released Drug/ Imaging Agent Lysosome->Released_Drug Release CuAAC_Workflow Start Start Prepare_Reagents Prepare Stock Solutions: - this compound - Azide-Molecule - CuSO4, Ligand, Na-Ascorbate Start->Prepare_Reagents Mix_Reactants Mix this compound and Azide-Molecule Prepare_Reagents->Mix_Reactants Add_Catalyst Add CuSO4/Ligand Premix Mix_Reactants->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate to Initiate Reaction Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature (1-4 hours) Initiate_Reaction->Incubate Monitor Monitor Reaction Progress (TLC, LC-MS, HPLC) Incubate->Monitor Purify Purify Conjugate (SEC, HPLC, Dialysis) Monitor->Purify Analyze Analyze Final Product Purify->Analyze CuAAC_vs_SPAAC Choice Choice of Click Chemistry Living_System In Vivo / Live Cells? Choice->Living_System CuAAC CuAAC (Copper-Catalyzed) SPAAC SPAAC (Strain-Promoted) Living_System->SPAAC Yes High_Speed High Reaction Speed Critical? Living_System->High_Speed No High_Speed->CuAAC Yes High_Speed->SPAAC No

References

Application Notes and Protocols for Folate-PEG3-alkyne in Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-alkyne is a bifunctional molecule designed for the targeted delivery of therapeutic and imaging agents to cells overexpressing the folate receptor (FR). This compound consists of three key components: a folic acid moiety for targeting, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.

The folate receptor, particularly the alpha isoform (FRα), is frequently overexpressed in a variety of human cancers, including ovarian, lung, breast, and colorectal cancers, while its expression in normal tissues is limited.[1][2] This differential expression makes the folate receptor an attractive target for delivering cytotoxic drugs, imaging agents, or other payloads selectively to tumor cells, thereby increasing therapeutic efficacy and minimizing off-target toxicity.[3] this compound serves as a critical linker to create these targeted conjugates.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₂₈H₃₄N₈O₈[4]
Molecular Weight 610.63 g/mol [4]
Purity >98% (typical)
Appearance To be determined (often a solid)
Solubility Soluble in DMSO and DMF
Storage Conditions Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light.
Shipping Conditions Shipped at ambient temperature as a non-hazardous chemical. Stable for several weeks during ordinary shipping.

Signaling Pathways Involving the Folate Receptor

Upon binding of a folate conjugate, the folate receptor internalizes the complex via endocytosis. Beyond its role in folate uptake for one-carbon metabolism, FRα has been implicated in intracellular signaling pathways that can promote cancer cell proliferation and survival. Emerging evidence suggests that FRα can activate the JAK-STAT3 and ERK1/2 signaling cascades. Furthermore, the FRα-folate complex can translocate to the nucleus and act as a transcription factor, influencing the expression of genes involved in cell growth and development.

Folate_Receptor_Signaling Folate Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Folate-Drug_Conjugate Folate-Drug Conjugate FRa Folate Receptor α (FRα) Folate-Drug_Conjugate->FRa Binding Endosome Endosome FRa->Endosome Endocytosis JAK JAK FRa->JAK Activation ERK1_2 ERK1/2 FRa->ERK1_2 Activation Drug_Release Drug Release (Acidic pH) Endosome->Drug_Release FRa_TF FRα as Transcription Factor Endosome->FRa_TF Translocation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->FRa_TF pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation pERK1_2->FRa_TF Gene_Expression Gene Expression (e.g., Oct4, Sox2, Klf4) FRa_TF->Gene_Expression Cell_Proliferation Cell Proliferation, Metastasis, MDR Gene_Expression->Cell_Proliferation

Folate Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Conjugation of this compound to an Azide-Modified Molecule via CuAAC

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with a molecule of interest (e.g., a drug, dye, or probe) that has been functionalized with an azide group.

Materials:

  • This compound

  • Azide-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Phosphate-buffered saline (PBS) or other aqueous buffer (pH 7-8)

  • Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10-20 mM stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO, water).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified molecule to an aqueous buffer.

    • Add this compound to the reaction mixture. A slight molar excess (1.1 to 1.5 equivalents) relative to the azide-modified molecule is recommended.

    • Prepare the copper catalyst solution by mixing the CuSO₄ stock solution with the THPTA stock solution in a 1:2 to 1:5 molar ratio. Incubate for a few minutes at room temperature.

    • Add the THPTA/CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • (Optional but recommended) Degas the mixture by bubbling with nitrogen or argon for 5-10 minutes to prevent oxidation of the Cu(I) catalyst.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.

    • Vortex the mixture briefly.

    • Incubate the reaction at room temperature for 1 to 4 hours. The reaction can be monitored by TLC, HPLC, or LC-MS.

  • Purification of the Conjugate:

    • The crude product can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • A C18 column is typically used with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid).

    • Collect fractions and analyze for the desired product.

    • Lyophilize the pure fractions to obtain the final conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS to verify the molecular weight and HPLC for purity assessment.

    • ¹H NMR can also be used for structural confirmation.

Protocol 2: In Vitro Evaluation of Folate-Targeted Conjugates

Cell Culture:

  • Use a folate receptor-positive (FR+) cell line (e.g., KB, HeLa, OVCAR-3, IGROV-1) and a folate receptor-negative (FR-) cell line (e.g., A549) as a control.

  • Culture cells in folate-free RPMI or DMEM medium for at least one week before the experiment to ensure maximal FR expression.

A. Cellular Uptake and Internalization (Qualitative)

  • Seed FR+ and FR- cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with a fluorescently labeled Folate-PEG3-conjugate at a predetermined concentration for 1-4 hours at 37°C.

  • For competition experiments, pre-incubate a set of cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the conjugate.

  • Wash the cells three times with cold PBS to remove unbound conjugate.

  • Fix the cells with 4% paraformaldehyde.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using fluorescence or confocal microscopy.

B. Cytotoxicity Assay (MTT or similar)

  • Seed FR+ and FR- cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the folate-drug conjugate, the free drug, and a non-targeted control conjugate for 48-72 hours.

  • Perform an MTT assay according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the IC₅₀ values (the concentration of the drug that inhibits cell growth by 50%).

Experimental Workflow for Development of Folate-Targeted Therapies

The development and evaluation of a therapeutic agent conjugated to this compound typically follows a structured workflow, from synthesis to in vivo testing.

Experimental_Workflow Workflow for Folate-Targeted Therapy Development Start Start: Design of Folate-Targeted Conjugate Synthesis Synthesis of Azide- Modified Payload Start->Synthesis Conjugation CuAAC Click Chemistry: This compound + Azide-Payload Synthesis->Conjugation Purification Purification and Characterization (HPLC, LC-MS, NMR) Conjugation->Purification In_Vitro In Vitro Evaluation Purification->In_Vitro Cell_Uptake Cellular Uptake & Internalization (FR+ vs. FR- cells) In_Vitro->Cell_Uptake Cytotoxicity Cytotoxicity Assay (IC50 Determination) In_Vitro->Cytotoxicity Binding_Assay Receptor Binding Affinity Assay In_Vitro->Binding_Assay In_Vivo In Vivo Evaluation (Animal Models) In_Vitro->In_Vivo Promising Results Biodistribution Biodistribution & Pharmacokinetics In_Vivo->Biodistribution Efficacy Tumor Growth Inhibition Study In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity End End: Preclinical Candidate In_Vivo->End Positive Outcome

Workflow for Folate-Targeted Therapy Development

Quantitative Data from Folate-Targeted Studies

The following tables summarize representative quantitative data from various studies on folate-targeted nanoparticles and conjugates. While these studies may not use the exact this compound linker, they provide valuable benchmarks for the expected performance of folate-targeted systems.

Table 1: In Vitro Cytotoxicity of Folate-Targeted Drug Formulations

FormulationCell Line (FR status)IC₅₀ (µg/mL) after 48hFold Improvement (vs. Free Drug)Reference
DTX-Sol (Free Docetaxel) 4T1 (FR+)1.6260-
DTX-Nps (Non-targeted) 4T1 (FR+)0.37724.3x
DTX-FA-Nps (Folate-targeted) 4T1 (FR+)0.017195.1x
Free Doxorubicin A2780 (FR+)--
Non-targeted Nanoparticles A2780 (FR+)--
Folate-targeted Nanoparticles A2780 (FR+)-10.33-fold lower IC₅₀ vs. non-targeted
Free Doxorubicin OVCAR3 (FR+)--
Non-targeted Nanoparticles OVCAR3 (FR+)--
Folate-targeted Nanoparticles OVCAR3 (FR+)-3.93-fold lower IC₅₀ vs. non-targeted

Table 2: In Vivo Tumor Uptake and Efficacy

FormulationAnimal ModelTumor Uptake (%ID/g at 4h p.i.)Tumor Inhibition RateReference
⁹⁹ᵐTc-radiofolate KB Xenograft (FR+)2.33 ± 0.36N/A
⁹⁹ᵐTc-radiofolate IGROV-1 Xenograft (FR+)1.16 ± 0.64N/A
⁹⁹ᵐTc-radiofolate LoVo Xenograft (FR+)0.66 ± 0.17N/A
DTX-FA-Nps (10 mg/kg) 4T1 Breast Cancer ModelN/A74.83%

These data collectively demonstrate that folate-targeted delivery systems can significantly enhance the cytotoxicity of anticancer drugs against FR-positive cancer cells and lead to improved tumor growth inhibition in vivo. The use of this compound provides a reliable and efficient method for constructing such targeted conjugates.

References

Application Notes and Protocols for Bioconjugation using Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-alkyne is a versatile bifunctional molecule integral to the targeted delivery of therapeutics and imaging agents. This reagent leverages the high affinity of folic acid for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, kidneys, brain, and breast, while having limited expression in healthy tissues. The triethylene glycol (PEG3) spacer enhances solubility and provides steric hindrance, and the terminal alkyne group enables covalent conjugation to azide-modified molecules via highly efficient and specific "click chemistry" reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, with a focus on targeted drug delivery systems.

Principle of Folate Receptor-Mediated Endocytosis

The targeting strategy relies on the biological mechanism of folate receptor-mediated endocytosis.[1][2][3][4] Folate-conjugated molecules bind to the folate receptor on the cell surface. This binding triggers the invagination of the cell membrane, forming an endosome that encapsulates the conjugate. The endosome then traffics into the cell, where the acidic environment (pH ~5.0) facilitates the release of the conjugated cargo from the folate-receptor complex.[1] The folate receptor is subsequently recycled back to the cell surface, ready to bind to another folate-conjugated molecule. This process allows for the specific and efficient internalization of the conjugated payload into target cells.

Applications of this compound Bioconjugation

The unique properties of this compound make it a valuable tool in a variety of research and therapeutic applications:

  • Targeted Drug Delivery: The primary application is the targeted delivery of cytotoxic drugs to cancer cells. By conjugating a potent chemotherapeutic agent to this compound, the drug's systemic toxicity can be reduced, and its therapeutic efficacy can be enhanced by concentrating it at the tumor site.

  • Targeted Imaging Agents: this compound can be conjugated to fluorescent dyes, quantum dots, or contrast agents for the targeted imaging of tumors. This enables non-invasive tumor detection, localization, and monitoring of treatment response.

  • PROTACs and Molecular Glues: In the field of targeted protein degradation, this compound can be used as a component of Proteolysis Targeting Chimeras (PROTACs) to direct the degradation machinery to cancer cells.

  • Gene Delivery: Folate-conjugated nanoparticles can be used to deliver genetic material, such as siRNA or plasmids, specifically to cancer cells for gene therapy applications.

Quantitative Data on Folate-PEG Conjugation and Delivery

The efficiency of bioconjugation and subsequent targeted delivery can be quantified using various analytical techniques. Below is a summary of representative quantitative data from the literature.

ParameterValue/RangeMethod of DeterminationReference
Folate Conjugation Efficiency
Amount of FA conjugated per mg of PLGA-PEG27.8 ± 2.1 µgUV Absorbance at 256 nm
FPF-g-PEI grafting ratios (FPF polymers per PEI)2.3, 5.2, 9.3, 20UV Absorbance at 363 nm
Drug Loading and Encapsulation
Doxorubicin loading in PLGA-PEG-FOL nanoparticles24.5% to 51.9%Double and single emulsion solvent evaporation
Vincristine sulfate loading in PLGA-PEG-Folate NPs2.60 ± 0.20%Nanoprecipitation
ε-viniferine loading in PLGA-PEG-Folate NPs8.87 ± 0.68%Nanoprecipitation
In Vitro Drug Release
5-FU release from FA-PEG-5-FU after 48h~20%In vitro release study in PBS
5-FU release from FA-PEG-5-FU after 7 days~70%In vitro release study in PBS
Cellular Uptake and Cytotoxicity
Cellular uptake of FA-C NP vs. C NP in A549 cellsSignificantly higherFluorescence imaging
IC50 of FA-AQ NP vs. AQ in HeLa cellsSignificantly lowerMTT assay
Colony survival (HeLa cells) with FA-AQ NP9.2 ± 1.1%Clonogenic assay

Experimental Protocols

Two primary click chemistry reactions are employed for bioconjugation with this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-modified molecule (e.g., a drug, dye, or peptide).

Materials:

  • This compound

  • Azide-modified molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended for protecting biomolecules)

  • Degassed, anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon® Ultra centrifugal filters or Sephadex® G-25 column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO, water) to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified molecule to PBS.

    • Add this compound to the reaction mixture. A 1.5 to 5-fold molar excess of the alkyne over the azide is recommended.

    • Prepare a premix of CuSO4 and THPTA ligand in a 1:2 molar ratio and let it stand for a few minutes.

    • Add the CuSO4:THPTA premix to the reaction mixture to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking or stirring. The reaction can also be performed at 4°C overnight.

  • Purification of the Conjugate:

    • Remove unreacted small molecules by dialysis, size-exclusion chromatography (e.g., Sephadex® G-25), or using centrifugal filters.

    • Lyophilize the purified product for storage.

  • Characterization:

    • Confirm the successful conjugation using techniques such as Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis spectroscopy.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for conjugations involving sensitive biomolecules or for in vivo applications where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides. For this protocol, the molecule of interest should be modified with a DBCO group, and the folate moiety will be introduced via an azide-functionalized PEG linker (Folate-PEG3-azide).

Materials:

  • Folate-PEG3-azide

  • DBCO-modified molecule of interest

  • Degassed, anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon® Ultra centrifugal filters or Sephadex® G-25 column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve Folate-PEG3-azide in DMSO or DMF to a final concentration of 10 mM.

    • Dissolve the DBCO-modified molecule in a compatible solvent to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified molecule to PBS.

    • Add Folate-PEG3-azide to the reaction mixture. A 2 to 4-fold molar excess of the azide over the DBCO group is recommended.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle shaking. Reaction times may vary depending on the specific reactants.

  • Purification of the Conjugate:

    • Purify the conjugate using the same methods described in the CuAAC protocol (dialysis, size-exclusion chromatography, or centrifugal filters).

  • Characterization:

    • Characterize the final product using appropriate analytical techniques (MS, HPLC, UV-Vis).

Visualizations

Folate Receptor-Mediated Endocytosis Pathway

Folate_Endocytosis cluster_extracellular Extracellular Space (pH 7.4) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Drug_Conjugate Folate-Drug Conjugate Folate_Receptor Folate Receptor (FR) Folate-Drug_Conjugate->Folate_Receptor Binding Bound_Complex FR-Folate-Drug Complex Folate_Receptor->Bound_Complex Endosome Early Endosome (pH ~6.0-6.5) Bound_Complex->Endosome Endocytosis Late_Endosome Late Endosome/Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation & Acidification Released_Drug Released Drug (Therapeutic Effect) Late_Endosome->Released_Drug Drug Release Recycled_Receptor Recycled Folate Receptor Late_Endosome->Recycled_Receptor Receptor Recycling Recycled_Receptor->Folate_Receptor Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start: Azide-Modified Drug/Payload Conjugation Bioconjugation (CuAAC or SPAAC) with this compound Start->Conjugation Purification Purification (HPLC, SEC) Conjugation->Purification Characterization Characterization (MS, NMR, UV-Vis) Purification->Characterization Cell_Culture Cell Culture (FR+ and FR- cells) Characterization->Cell_Culture Uptake Cellular Uptake Studies (Flow Cytometry, Microscopy) Cell_Culture->Uptake Cytotoxicity Cytotoxicity Assays (MTT, Apoptosis) Cell_Culture->Cytotoxicity Animal_Model Animal Model (Tumor Xenograft) Cytotoxicity->Animal_Model Biodistribution Biodistribution Studies (Imaging, Tissue Analysis) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy End End: Data Analysis & Conclusion Biodistribution->End Toxicity Toxicity Assessment (Histopathology) Efficacy->Toxicity Toxicity->End

References

Application Notes and Protocols for Labeling Folate Receptor-Positive Cells using Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-alkyne is a valuable chemical tool for selectively labeling and targeting cells that overexpress the folate receptor (FR). This reagent consists of a folate moiety, which provides high affinity for the folate receptor, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for bioorthogonal ligation via "click chemistry".[1][2][3][4] The overexpression of folate receptors is a well-established characteristic of various cancer cells, including those of ovarian, lung, breast, and kidney origin, while its expression in normal tissues is limited. This differential expression makes the folate receptor an attractive target for the specific delivery of imaging agents, and therapeutic compounds to cancer cells.

This document provides detailed protocols for labeling FR-positive cells with this compound and subsequent detection using fluorescent azide probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Additionally, it includes quantitative data on folate receptor expression in various cell lines and diagrams of relevant biological pathways.

Data Presentation

Table 1: Relative Folate Receptor (FRα) Expression in Various Cancer Cell Lines
Cell LineCancer TypeRelative FRα mRNA Expression (normalized to GAPDH)Reference for Expression Data
HeLa Cervical CancerHigh[5]
KB Cervical CancerVery High
IGROV-1 Ovarian CancerHigh
SKOV-3 Ovarian CancerModerate
MCF-7 Breast CancerLow to Moderate
A549 Lung CancerLow
NCI-H460 Lung CancerHigh
U-87 MG GlioblastomaModerate

Note: Expression levels are qualitative summaries from referenced literature and can vary depending on culture conditions and passage number.

Table 2: Recommended Starting Concentrations for Labeling and Click Chemistry
ReagentStock ConcentrationRecommended Final Concentration
This compound10 mM in DMSO10-50 µM
Fluorescent Azide Probe (e.g., AF488-Azide)10 mM in DMSO5-25 µM
Copper (II) Sulfate (CuSO₄)10 mM in H₂O50-100 µM
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)50 mM in H₂O250-500 µM
Sodium Ascorbate100 mM in H₂O (prepare fresh)1-2.5 mM

Experimental Protocols

Protocol 1: Labeling of Live Folate Receptor-Positive Cells with this compound

This protocol describes the incubation of live cells with this compound to allow for receptor-mediated uptake.

Materials:

  • Folate receptor-positive cells (e.g., HeLa, KB) and a negative control cell line (e.g., A549)

  • Complete cell culture medium

  • Folate-free RPMI medium

  • This compound (stored as a 10 mM stock in DMSO at -20°C)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or coverslips

Procedure:

  • Seed cells in the appropriate culture vessel (e.g., 6-well plate, 24-well plate with coverslips) and allow them to adhere and reach 70-80% confluency.

  • Gently aspirate the complete culture medium.

  • Wash the cells once with pre-warmed folate-free RPMI medium to remove any free folate.

  • Prepare the labeling medium by diluting the this compound stock solution in folate-free RPMI to the desired final concentration (e.g., 25 µM).

  • Add the labeling medium to the cells.

  • Incubate the cells for 1-4 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may need to be determined empirically.

  • After incubation, gently aspirate the labeling medium.

  • Wash the cells three times with PBS to remove any unbound this compound.

  • The alkyne-labeled cells are now ready for the click chemistry reaction (Protocol 2).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection

This protocol details the "click" reaction to attach a fluorescent azide probe to the alkyne group introduced by this compound. This protocol is adapted for live-cell labeling. For fixed cells, a fixation step (e.g., with 4% paraformaldehyde) should be performed after step 8 of Protocol 1.

Materials:

  • Alkyne-labeled cells (from Protocol 1)

  • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide, Cy5 Azide) (stored as a 10 mM stock in DMSO at -20°C)

  • Copper (II) Sulfate (CuSO₄) solution (10 mM in H₂O)

  • THPTA ligand solution (50 mM in H₂O)

  • Sodium Ascorbate solution (100 mM in H₂O, prepare fresh immediately before use )

  • PBS

Procedure:

  • Prepare the "Click Reaction Cocktail" in the following order. It is crucial to add the reagents in the specified sequence to avoid precipitation and ensure optimal reaction conditions. For a 1 mL final volume:

    • To 825 µL of PBS, add 25 µL of the fluorescent azide stock solution (final concentration 250 µM, can be optimized).

    • Add 10 µL of the 50 mM THPTA solution (final concentration 500 µM).

    • Add 10 µL of the 10 mM CuSO₄ solution (final concentration 100 µM). Mix gently.

    • Immediately before adding to the cells , add 10 µL of the freshly prepared 100 mM Sodium Ascorbate solution (final concentration 1 mM). Mix gently.

  • Aspirate the PBS from the washed, alkyne-labeled cells.

  • Add the "Click Reaction Cocktail" to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Aspirate the reaction cocktail and wash the cells three times with PBS.

  • The cells are now fluorescently labeled and ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Visualizations

Folate Receptor-Mediated Endocytosis Workflow

Folate_Receptor_Endocytosis Workflow for Labeling FR-Positive Cells cluster_labeling Cell Labeling cluster_click Click Chemistry Reaction cluster_analysis Analysis A FR-Positive Cells B Incubate with This compound A->B C Wash to Remove Unbound Reagent B->C D Add Click Reaction Cocktail: - Fluorescent Azide - CuSO4/THPTA - Sodium Ascorbate C->D Proceed to Click Reaction E Incubate at Room Temp D->E F Wash to Remove Unreacted Reagents E->F G Fluorescence Microscopy F->G Visualize Labeling H Flow Cytometry F->H Quantify Labeling

Caption: Experimental workflow for labeling folate receptor-positive cells.

Folate Receptor Signaling Pathways

Recent studies have revealed that the folate receptor (FRα) does more than just transport folate into the cell; it is also involved in intracellular signaling pathways that can impact cancer progression.

1. Folate Receptor-Mediated Endocytosis and Intracellular Fate

FR_Endocytosis_Signaling FR-Mediated Endocytosis & Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FR Folate Receptor (FRα) Endosome Endosome (pH ~5-6) FR->Endosome Endocytosis Folate This compound Folate->FR Binding Recycling Receptor Recycling Endosome->Recycling FRα recycled to membrane Signaling Signal Transduction Endosome->Signaling TF FRα as Transcription Factor Signaling->TF Nuclear Translocation Gene Gene Expression (e.g., Fgfr4, Hes1) TF->Gene Regulates

Caption: Overview of folate receptor endocytosis and signaling roles.

2. Downstream Signaling Cascades of Folate Receptor Activation

Folate receptor activation has been implicated in the activation of the JAK-STAT and ERK1/2 signaling pathways, and FRα itself can act as a transcription factor.

FR_Signaling_Pathways Downstream Signaling of Folate Receptor cluster_jak_stat JAK-STAT Pathway cluster_erk ERK1/2 Pathway cluster_tf Transcriptional Regulation FR Folate Receptor (FRα) Activation JAK JAK FR->JAK RAS RAS FR->RAS FR_nuc FRα Nuclear Translocation FR->FR_nuc STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc STAT3_gene Gene Transcription (Proliferation, Survival) STAT3_nuc->STAT3_gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK_P p-ERK1/2 ERK->ERK_P ERK_nuc Nuclear Translocation ERK_P->ERK_nuc ERK_gene Gene Transcription (Cell Growth, Differentiation) ERK_nuc->ERK_gene FR_tf FRα binds to Promoter Regions FR_nuc->FR_tf TF_gene Gene Expression (e.g., Oct4, Sox2, Klf4) FR_tf->TF_gene

Caption: Folate receptor activation of key signaling pathways.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescent signal 1. Low folate receptor expression on cells.1. Use a positive control cell line with high FR expression (e.g., HeLa, KB). Confirm FR expression by Western blot or qPCR.
2. Insufficient incubation time with this compound.2. Increase incubation time up to 4 hours.
3. Inefficient click chemistry reaction.3. Ensure Sodium Ascorbate solution is freshly prepared. Optimize concentrations of copper, ligand, and fluorescent azide. Ensure reagents are added in the correct order.
High background fluorescence 1. Non-specific binding of the fluorescent probe.1. Increase the number of wash steps after the click reaction. Include a blocking step with BSA before the click reaction.
2. Autofluorescence of cells.2. Use a brighter fluorescent probe or a different fluorescence channel. Acquire an unstained control to set the background threshold.
Cell toxicity/death 1. Cytotoxicity from copper catalyst.1. Reduce the concentration of CuSO₄ and/or the incubation time for the click reaction. Ensure the THPTA ligand is used to chelate copper.
2. High concentration of DMSO.2. Ensure the final concentration of DMSO in the culture medium is below 0.5%.

Conclusion

This compound is a powerful tool for the targeted labeling of folate receptor-positive cells. The protocols provided herein offer a starting point for researchers to utilize this reagent for various applications, including cell imaging, flow cytometry, and as a foundation for targeted drug delivery systems. The provided diagrams illustrate the underlying biological principles of folate receptor-mediated uptake and signaling, offering a comprehensive guide for professionals in cancer research and drug development. Optimization of the protocols for specific cell lines and experimental conditions is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Folate-PEG3-Alkyne Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of their Folate-PEG3-alkyne click reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound click reaction?

A1: The this compound click reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne group of your this compound molecule covalently links with an azide-functionalized molecule to form a stable triazole ring. This reaction is highly specific and efficient, making it a popular choice for bioconjugation.[1][2][3] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3][4]

Q2: How should I store my this compound reagent?

A2: To ensure stability, this compound should be stored at -20°C, protected from light and moisture. Improper storage can lead to degradation of the molecule and reduced reaction efficiency.

Q3: Why is a ligand necessary in my click reaction?

A3: While not strictly essential, a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended. Ligands stabilize the copper(I) oxidation state, preventing its oxidation and precipitation. They also accelerate the reaction rate and protect sensitive biomolecules from damage caused by reactive oxygen species that can be generated by the copper catalyst. Using a ligand can significantly improve the reproducibility and yield of your conjugation.

Q4: Can I use any buffer for my reaction?

A4: No, buffer choice is critical. Buffers like phosphate, carbonate, or HEPES in the pH range of 6.5–8.0 are compatible with the CuAAC reaction. You should avoid using Tris buffer, as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper, thus hindering the reaction.

Q5: My reaction is not working. What are the most common causes of failure?

A5: The most common reasons for CuAAC reaction failure include:

  • Degradation of reagents: Improper storage of the alkyne or azide can lead to degradation.

  • Inactive catalyst: The copper(I) catalyst is sensitive to oxygen. Insufficient reducing agent or exposure to air can deactivate the catalyst.

  • Inhibitory buffer components: As mentioned, buffers like Tris can inhibit the reaction.

  • Low concentration of reactants: Click chemistry works best at higher concentrations. If your reactants are too dilute, the reaction rate may be impractically slow.

  • Issues with your biomolecule: If you are conjugating to a protein or other biomolecule, the presence of thiols (e.g., from cysteine residues) can interfere with the copper catalyst.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution Citation
Oxidation of Copper(I) Catalyst Ensure you have an adequate concentration of a reducing agent like sodium ascorbate (typically 5-10 equivalents). Prepare the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) if possible, or minimize headspace in your reaction vessel.
Incompatible Buffer Switch to a non-coordinating buffer such as HEPES or phosphate buffer (pH 7.0-7.5). Avoid Tris buffers.
Reagent Degradation Verify the integrity of your this compound and azide-containing molecule using an appropriate analytical method (e.g., NMR, Mass Spectrometry). Always store reagents as recommended.
Insufficient Catalyst/Ligand Increase the concentration of the copper catalyst and ligand. A common starting point is a 1:5 ratio of CuSO₄ to ligand.
Low Reactant Concentration If possible, increase the concentration of your reactants. Lyophilize samples to redissolve in a smaller volume.
Order of Reagent Addition Add reagents in the correct order. A recommended sequence is to first mix the CuSO₄ with the ligand, then add this mixture to a solution of the azide and alkyne substrates, and finally initiate the reaction by adding the sodium ascorbate.
Problem 2: Poor Reproducibility
Potential Cause Suggested Solution Citation
Oxygen Sensitivity Small variations in air exposure can lead to inconsistent results. Degas your solvents and buffer solutions before use.
Purity of Reagents Ensure high purity of all reagents, including the copper source, reducing agent, and solvents. Impurities can interfere with the catalytic cycle.
Inconsistent Reagent Preparation Always use freshly prepared stock solutions of sodium ascorbate, as it can degrade in solution over time.
Problem 3: Damage to Biomolecules (e.g., Proteins)
Potential Cause Suggested Solution Citation
Oxidative Damage Reactive oxygen species (ROS) can be generated by the copper/ascorbate system. Increase the ligand-to-copper ratio (e.g., 5:1) to protect your biomolecule. The ligand can act as a sacrificial reductant.
Protein Aggregation Side reactions of ascorbate byproducts with protein residues can occur. The addition of a scavenger like aminoguanidine may help mitigate this.
Thiol Interference Free thiols (cysteines) in proteins can coordinate with copper and inhibit the reaction. Consider using an excess of a sacrificial metal like Zn(II) or Ni(II) to occupy the thiols.

Experimental Protocols

General Protocol for this compound Click Reaction

This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule.

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Azide-Molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the this compound and the azide-molecule in your chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • In a separate tube, premix the CuSO₄ and ligand solutions. For every 1 µL of CuSO₄ solution, add 2.5 µL of the ligand solution to achieve a 1:5 molar ratio of copper to ligand. Let this mixture stand for 1-2 minutes.

    • Add the premixed copper/ligand solution to the reaction tube containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which may be beneficial for sensitive biomolecules.

    • Protect the reaction from light, as folate is light-sensitive.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

    • Once the reaction is complete, the product can be purified using methods such as dialysis, size exclusion chromatography, or HPLC.

Quantitative Data Summary
Parameter Recommended Range/Value Notes Citation
Reactant Ratio 1.0 - 1.2 equivalents of alkyne per equivalent of azideA slight excess of one reactant can drive the reaction to completion.
Copper(II) Sulfate 50 µM - 1 mMHigher concentrations can increase reaction rate but also risk biomolecule damage.
Reducing Agent (Sodium Ascorbate) 5 - 10 equivalents relative to copperShould be in excess to maintain the Cu(I) state.
Ligand (e.g., THPTA/TBTA) 2 - 5 equivalents relative to copperHigher ratios protect biomolecules from oxidative damage.
pH 6.5 - 8.0Optimal range for catalyst activity and biomolecule stability.
Temperature 4°C - 37°CLower temperatures can be used for sensitive substrates over longer incubation times.

Visualizations

experimental_workflow Experimental Workflow for this compound Click Reaction prep 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) mix_reactants 2. Combine this compound and Azide-Molecule in Buffer prep->mix_reactants premix_catalyst 3. Premix CuSO4 and Ligand prep->premix_catalyst add_catalyst 4. Add Premixed Catalyst to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst initiate 5. Initiate Reaction with Fresh Sodium Ascorbate add_catalyst->initiate incubate 6. Incubate at RT (1-4h) or 4°C (overnight) initiate->incubate monitor 7. Monitor Progress (LC-MS, HPLC) incubate->monitor purify 8. Purify Product monitor->purify

Caption: A step-by-step workflow for performing the CuAAC reaction.

troubleshooting_logic Troubleshooting Logic for Failed Click Reactions start Reaction Failed (Low/No Yield) check_reagents Check Reagent Integrity (Storage, Age) start->check_reagents check_catalyst Review Catalyst System (O2 exposure, Ascorbate freshness) start->check_catalyst check_buffer Verify Buffer Composition (Avoid Tris) start->check_buffer replace_reagents Solution: Use fresh/verified reagents check_reagents->replace_reagents Degraded optimize_catalyst Solution: Degas buffer, use fresh ascorbate, add ligand check_catalyst->optimize_catalyst Suboptimal change_buffer Solution: Switch to HEPES or Phosphate buffer check_buffer->change_buffer Incompatible

Caption: A decision tree for troubleshooting common click reaction issues.

folate_uptake_pathway Folate Receptor-Mediated Endocytosis cluster_cell Target Cell (e.g., Cancer Cell) fr Folate Receptor (FR) endosome Endosome fr->endosome Internalization lysosome Lysosome endosome->lysosome Fusion release Drug Release lysosome->release folate_conjugate Folate-PEG-Drug Conjugate folate_conjugate->fr Binding

Caption: Simplified pathway of folate-conjugate uptake by target cells.

References

Common issues with Folate-PEG3-alkyne solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Folate-PEG3-alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Core Concepts: Understanding this compound Solubility

This compound is a heterobifunctional molecule composed of three key components: a folate moiety for targeting folate receptors, a hydrophilic polyethylene glycol (PEG) spacer to enhance water solubility, and a terminal alkyne group for click chemistry reactions.[1][2] While the PEG spacer is designed to improve aqueous solubility, the parent molecule, folic acid, is known for its low solubility in water, especially in acidic to neutral conditions. The solubility of folic acid is pH-dependent and increases significantly at higher pH values.[3]

The solubility of this compound is therefore influenced by both the hydrophilic PEG chain and the hydrophobic folate core. Understanding this dual nature is crucial for its effective handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For a similar compound, Folate-PEG3-amine, the solubility in DMSO is reported to be ≥ 100 mg/mL.[4] It is recommended to first prepare a concentrated stock solution in one of these organic solvents before further dilution into aqueous buffers.

Q2: Is this compound soluble in water or phosphate-buffered saline (PBS)?

A2: Direct dissolution in water or PBS can be challenging due to the hydrophobic nature of the folate moiety. Folic acid itself is sparingly soluble in aqueous buffers.[5] While the PEG linker enhances water solubility, complete dissolution in purely aqueous media may not be achievable at high concentrations. For aqueous reactions, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add the aqueous buffer to the desired final concentration, ensuring the organic solvent percentage is compatible with your experimental system.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue and indicates that the compound's solubility limit has been exceeded. Refer to the Troubleshooting Guide below for a step-by-step approach to resolve this.

Q4: How should I store this compound?

A4: this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue 1: Difficulty in Dissolving the Compound
  • Symptom: The solid material does not dissolve completely in the chosen solvent.

  • Possible Cause: Use of an inappropriate solvent or insufficient solvent volume.

  • Solution:

    • Ensure you are using a recommended organic solvent such as high-purity, anhydrous DMSO or DMF.

    • Increase the volume of the solvent gradually.

    • Gentle warming (to 30-40°C) and vortexing or sonication can aid dissolution.

Issue 2: Precipitation Upon Dilution into Aqueous Buffer
  • Symptom: The solution becomes cloudy or forms a precipitate when the organic stock solution is added to an aqueous buffer (e.g., PBS).

  • Possible Cause: The final concentration of this compound in the aqueous buffer is too high, or the percentage of the organic co-solvent is too low.

  • Solution:

    • Reduce the Final Concentration: Lower the target concentration of this compound in your final aqueous solution.

    • Increase the Organic Co-solvent Percentage: While maintaining a low overall percentage to avoid affecting your biological system, increasing the proportion of DMSO or DMF in the final solution can help maintain solubility. Ensure the final solvent conditions are compatible with your downstream application.

    • Optimize the Dilution Method: Add the aqueous buffer to the organic stock solution slowly while vortexing, rather than the other way around. This can sometimes prevent immediate precipitation.

    • pH Adjustment: The solubility of the folate moiety is pH-dependent. For some applications, slightly increasing the pH of the aqueous buffer (e.g., to pH 8-8.5) may improve solubility. However, ensure the pH is compatible with your experimental components.

Quantitative Solubility Data

CompoundSolventSolubility
Folate-PEG3-amine DMSO≥ 100 mg/mL
Folic Acid DMSO~20 mg/mL
Folic Acid DMF~10 mg/mL
Folic Acid 1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Click Chemistry Reaction in an Aqueous Medium

This protocol provides a general workflow for conjugating this compound to an azide-containing biomolecule in an aqueous buffer.

  • Prepare the Biomolecule: Dissolve your azide-containing biomolecule (e.g., protein, peptide, or oligonucleotide) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Prepare the this compound Working Solution:

    • Thaw an aliquot of your this compound stock solution (from Protocol 1).

    • Dilute the stock solution to an intermediate concentration using the same organic solvent if necessary.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the aqueous solution of your biomolecule with the required volume of the this compound solution. It is crucial to add the this compound solution to the aqueous buffer slowly while gently vortexing to avoid precipitation. Ensure the final concentration of the organic solvent is kept to a minimum (typically <10% v/v) to maintain the integrity of the biomolecule.

    • Add the copper (II) sulfate (CuSO4) solution.

    • Add the copper-chelating ligand (e.g., THPTA or TBTA) solution.

    • Initiate the reaction by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for your specific reactants. Protect the reaction from light.

  • Purification: Purify the resulting conjugate using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents and byproducts.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification prep_solid Solid this compound prep_stock Stock Solution (in DMSO/DMF) prep_solid->prep_stock Dissolve prep_dmso Anhydrous DMSO/DMF prep_dmso->prep_stock react_mix Reaction Mixture prep_stock->react_mix Add dropwise react_biomolecule Azide-Biomolecule (in Aqueous Buffer) react_biomolecule->react_mix react_conjugate Folate-PEG-Biomolecule Conjugate react_mix->react_conjugate Incubate react_reagents CuSO4, Ligand, Reductant react_reagents->react_mix purify_method Purification (e.g., SEC, Dialysis) react_conjugate->purify_method purify_final Purified Conjugate purify_method->purify_final

Caption: Workflow for this compound conjugation.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Start: Dissolving this compound check_dissolution Is the compound fully dissolved in organic solvent? start->check_dissolution dissolution_actions Increase solvent volume, warm gently, or sonicate. check_dissolution->dissolution_actions No add_to_aqueous Add to aqueous buffer check_dissolution->add_to_aqueous Yes dissolution_actions->check_dissolution check_precipitation Does precipitation occur? add_to_aqueous->check_precipitation precipitation_actions Lower final concentration, increase co-solvent %, adjust pH, or optimize mixing. check_precipitation->precipitation_actions Yes success Successfully in Solution check_precipitation->success No precipitation_actions->add_to_aqueous

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Purification of Folate-PEG3-Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Folate-PEG3-alkyne conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound conjugates?

A1: The most effective and widely used method for purifying this compound and similar folate conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. The presence of the folate moiety and the PEG-alkyne linker allows for good retention and separation on non-polar stationary phases like C18.

Q2: How can I remove unreacted folic acid from my conjugate mixture?

A2: Unreacted folic acid can be removed using several methods. RP-HPLC is very effective at separating the more hydrophobic conjugate from the more polar unreacted folic acid. Additionally, for certain conjugate types, adjusting the pH of the solution can be used to selectively precipitate the conjugate while keeping the unreacted folic acid in solution, although this is highly dependent on the properties of the molecule conjugated to the folate-PEG linker. Another effective method is size-exclusion chromatography, such as with Sephadex G-25, which separates molecules based on size and can effectively remove the smaller, unreacted folic acid.[1][2]

Q3: What is the significance of α- and γ-isomers in this compound conjugates and how can they be separated?

A3: Folic acid has two carboxylic acid groups on its glutamate residue, designated as α and γ. Conjugation can occur at either position, leading to α- and γ-isomers. The γ-isomer is generally preferred for targeted drug delivery as the α-carboxylic acid group is often involved in binding to the folate receptor.[3] Separation of these isomers can be challenging due to their similar physicochemical properties.[3] Anion-exchange chromatography is a reported method for successfully separating the two isomers.[3] While difficult, separation by RP-HPLC has also been reported in some cases, though often the isomers co-elute.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. It allows you to visualize the separation of your product from starting materials and impurities. By comparing the retention factor (Rf) of your product to that of the starting materials, you can assess the purity of your fractions. UV-Vis spectroscopy can also be used to identify fractions containing the folate conjugate by detecting its characteristic absorbance peaks around 280 nm and 363 nm.

Troubleshooting Guides

HPLC Purification

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: The HPLC gradient is not optimal for the separation.

  • Solution:

    • Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

    • Modify the mobile phase composition. Adding a small amount of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) can improve peak shape and resolution.

    • Change the stationary phase. If a C18 column does not provide adequate separation, a different stationary phase (e.g., C8 or phenyl-hexyl) may offer different selectivity.

Issue 2: Peak tailing for the this compound conjugate.

  • Possible Cause: Secondary interactions between the analyte and the silica backbone of the HPLC column.

  • Solution:

    • Add a competitive base, such as triethylamine (TEA), to the mobile phase to block active silanol groups on the stationary phase.

    • Ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of the folic acid moiety.

    • Use a column with end-capping to minimize exposed silanol groups.

Issue 3: No peak is observed for the conjugate.

  • Possible Cause: The conjugate is not eluting from the column or the detector is not set to the correct wavelength.

  • Solution:

    • Ensure the mobile phase contains a strong enough organic solvent to elute the hydrophobic conjugate. You may need to increase the final percentage of the organic solvent in your gradient.

    • Verify that the UV detector is set to monitor at a wavelength where folic acid absorbs, typically around 280 nm or 363 nm.

Thin-Layer Chromatography (TLC) Analysis

Issue 1: The spot for the conjugate is streaking.

  • Possible Cause: The sample is overloaded, or the compound is interacting strongly with the stationary phase.

  • Solution:

    • Dilute your sample before spotting it on the TLC plate.

    • Add a small amount of a polar solvent (like methanol) to your spotting solvent to improve solubility.

    • Incorporate a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) into the mobile phase to reduce interactions with the silica plate.

Issue 2: The Rf value of the spot is too high or too low.

  • Possible Cause: The polarity of the mobile phase is not suitable for your compound.

  • Solution:

    • If the Rf is too high (close to 1), the mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent.

    • If the Rf is too low (close to 0), the mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent.

Issue 3: No spots are visible on the TLC plate.

  • Possible Cause: The concentration of the sample is too low, or the compound is not UV-active.

  • Solution:

    • Concentrate your sample before spotting.

    • Spot the sample multiple times in the same location, allowing the solvent to dry between applications.

    • Use a visualization stain (e.g., potassium permanganate or iodine) if your compound is not UV-active.

Data Presentation

Table 1: Representative HPLC Gradient for this compound Purification

Time (minutes)% Solvent A (e.g., 0.1% TFA in Water)% Solvent B (e.g., 0.1% TFA in Acetonitrile)
0955
5955
35595
40595
41955
50955

Note: This is a general guideline. The optimal gradient will depend on the specific conjugate and HPLC system.

Table 2: Typical Rf Values for Folate Derivatives in TLC

CompoundMobile Phase System (e.g., Dichloromethane:Methanol, 9:1)Approximate Rf Value
Folic AcidDichloromethane:Methanol (9:1) with 0.5% Acetic Acid0.1 - 0.2
This compoundDichloromethane:Methanol (9:1) with 0.5% Acetic Acid0.4 - 0.6
Non-polar impurityDichloromethane:Methanol (9:1) with 0.5% Acetic Acid0.8 - 0.9

Note: Rf values are highly dependent on the exact TLC conditions (plate type, mobile phase, temperature) and should be used as a relative guide.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification
  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: As described in Table 1, or optimized for the specific conjugate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and 363 nm.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase A) and filter through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the elution profile of the desired product peak.

  • Analysis of Fractions: Analyze the collected fractions by TLC or analytical HPLC to confirm purity.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate: Silica gel 60 F254.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., dichloromethane, ethyl acetate) and a polar solvent (e.g., methanol, ethanol). A common starting point is a 9:1 or 8:2 ratio. Addition of a small amount of acetic acid or triethylamine may be necessary to improve spot shape.

  • Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, DMSO). Using a capillary tube, spot a small amount onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and 366 nm). If necessary, use a chemical stain for visualization.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude this compound conjugate mixture hplc Reverse-Phase HPLC synthesis->hplc Inject fractions Collect Fractions hplc->fractions tlc TLC Analysis fractions->tlc Analyze Purity tlc->hplc Optimize Gradient pure_product Pure this compound tlc->pure_product Combine Pure Fractions

Caption: Experimental workflow for the purification and analysis of this compound conjugates.

troubleshooting_hplc cluster_problems Common Problems cluster_solutions Potential Solutions start HPLC Issue Observed poor_sep Poor Separation start->poor_sep peak_tail Peak Tailing start->peak_tail no_peak No Peak start->no_peak adjust_grad Adjust Gradient poor_sep->adjust_grad change_mp Modify Mobile Phase (e.g., add TFA/TEA) poor_sep->change_mp change_col Change Column poor_sep->change_col peak_tail->change_mp peak_tail->change_col check_uv Check Detector Wavelength no_peak->check_uv inc_organic Increase Organic Solvent Strength no_peak->inc_organic

Caption: Troubleshooting guide for common HPLC purification issues.

References

Optimizing reaction conditions for Folate-PEG3-alkyne bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Folate-PEG3-Alkyne Bioconjugation

Welcome to the technical support center for this compound bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional linker molecule. It contains a folate moiety, which serves as a targeting ligand for the folate receptor often overexpressed on the surface of cancer cells.[1][2] It also possesses a terminal alkyne group, which enables covalent linkage to azide-modified molecules via a "click chemistry" reaction.[3][4] The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility.[1] Its primary use is in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and targeted imaging agents.

Q2: How should I properly store and handle this compound?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment. For short-term use (days to weeks), storage at 0-4°C is acceptable. The compound is generally stable for several weeks during standard shipping at ambient temperatures. When preparing stock solutions, it is advisable to aliquot them into separate packages to prevent degradation from repeated freeze-thaw cycles. Stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month.

Q3: What is "click chemistry" in the context of this molecule?

This compound utilizes a specific type of click chemistry known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole ring by covalently linking the alkyne group on the folate linker with an azide group on a target molecule (e.g., a protein, peptide, or drug). The reaction is known for its high efficiency, specificity, and biocompatibility, as it can proceed in aqueous solutions under mild conditions.

Q4: Are there alternatives to the copper-catalyzed reaction?

Yes, the primary alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method uses a strained cyclooctyne instead of a terminal alkyne and does not require a copper catalyst, which can be toxic to cells. SPAAC is particularly useful for in vivo applications or when working with biomolecules that are sensitive to copper ions.

Q5: Why is the conjugation site on the folic acid moiety important?

For the folate conjugate to be recognized by the folate receptor (FRα), the linkage to the PEG-alkyne spacer must be through the γ-carboxylic acid of the glutamate portion of folic acid. Conjugation through the α-carboxyl group results in poor receptor binding. Ensuring the use of a γ-regioisomer of this compound is critical for successful cell targeting.

Troubleshooting Guide

This guide addresses common issues encountered during the bioconjugation of this compound with azide-modified molecules.

Issue 1: Low or No Conjugation Yield

Q: My reaction shows very low yield or fails completely. What are the possible causes and solutions?

A: Low conjugation yield is a common problem with several potential causes.

  • Cause 1: Reagent Degradation. Folate derivatives can be sensitive to light and pH. The alkyne group may also degrade. Ensure the this compound has been stored properly and that the azide-modified biomolecule is fully reactive.

  • Cause 2: Suboptimal Reaction pH. The stability of folate and the efficiency of the CuAAC reaction are pH-dependent. Folates are generally most stable at neutral or slightly alkaline pH (7.0-9.2). For reactions involving primary amines on a biomolecule, a pH range of 7-9 is a common compromise to balance reaction rate and stability.

  • Cause 3: Inactive Copper Catalyst (CuAAC). The active catalyst is Copper(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.

    • Solution: Degas all buffers and solutions thoroughly before starting the reaction. Prepare the reducing agent (e.g., sodium ascorbate) solution fresh and add it last to initiate the reaction. The use of a Cu(I)-stabilizing ligand like THPTA or TBTA is highly recommended to protect the catalyst.

  • Cause 4: Poor Solubility. Folic acid has notoriously low solubility in many common organic solvents like DMF and DMSO, which can complicate the reaction setup.

    • Solution: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO) and add it to the aqueous reaction buffer containing the biomolecule, ensuring the final solvent concentration is compatible with your biomolecule's stability. If solubility issues persist, gentle heating to 37°C or brief sonication may help.

dot { graph [ layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Troubleshooting Flowchart: Low Conjugation Yield", labelloc=t, width=9.5, // Approx 760px / 80 height=5.5 ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ];

// Nodes start [label="Low Conjugation\nYield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent\nQuality & Storage", fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Optimize\nReaction pH\n(pH 7-9)", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Assess Catalyst\nActivity (CuAAC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_solubility [label="Address\nSolubility Issues", fillcolor="#FBBC05", fontcolor="#202124"];

reagent_ok [label="Reagents OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_ok [label="pH Optimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_ok [label="Catalyst Active?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solubility_ok [label="Solubility Resolved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_reagents [label="Replace old reagents.\nStore at -20°C, protected\nfrom light.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_ph [label="Screen pH range.\nUse stable buffer\n(e.g., PBS, HEPES).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_catalyst [label="Degas buffers.\nUse fresh reducing agent.\nAdd stabilizing ligand (THPTA).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_solubility [label="Use co-solvent (DMSO).\nEnsure final % is low.\nGentle heating/sonication.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Consult Further\n(e.g., consider SPAAC)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> reagent_ok; reagent_ok -> check_ph [label="Yes"]; reagent_ok -> solution_reagents [label="No"]; solution_reagents -> check_reagents;

check_ph -> ph_ok; ph_ok -> check_catalyst [label="Yes"]; ph_ok -> solution_ph [label="No"]; solution_ph -> check_ph;

check_catalyst -> catalyst_ok; catalyst_ok -> check_solubility [label="Yes"]; catalyst_ok -> solution_catalyst [label="No"]; solution_catalyst -> check_catalyst;

check_solubility -> solubility_ok; solubility_ok -> end_success [label="Yes"]; solubility_ok -> solution_solubility [label="No"]; solution_solubility -> check_solubility;

end_success -> end_fail [style=invis]; // for layout } Caption: Troubleshooting logic for addressing low bioconjugation yield.

Issue 2: Difficulty Purifying the Final Conjugate

Q: I'm struggling to separate my final product from unreacted starting materials. What purification methods are recommended?

A: Purification can be challenging due to the similar properties of the starting materials and the product.

  • Problem: Removing excess this compound from a large biomolecule (e.g., protein).

    • Solution: Size Exclusion Chromatography (SEC) or dialysis are effective methods. These techniques separate molecules based on size, easily removing the small folate linker from the much larger protein conjugate.

  • Problem: Separating the product from unreacted biomolecule or small molecule.

    • Solution: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. The increased hydrophobicity of the folate-PEG conjugate usually allows for good separation from the unconjugated, more polar biomolecule. Anion-exchange chromatography has also been used successfully to separate folate isomers and conjugates.

  • Problem: Distinguishing between α- and γ-linked folate conjugates.

    • Solution: This separation is difficult and requires high-resolution techniques like RP-HPLC or anion-exchange chromatography. It is best to ensure the starting this compound material is of high γ-isomeric purity.

Quantitative Data and Recommended Reaction Conditions

The optimal conditions for your specific experiment should be determined empirically. The tables below provide recommended starting points based on established protocols.

Table 1: Reagent Storage and Stability

ParameterRecommendationRationale & Citation
Solid Compound Storage -20°C, long-term; 0-4°C, short-term (days to weeks).Ensures stability and prevents degradation.
Stock Solution Storage Aliquot and store at -20°C (use within 1 month) or -80°C (use within 6 months).Avoids repeated freeze-thaw cycles.
pH Stability Folates are most stable in neutral to alkaline conditions (pH 7-9).Acidic conditions can lead to degradation.

Table 2: Recommended Starting Conditions for CuAAC Reaction

ParameterRecommended RangeNotes
Reactant Molar Ratio 1.5 - 10 equivalents of this compound per azide site.Excess alkyne drives the reaction to completion. Start with a lower excess and optimize.
Biomolecule Conc. 1 - 10 mg/mL (or 10 µM - 1 mM)Depends on the solubility and stability of the target molecule.
Copper (CuSO₄) Conc. 100 µM - 1 mM (approx. 1 equivalent per azide)Higher concentrations can damage proteins.
Reducing Agent Conc. 1 - 5 mM (e.g., Sodium Ascorbate)Should be in excess of copper to maintain the Cu(I) state. Prepare fresh.
Ligand (THPTA/TBTA) Conc. 2 - 5 equivalents per copper ionProtects copper from oxidation and enhances reaction rate.
Reaction Buffer Phosphate-buffered saline (PBS) or HEPES, pH 7.2-7.8Amine-containing buffers (e.g., Tris) should be avoided as they can interfere.
Co-solvent (e.g., DMSO) <10% (v/v)Use the minimum amount necessary to dissolve the folate linker.
Temperature Room Temperature (20-25°C)Reaction is typically efficient at room temperature.
Reaction Time 1 - 4 hoursMonitor progress by LC-MS or SDS-PAGE if possible.

Experimental Protocols

Protocol: General CuAAC Bioconjugation of an Azide-Modified Protein

This protocol provides a general workflow for conjugating this compound to an azide-modified protein.

1. Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Prepare a 100 mM stock solution of Sodium Ascorbate in degassed, deionized water. This solution must be made fresh immediately before use. c. Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water. d. Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA) in deionized water. e. Prepare your azide-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4), degassed to remove oxygen.

2. Reaction Setup: a. In a microcentrifuge tube, add the azide-modified protein solution to its final desired concentration (e.g., 1 mg/mL). b. Add the this compound stock solution to achieve the desired molar excess (e.g., 10 equivalents). Mix gently by pipetting. c. Prepare the catalyst premix: in a separate tube, combine the CuSO₄ solution and the THPTA ligand solution (at a 1:5 ratio of Cu:ligand). Let it sit for 2-3 minutes. d. Add the catalyst premix to the protein/alkyne mixture to a final copper concentration of 0.5-1 mM. Mix gently. e. To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM. Mix gently.

3. Incubation: a. Allow the reaction to proceed at room temperature for 1-4 hours. The tube can be placed on a gentle rocker or rotator. Avoid vigorous shaking.

4. Purification: a. To remove excess small molecules (unreacted folate-alkyne, catalyst, etc.), purify the conjugate using a desalting column (size exclusion chromatography) appropriate for the protein's molecular weight. b. For higher purity and to separate unconjugated protein, use RP-HPLC.

5. Analysis & Characterization: a. Confirm successful conjugation using SDS-PAGE (a shift in molecular weight may be visible), UV-Vis spectroscopy (to detect the folate absorbance peak), and Mass Spectrometry (LC-MS or MALDI-TOF) to determine the final mass of the conjugate.

dot { graph [ layout=dot, rankdir=TB, splines=ortho, nodesep=0.4, ranksep=0.6, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Experimental Workflow for CuAAC Bioconjugation", labelloc=t, width=9.5, height=7.0 ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ];

// Nodes prep [label="1. Reagent Preparation\n- Folate-Alkyne (DMSO)\n- Azide-Protein (PBS)\n- CuSO₄, Ligand, Ascorbate (H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="2. Reaction Setup\n- Combine Protein and Folate-Alkyne\n- Add Catalyst Premix (Cu/Ligand)\n- Initiate with Ascorbate", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="3. Incubation\n- Room Temperature\n- 1-4 hours\n- Gentle mixing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="4. Purification\n- Size Exclusion Chromatography\n (removes small molecules)\n- RP-HPLC (separates un-/conjugated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="5. Analysis\n- SDS-PAGE\n- Mass Spectrometry\n- UV-Vis Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> mix [color="#5F6368"]; mix -> incubate [color="#5F6368"]; incubate -> purify [color="#5F6368"]; purify -> analyze [color="#5F6368"]; } Caption: Step-by-step workflow for a typical bioconjugation experiment.

References

Troubleshooting low yield in Folate-PEG3-alkyne synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Folate-PEG3-alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this compound synthesis?

A1: The synthesis of this compound is typically a two-step process. First, the γ-carboxyl group of folic acid is activated using a coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms a more stable NHS ester intermediate. In the second step, the amine-terminated PEG3-alkyne is added, which reacts with the NHS ester to form a stable amide bond, yielding the final this compound product.

Q2: Why is the γ-carboxyl group of folic acid preferentially targeted for conjugation?

A2: The γ-carboxyl group of the glutamate residue in folic acid is generally more reactive than the α-carboxyl group.[1] Targeting the γ-carboxyl group is also crucial for maintaining the high affinity of the folate moiety for the folate receptor, which is often overexpressed in cancer cells.[2]

Q3: What are the main competing reactions that can lead to low yield?

A3: The primary competing reaction is the hydrolysis of the activated NHS ester intermediate in the presence of water. This hydrolysis reaction converts the activated folic acid back to its original carboxyl form, rendering it unreactive with the amine-terminated PEG.[3][4] Another potential side reaction is the formation of an N-acylurea byproduct if the O-acylisourea intermediate formed by EDC reacts with another molecule of EDC instead of NHS.[5]

Q4: Is it better to use a pre-activated Folate-NHS ester or perform the EDC/NHS coupling in-situ?

A4: Both methods have their advantages and disadvantages. Using a pre-synthesized and purified Folate-NHS ester can offer higher purity and more precise stoichiometric control over the final conjugation step. However, the overall yield depends on the efficiency of the initial NHS ester synthesis, and the ester itself has limited stability. The in-situ EDC/NHS method is a simpler one-pot procedure but is more sensitive to reaction conditions and can be prone to side reactions, potentially leading to a more heterogeneous product mixture.

Troubleshooting Guide for Low Yield

Low yields in this compound synthesis are a common issue. This guide provides a systematic approach to identifying and resolving potential problems in your experimental workflow.

Issue 1: Low Activation of Folic Acid

Potential Causes:

  • Poor Solubility of Folic Acid: Folic acid has limited solubility in many organic solvents, which can hinder the reaction with EDC and NHS.

  • Inactive EDC or NHS: EDC and NHS are moisture-sensitive and can degrade over time.

  • Suboptimal pH for Activation: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (around 4.5-5.5).

Recommended Actions:

  • Improve Folic Acid Solubility:

    • Use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) as the solvent. Gentle heating may be required to fully dissolve the folic acid.

    • Consider using a protected form of folic acid to improve its solubility in organic solvents, which has been shown to achieve yields of up to 94% for the NHS ester synthesis.

  • Use Fresh Reagents: Always use fresh, high-quality EDC and NHS. Store them in a desiccator to prevent degradation.

  • Control pH: Ensure the pH of the reaction mixture is within the optimal range for the activation step.

Issue 2: Hydrolysis of Activated Folic Acid

Potential Causes:

  • Presence of Water: The NHS ester intermediate is highly susceptible to hydrolysis.

  • High pH during Activation: While the subsequent amine coupling is favored at a higher pH, the activation step should be performed under conditions that minimize hydrolysis.

Recommended Actions:

  • Use Anhydrous Solvents: Ensure that all solvents and reagents are anhydrous.

  • Two-Step pH Adjustment: Perform the initial activation of folic acid with EDC/NHS at a slightly acidic pH. Before adding the amine-PEG3-alkyne, adjust the pH to the optimal range for the coupling reaction (pH 7-9).

Issue 3: Inefficient Coupling with Amine-PEG3-alkyne

Potential Causes:

  • Suboptimal pH for Coupling: The reaction between the NHS ester and the primary amine of the PEG linker is most efficient at a pH range of 7 to 9. At lower pH, the amine is protonated and less nucleophilic.

  • Steric Hindrance: Bulky groups near the amine on the PEG linker can slow down the reaction rate.

  • Competing Nucleophiles: The presence of other primary amine-containing molecules (e.g., Tris buffer) will compete with the desired reaction.

Recommended Actions:

  • Optimize Reaction pH: Maintain the pH of the coupling reaction between 7 and 9. Use non-nucleophilic buffers such as sodium bicarbonate or sodium borate.

  • Increase Reactant Concentration: Increasing the concentration of the amine-PEG3-alkyne can help the desired conjugation reaction outcompete the hydrolysis of the NHS ester.

  • Avoid Competing Buffers: Do not use buffers containing primary amines like Tris.

Issue 4: Difficult Purification and Product Loss

Potential Causes:

  • Co-elution of Product and Unreacted Folic Acid: Folic acid and the Folate-PEG conjugate may have similar retention times in some chromatography systems.

  • Precipitation of Product: The final product may have different solubility characteristics than the starting materials.

Recommended Actions:

  • Use Reverse-Phase HPLC (RP-HPLC): RP-HPLC with a C18 column is the most effective method for purifying PEGylated molecules.

  • Optimize HPLC Gradient: A well-optimized gradient of water and an organic solvent (like acetonitrile), often with a modifier like trifluoroacetic acid (TFA), is crucial for good separation.

  • Alternative Detection Methods: Since the PEG component does not have a strong UV chromophore, consider using detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for better visualization and quantification of the product.

Data Presentation

Table 1: Comparison of Folic Acid Activation and Conjugation Strategies

FeatureFolic Acid NHS Ester (Pre-activated)In-situ EDC/NHS Chemistry
Reaction Type One-step reaction with amineOne-pot, two-step reaction
Reagents Pre-activated folic acid derivativeFolic acid, EDC, and NHS
Control & Purity Higher control over stoichiometry, potentially higher purityRisk of side reactions (e.g., N-acylurea formation)
Convenience Requires initial synthesis and purification of the NHS esterSimpler one-pot procedure
Reported Yield Generally high for the final conjugation step; up to 94% for protected Folic Acid NHS ester synthesisCan be highly efficient but is very sensitive to reaction conditions

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Ratio (relative to Folic Acid)Reference
EDC2-5 fold molar excess
NHS2-5 fold molar excess
DCC (alternative to EDC)2
NHS (with DCC)2

Experimental Protocols

Protocol 1: In-situ EDC/NHS Coupling for this compound Synthesis
  • Dissolve Folic Acid: Dissolve folic acid in anhydrous DMSO to the desired concentration. Gentle heating may be necessary.

  • Activation: Add 2-5 molar equivalents of EDC and 2-5 molar equivalents of NHS to the folic acid solution. Stir the mixture for 15-60 minutes at room temperature, protected from light.

  • pH Adjustment: Adjust the pH of the amine-PEG3-alkyne solution (dissolved in a non-amine-containing buffer like PBS or bicarbonate buffer) to 7.5-8.0.

  • Coupling: Add the activated folic acid solution to the amine-PEG3-alkyne solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Purification: Purify the this compound conjugate using reverse-phase HPLC.

Protocol 2: Synthesis of Folic Acid NHS Ester
  • Dissolution: Dissolve folic acid in anhydrous DMSO. The addition of a base like triethylamine may be required to aid dissolution.

  • Reagent Addition: Add 1.2-1.5 equivalents of NHS and 1.1-1.3 equivalents of a carbodiimide coupling agent (like DCC or EDC).

  • Reaction: Stir the reaction mixture overnight at room temperature, protected from light.

  • Byproduct Removal: If using DCC, the insoluble dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If using EDC, the water-soluble urea byproduct can be removed during subsequent purification steps.

  • Precipitation and Washing: Precipitate the Folic Acid NHS ester by adding the reaction mixture to diethyl ether. Wash the precipitate with diethyl ether to remove unreacted starting materials.

  • Drying: Dry the purified Folic Acid NHS ester under vacuum.

Visualizations

experimental_workflow cluster_activation Step 1: Folic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Purification FA Folic Acid in Anhydrous DMSO Activated_FA Activated Folate-NHS Ester FA->Activated_FA 15-60 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_FA Final_Product This compound Activated_FA->Final_Product 2-4h RT or overnight 4°C PEG_Alkyne Amine-PEG3-alkyne in Buffer (pH 7-9) PEG_Alkyne->Final_Product RP_HPLC Reverse-Phase HPLC Final_Product->RP_HPLC Pure_Product Purified This compound RP_HPLC->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions Start Low Yield of This compound Check_Activation Check Folic Acid Activation (TLC, LC-MS) Start->Check_Activation Check_Coupling Check Coupling Reaction (TLC, LC-MS) Start->Check_Coupling Check_Purification Review Purification Protocol Start->Check_Purification Improve_Solubility Improve FA Solubility (Anhydrous DMSO/DMF, Heat) Check_Activation->Improve_Solubility Poor Solubility? Fresh_Reagents Use Fresh EDC/NHS Check_Activation->Fresh_Reagents Reagents Old? Optimize_pH_Activation Optimize Activation pH (4.5-5.5) Check_Activation->Optimize_pH_Activation Incorrect pH? Optimize_pH_Coupling Optimize Coupling pH (7-9) Check_Coupling->Optimize_pH_Coupling Incorrect pH? Anhydrous_Conditions Ensure Anhydrous Conditions Check_Coupling->Anhydrous_Conditions Moisture Present? Increase_PEG_Conc Increase Amine-PEG Concentration Check_Coupling->Increase_PEG_Conc Low Concentration? Avoid_Amine_Buffers Use Non-Amine Buffers Check_Coupling->Avoid_Amine_Buffers Using Tris? Optimize_HPLC Optimize HPLC Method (Gradient, Column) Check_Purification->Optimize_HPLC Poor Separation?

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

How to prevent non-specific binding of Folate-PEG3-alkyne conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Folate-PEG3-alkyne conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of this compound conjugates?

A1: Non-specific binding of this compound conjugates is primarily driven by:

  • Hydrophobic Interactions: The alkyne group and other components of the conjugate can be hydrophobic, leading to non-specific adhesion to cell membranes, proteins, and plastic surfaces.[1][2]

  • Electrostatic Interactions: Charged regions on the conjugate can interact with oppositely charged molecules on the cell surface or extracellular matrix. The overall charge of your conjugate at a given pH can influence this effect.[1][2]

  • Conjugate Aggregation: Poorly soluble conjugates can form aggregates, which often exhibit high levels of non-specific binding.

  • Folate Receptor Independent Uptake: Some cells may exhibit low levels of folate uptake through mechanisms other than the high-affinity folate receptor, which can be mistaken for non-specific binding.

Q2: How does the PEG3 linker in my conjugate affect non-specific binding?

A2: The Poly(ethylene glycol) (PEG) linker is included in the conjugate to reduce non-specific binding. PEG is hydrophilic and flexible, creating a hydration shell around the conjugate. This "stealth" property helps to prevent non-specific protein adsorption and reduce aggregation. However, the length of the PEG linker is critical. While a PEG3 linker provides a good balance for many applications, in some cases, a longer PEG chain might be necessary to more effectively shield the hydrophobic alkyne group and further minimize non-specific interactions.

Q3: Can the click chemistry reaction itself contribute to non-specific binding?

A3: Yes, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction can sometimes lead to non-specific labeling. The Cu(I) catalyst can have cytotoxic effects and may promote the non-specific reaction of the alkyne with cellular components, particularly if the reaction conditions are not optimized.[3] Using a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can help to mitigate these effects by stabilizing the Cu(I) and reducing its toxicity.

Troubleshooting Guides

Issue 1: High background signal in fluorescence microscopy or flow cytometry.

High background fluorescence can obscure the specific signal from your targeted cells, making data interpretation difficult.

Troubleshooting Steps:

  • Optimize Blocking Steps: Insufficient blocking is a common cause of high background.

    • Blocking Agent: Use a protein-based blocking agent like Bovine Serum Albumin (BSA) or casein. Start with a concentration of 1% (w/v) and titrate up or down to find the optimal concentration.

    • Incubation Time and Temperature: Increase the blocking incubation time (e.g., from 30 minutes to 1 hour) and perform the incubation at room temperature or 37°C.

  • Incorporate a Detergent in Washing Buffers: Low concentrations of a non-ionic detergent can help to disrupt hydrophobic interactions.

    • Detergent Choice: Tween-20 is a commonly used detergent for this purpose.

    • Concentration: Add Tween-20 to your washing buffers at a final concentration of 0.05% (v/v). Be aware that higher concentrations may affect cell membrane integrity.

  • Adjust Buffer Composition: The pH and ionic strength of your buffers can influence electrostatic interactions.

    • pH: Ensure your buffer pH is stable and close to physiological pH (7.2-7.4).

    • Ionic Strength: Increasing the salt concentration (e.g., with 150-200 mM NaCl) can help to shield charges and reduce non-specific electrostatic interactions.

  • Include a Folate Competition Control: To confirm that the binding is specific to the folate receptor, include a control where cells are pre-incubated with a high concentration of free folic acid (e.g., 1 mM) before adding the this compound conjugate. A significant reduction in signal in the competition control indicates specific binding.

Data Presentation: Recommended Concentrations of Blocking Agents and Additives

AdditiveRecommended Starting ConcentrationPurposeReference(s)
Bovine Serum Albumin (BSA)1% (w/v)Blocks non-specific protein binding sites.
Tween-200.05% (v/v)Reduces non-specific hydrophobic interactions.
Sodium Chloride (NaCl)150-200 mMShields electrostatic interactions.
Issue 2: Inconsistent or low specific binding signal.

Difficulty in detecting a clear, reproducible signal from your target cells.

Troubleshooting Steps:

  • Verify Folate Receptor Expression: Confirm that your target cells express a high level of the folate receptor. This can be done by Western blot, qPCR, or by using a validated positive control cell line.

  • Optimize Conjugate Concentration: The concentration of the this compound conjugate may be too low or too high.

    • Titration: Perform a dose-response experiment to determine the optimal concentration of the conjugate that gives the best signal-to-noise ratio.

  • Check Conjugate Integrity: Ensure that your this compound conjugate is not degraded. Store it according to the manufacturer's instructions, protected from light and moisture.

  • Optimize Incubation Time and Temperature:

    • Incubation Time: Test different incubation times (e.g., 30, 60, 120 minutes) to find the point of maximum specific binding without a significant increase in background.

    • Incubation Temperature: While many binding experiments are performed at 4°C to inhibit internalization, performing the incubation at 37°C can sometimes increase the binding signal, although it may also increase endocytosis.

Mandatory Visualization: Experimental Workflow for Minimizing Non-specific Binding

experimental_workflow cluster_prep Cell Preparation cluster_blocking Blocking cluster_binding Conjugate Binding cluster_click Click Reaction cluster_analysis Analysis cell_seeding Seed cells and allow to adhere wash1 Wash with PBS cell_seeding->wash1 blocking Incubate with 1% BSA in PBS for 1 hour wash1->blocking incubation Incubate with this compound conjugate blocking->incubation wash2 Wash with PBS + 0.05% Tween-20 incubation->wash2 click_reaction Perform click chemistry with azide-fluorophore wash2->click_reaction wash3 Wash with PBS + 0.05% Tween-20 click_reaction->wash3 analysis Analyze by microscopy or flow cytometry wash3->analysis

Caption: A streamlined workflow for cell-based assays using this compound conjugates, incorporating optimized blocking and washing steps to minimize non-specific binding.

Experimental Protocols

Protocol 1: General Staining Protocol for Adherent Cells with this compound Conjugate

Materials:

  • This compound conjugate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, a copper ligand like THPTA, and an azide-functionalized fluorophore)

  • Folate-receptor positive cells (e.g., HeLa, KB)

  • Folate-receptor negative or low-expressing cells (as a negative control)

  • Free folic acid (for competition control)

Procedure:

  • Cell Culture: Seed cells in a suitable format (e.g., chamber slides or multi-well plates) and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Blocking: Prepare a blocking buffer of 1% BSA in PBS. Add the blocking buffer to the cells and incubate for 1 hour at room temperature.

  • Competition Control (Optional but Recommended): For competition wells, pre-incubate the cells with 1 mM free folic acid in culture medium for 30 minutes at 37°C before proceeding to the next step.

  • Conjugate Incubation: Dilute the this compound conjugate to the predetermined optimal concentration in a binding buffer (e.g., PBS with 1% BSA). Remove the blocking buffer and add the diluted conjugate to the cells. Incubate for 1-2 hours at 37°C or 4°C, protected from light.

  • Washing: Wash the cells three times with a wash buffer (PBS containing 0.05% Tween-20).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (for intracellular targets of the azide probe): If the azide-fluorophore needs to access intracellular components, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Prepare the click chemistry reaction cocktail according to a validated protocol. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with wash buffer.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 2: Click Chemistry Reaction in Cell Lysate

Materials:

  • Cell lysate containing proteins labeled with this compound

  • PBS, pH 7.4

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Azide-biotin or azide-fluorophore stock solution (e.g., 2.5 mM in DMSO or water)

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 50 µL of protein lysate (1-5 mg/mL) with 100 µL of PBS.

  • Add Azide Reagent: Add 4 µL of the 2.5 mM azide detection reagent.

  • Add THPTA Ligand: Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add Copper Sulfate: Add 10 µL of 20 mM CuSO4 solution and vortex briefly.

  • Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to start the click reaction. Vortex briefly.

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Downstream Processing: The proteins in the lysate are now click-labeled and ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualization: Logic Diagram for Troubleshooting High Background

troubleshooting_logic start High Background Observed check_blocking Is blocking step optimized? (Agent, Concentration, Time) start->check_blocking optimize_blocking Optimize blocking: - Titrate BSA (0.5-2%) - Increase incubation time (1-2h) check_blocking->optimize_blocking No check_washing Are washing steps adequate? (Buffer, Volume, Repetitions) check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Optimize washing: - Add 0.05% Tween-20 - Increase wash volume and repetitions check_washing->optimize_washing No check_buffer Is buffer composition optimal? (pH, Ionic Strength) check_washing->check_buffer Yes optimize_washing->check_buffer optimize_buffer Optimize buffer: - Verify pH 7.2-7.4 - Increase NaCl to 150-200 mM check_buffer->optimize_buffer No check_conjugate Is conjugate concentration too high or aggregated? check_buffer->check_conjugate Yes optimize_buffer->check_conjugate optimize_conjugate Optimize conjugate: - Titrate concentration - Centrifuge to remove aggregates check_conjugate->optimize_conjugate Yes end_success Background Reduced check_conjugate->end_success No optimize_conjugate->end_success

Caption: A decision-making flowchart for troubleshooting and resolving high background issues when using this compound conjugates.

References

Stability issues of the alkyne group in Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Folate-PEG3-alkyne in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the alkyne group in this compound?

A1: The terminal alkyne group in this compound is generally stable under typical bioconjugation reaction conditions. However, its stability can be compromised by a few factors:

  • Oxidation: The alkyne group can be susceptible to oxidative cleavage when exposed to strong oxidizing agents like ozone or potassium permanganate, which results in the formation of carboxylic acids.[1][2][3][4] In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), atmospheric oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction.[5]

  • Hydration: While alkynes can undergo hydration to form ketones, this reaction typically requires harsh conditions, such as the presence of a strong acid and a mercury(II) catalyst, which are not standard in bioconjugation protocols.

  • Strong Bases: Terminal alkynes possess a weakly acidic proton which can be deprotonated by strong bases. While typical biological buffers are not strong enough to cause significant deprotonation, exposure to very high pH environments should be evaluated.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the long-term stability and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage Temperature: Store the reagent at -20°C for long-term stability.

  • Moisture Protection: this compound is moisture-sensitive. It should be stored in a desiccated environment to prevent hydrolysis, especially if it is in a salt form or contains other moisture-sensitive functional groups. Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.

  • Inert Atmosphere: For maximum stability, especially if the product is stored for extended periods, storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.

Q3: Can the folate moiety of the molecule degrade during experiments?

A3: Yes, the folate portion of the molecule is sensitive to certain conditions. It is particularly susceptible to degradation under acidic pH conditions and exposure to UV light. The primary degradation pathway involves the cleavage of the C9-N10 bond. Therefore, it is advisable to conduct experiments under neutral or slightly alkaline conditions and protect the compound from light.

Troubleshooting Guides

Low or No Yield in Click Chemistry Reactions
Potential Cause Recommended Solution
Degradation of Alkyne Group Ensure proper storage and handling of this compound to prevent oxidative degradation. Use freshly prepared solutions for the best results.
Inactive Copper Catalyst (CuAAC) The Cu(I) catalyst is essential for the reaction and is prone to oxidation to the inactive Cu(II) state by dissolved oxygen. Degas all buffers and solutions before use. Include a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state. Use a copper-stabilizing ligand such as THPTA or TBTA to protect the catalyst and enhance the reaction rate.
Incorrect Buffer Composition Avoid using buffers that can interfere with the reaction. For CuAAC, Tris buffer should be avoided as it can chelate copper ions. Phosphate-buffered saline (PBS) or HEPES are generally recommended. For reactions involving NHS esters, avoid amine-containing buffers like Tris and glycine.
Suboptimal pH While CuAAC is tolerant of a wide pH range (4-12), the optimal pH for most bioconjugation reactions is between 7 and 9. Verify and adjust the pH of your reaction mixture accordingly.
Steric Hindrance If the azide-containing molecule is sterically hindered, the reaction rate may be slow. Consider increasing the reaction time, temperature (if the biomolecule is stable), or the concentration of the reactants.
Incorrect Order of Reagent Addition The order of reagent addition is critical for successful CuAAC. A recommended order is to first mix the copper sulfate with the stabilizing ligand, add this to the solution of the alkyne and azide, and finally initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).
Presence of Side Products
Side Product Potential Cause Recommended Solution
Alkyne Homodimer (Glaser Coupling) This is a common side reaction in CuAAC caused by the oxidation of the alkyne in the presence of the copper catalyst.Ensure the reaction is performed under anaerobic conditions by degassing all solutions. Use a slight excess of the reducing agent (sodium ascorbate) and a stabilizing ligand.
Unidentified Side Products The folate moiety may have degraded due to exposure to acidic conditions or light.Maintain a neutral or slightly alkaline pH throughout the experiment and protect the reaction from light.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Degassed deionized water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in degassed buffer or an appropriate organic solvent like DMSO to a desired stock concentration.

    • Dissolve the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the stabilizing ligand (e.g., 50 mM THPTA in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction tube, add the this compound and the azide-containing molecule from their respective stock solutions to the desired final concentrations in the reaction buffer.

    • Prepare a premix of the catalyst by combining the CuSO₄ and stabilizing ligand stock solutions. A 1:2 to 1:5 molar ratio of copper to ligand is commonly used.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized based on the specific reactants.

    • The reaction can be gently agitated during incubation.

  • Reaction Quenching and Purification:

    • The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.

Visualizations

experimental_workflow General Workflow for CuAAC with this compound cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_purification 4. Purification prep_folate Prepare this compound stock solution mix_reactants Combine this compound and Azide-Molecule in buffer prep_folate->mix_reactants prep_azide Prepare Azide-Molecule stock solution prep_azide->mix_reactants prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reducer Prepare fresh Sodium Ascorbate solution initiate_reaction Initiate with Sodium Ascorbate prep_reducer->initiate_reaction mix_reactants->add_catalyst add_catalyst->initiate_reaction incubate Incubate at Room Temperature (1-4 hours) initiate_reaction->incubate quench Quench reaction (optional, e.g., with EDTA) incubate->quench purify Purify the Conjugate (e.g., SEC, HPLC, Dialysis) quench->purify

Caption: Workflow for CuAAC with this compound.

troubleshooting_logic Troubleshooting Logic for Low Click Chemistry Yield start Low or No Product check_reagents Verify Reagent Stability (this compound, Azide) start->check_reagents check_catalyst Check Catalyst System (CuSO4, Ligand, Ascorbate) check_reagents->check_catalyst Reagents OK reagent_issue Prepare fresh reagents. Ensure proper storage. check_reagents->reagent_issue Degradation Suspected check_conditions Review Reaction Conditions (Buffer, pH, Temperature) check_catalyst->check_conditions Catalyst OK catalyst_issue Use degassed solutions. Check reagent order of addition. Use stabilizing ligand. check_catalyst->catalyst_issue Issue Found condition_issue Use non-chelating buffer (e.g., PBS). Adjust pH to 7-9. Optimize temperature and time. check_conditions->condition_issue Issue Found success Successful Reaction check_conditions->success Conditions OK reagent_issue->start catalyst_issue->start condition_issue->start

Caption: Troubleshooting Logic for Low Click Chemistry Yield.

References

Technical Support Center: Characterization of Folate-PEG-Alkyne Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Folate-PEG-alkyne products.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of Folate-PEG-alkyne products using common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Poorly resolved or broad peaks in ¹H NMR spectrum.

Possible Causes & Solutions:

CauseSolution
Sample Aggregation Folate-PEG-alkyne molecules can aggregate, especially at high concentrations, leading to peak broadening. Try diluting the sample. If solubility is an issue, consider using a different deuterated solvent like DMSO-d₆ or DMF-d₇, which are known to solubilize these compounds well.[1]
Paramagnetic Impurities Trace amounts of paramagnetic metals from synthesis or glassware can cause significant line broadening. Prepare your NMR tube with a thorough acid wash or use new tubes.
Viscous Solution High sample concentration can lead to a viscous solution, resulting in broader peaks. Dilute the sample or gently warm the NMR tube (if the compound is stable at higher temperatures) to decrease viscosity.
Slow Conformational Exchange The PEG chain can exhibit slow conformational exchange on the NMR timescale, leading to broad peaks. Acquiring the spectrum at a higher temperature can sometimes sharpen these peaks by increasing the rate of exchange.

Problem: Difficulty in assigning peaks for the folate, PEG, and alkyne moieties.

Possible Causes & Solutions:

  • Overlapping Signals: The ethylene glycol repeat units of the PEG chain often produce a large, intense signal around 3.5-3.7 ppm, which can obscure other nearby signals.[2][3]

  • Actionable Advice:

    • Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and confirm connectivity between protons and carbons.

    • Compare the spectrum to known chemical shift ranges for folate and PEG compounds. Aromatic protons of the folate moiety typically appear between 6.5 and 8.5 ppm.[2][4] The alkyne proton is expected to be a singlet around 2.5-3.0 ppm.

    • Refer to the table below for typical ¹H NMR chemical shifts.

Typical ¹H NMR Chemical Shifts for Folate-PEG-Alkyne

MoietyProtonApproximate Chemical Shift (δ, ppm)Multiplicity
FolateAromatic protons6.5 - 8.5m
FolatePteridine proton~8.6s
PEGEthylene glycol repeat (-CH₂CH₂O-)3.5 - 3.7s (broad)
AlkyneTerminal alkyne proton (-C≡CH)2.5 - 3.0s

Note: Chemical shifts can vary depending on the solvent and the specific structure of the PEG linker.

Mass Spectrometry (MS)

Problem: Observation of multiple peaks or a broad distribution instead of a single molecular ion peak.

Possible Causes & Solutions:

CauseSolution
Polydispersity of PEG The PEG linker itself is often a mixture of different chain lengths, leading to a distribution of masses. This is an inherent property of many commercial PEG reagents.
Formation of Adducts PEGylated molecules are prone to forming adducts with alkali metal ions like sodium (Na⁺) and potassium (K⁺), even from trace amounts in solvents or glassware. This results in peaks at [M+Na]⁺ and [M+K]⁺ in addition to the expected [M+H]⁺.
Multiple Charge States In electrospray ionization (ESI), it is common to observe multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), especially for larger molecules.
Fragmentation The molecule may be fragmenting in the ion source. Try using a softer ionization technique or adjusting the source parameters to reduce fragmentation.

Common Adducts in Mass Spectrometry of Folate-PEG-Alkyne

Adduct IonMass Shift from [M]
[M+H]⁺+1.0078
[M+NH₄]⁺+18.0344
[M+Na]⁺+22.9898
[M+K]⁺+38.9637

Problem: No or weak signal in the mass spectrum.

Possible Causes & Solutions:

  • Poor Ionization: Folate-PEG-alkyne may not ionize efficiently under the chosen conditions. Try adjusting the pH of the mobile phase or using a different ionization source (e.g., MALDI).

  • Sample Purity: The presence of salts or other non-volatile impurities can suppress the signal. Ensure the sample is properly desalted before analysis.

  • Solubility: The sample may not be fully dissolved in the infusion solvent. Use a solvent in which the compound is highly soluble, such as DMSO or DMF, and then dilute into a solvent suitable for MS analysis.

High-Performance Liquid Chromatography (HPLC)

Problem: Tailing or broad peaks in the chromatogram.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions The folate moiety can interact with residual silanol groups on the silica-based column, leading to peak tailing. Use a column with end-capping or a base-deactivated column. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also help.
Poor Solubility in Mobile Phase If the compound is not fully soluble in the mobile phase, it can lead to broad peaks. Adjust the mobile phase composition, for example, by increasing the organic solvent content.
Column Overload Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the sample concentration.

Problem: Inconsistent retention times.

Possible Causes & Solutions:

  • Mobile Phase Composition: Small variations in the mobile phase composition, especially the pH, can significantly affect the retention time of the ionizable folate moiety. Prepare fresh mobile phase daily and ensure it is well-mixed.

  • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Use a column oven to maintain a constant temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Folate-PEG-alkyne for characterization?

A1: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good solvents for Folate-PEG-alkyne products. For aqueous-based analyses like reverse-phase HPLC, a stock solution in DMSO or DMF can be prepared and then diluted into the mobile phase. For NMR, deuterated versions of these solvents (DMSO-d₆ or DMF-d₇) are recommended.

Q2: How can I confirm the presence of the alkyne group?

A2: The presence of the terminal alkyne proton can often be observed in the ¹H NMR spectrum as a singlet around 2.5-3.0 ppm. Functionally, the presence of the alkyne can be confirmed by performing a click chemistry reaction with an azide-containing molecule and analyzing the product by MS or NMR.

Q3: My mass spectrum shows a series of peaks separated by 44 Da. What does this indicate?

A3: This is a characteristic signature of a PEGylated compound. The 44 Da difference corresponds to the mass of one ethylene glycol repeating unit (-CH₂CH₂O-). This indicates that your sample contains a distribution of PEG chain lengths.

Q4: What are the common impurities I should look for?

A4: Common impurities can include starting materials (unreacted folate, PEG-diamine, or alkyne-containing reagent), side-products from the synthesis (e.g., di-substituted folate if both carboxyl groups react), and residual solvents or salts from purification. HPLC is the best technique to assess purity and identify these impurities.

Q5: How should I store my Folate-PEG-alkyne product?

A5: It is generally recommended to store Folate-PEG-alkyne products at -20°C and protected from light, as the folate moiety can be light-sensitive. For long-term storage, it is best to store the product as a solid.

Experimental Protocols

Protocol for ¹H NMR Characterization
  • Sample Preparation:

    • Weigh 2-5 mg of the Folate-PEG-alkyne product into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field.

    • Set the appropriate spectral width, number of scans (e.g., 16-64), and relaxation delay.

  • Data Acquisition and Processing:

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks corresponding to the folate, PEG, and alkyne protons to determine their relative ratios.

Protocol for HPLC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the Folate-PEG-alkyne product at 1 mg/mL in a suitable solvent like DMSO.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 280 nm and 365 nm (for folate).

  • MS Conditions (Example):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 300-2000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application synthesis Folate-PEG-alkyne Synthesis purification Purification (e.g., HPLC, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (Structure Verification) purification->nmr Sample ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms Sample hplc HPLC (Purity Assessment) purification->hplc Sample click_chem Click Chemistry (e.g., with azide-modified molecule) hplc->click_chem Pure Product

Caption: Experimental workflow for Folate-PEG-alkyne products.

troubleshooting_ms start Multiple Peaks in Mass Spectrum cause1 Polydispersity of PEG? start->cause1 cause2 Adduct Formation? start->cause2 cause3 Multiple Charge States? start->cause3 solution1 Inherent property. Check manufacturer's specifications. cause1->solution1 Yes solution2 Check for [M+Na]⁺ and [M+K]⁺ peaks. Use high purity solvents and desalt sample. cause2->solution2 Yes solution3 Analyze charge state distribution. This is normal for ESI-MS. cause3->solution3 Yes

Caption: Troubleshooting logic for Mass Spectrometry analysis.

References

Best practices for storing and handling Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the storage, handling, and use of Folate-PEG3-alkyne, a key reagent in targeted drug delivery and bioconjugation research. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is stable for short periods at ambient temperature, making it suitable for standard shipping conditions.[1] Upon receipt, it is crucial to store the compound under the recommended conditions to ensure its long-term stability and performance. For short-term storage (days to weeks), keep it at 0-4°C.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[1][2] The compound should be kept in a dry, dark environment to prevent degradation from moisture and light.[1]

Q2: What is the recommended procedure for dissolving this compound?

Q3: What are the primary applications of this compound?

A3: this compound is a bifunctional molecule designed for targeted bioconjugation. Its primary applications include:

  • Targeted Drug Delivery: The folate moiety targets the folate receptor, which is overexpressed in many cancer cells, enabling the selective delivery of conjugated therapeutics.

  • PROTAC Synthesis: It serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Click Chemistry: The terminal alkyne group allows for covalent conjugation to azide-modified molecules via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Q4: Is this compound toxic to cells?

A4: While this compound itself is not generally considered highly toxic, its use in cell-based assays requires consideration of the overall experimental conditions. In CuAAC reactions performed on live cells, the copper catalyst can exhibit cytotoxicity. It is recommended to use copper-chelating ligands, such as THPTA, to minimize this effect and maintain cell viability.

Storage and Handling Data

ParameterRecommendationSource(s)
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical.
Short-Term Storage 0 - 4°C (days to weeks), dry and dark.
Long-Term Storage -20°C (months to years), dry and dark.
Shelf Life >2 years if stored properly.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, particularly in the context of CuAAC (Click Chemistry) reactions.

Low or No Product Yield in CuAAC Reaction
Potential Cause Troubleshooting Step(s)
Inactive Copper Catalyst The active catalyst is Cu(I). If using a Cu(II) salt (e.g., CuSO₄), ensure a fresh solution of a reducing agent (e.g., sodium ascorbate) is used to generate Cu(I) in situ. Oxygen can oxidize Cu(I) to the inactive Cu(II) state. Degas all buffers and solvents by bubbling with an inert gas like argon or nitrogen.
Ligand Issues A ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. For aqueous reactions, use a water-soluble ligand like THPTA. Ensure the correct molar ratio of ligand to copper is used (typically 5:1).
Poor Solubility The reactants or product may have limited solubility in the reaction buffer. Try adding a co-solvent like DMSO or DMF. Ensure this compound is fully dissolved before starting the reaction.
Steric Hindrance The PEG linker, while improving solubility, can sometimes cause steric hindrance. Optimization of linker length may be necessary for specific applications. If conjugation is to a large biomolecule, consider adjusting the stoichiometry of the reactants.
Side Reactions The Glaser-Hay coupling (homodimerization of alkynes) is a common side reaction. Minimize this by thoroughly degassing solvents, using a reducing agent, and maintaining a low reaction temperature.
Incorrect Stoichiometry Ensure the molar ratios of your azide-containing molecule, this compound, copper catalyst, ligand, and reducing agent are optimized. A typical starting point is a slight excess of one of the coupling partners.
Precipitate Formation During Reaction
Potential Cause Troubleshooting Step(s)
Catalyst Precipitation The copper catalyst may precipitate if not properly stabilized by a ligand. Ensure the ligand is present and at the correct concentration.
Product Insolubility The final conjugated product may be insoluble in the reaction solvent. Consider changing the solvent system or adding solubilizing agents.
Aggregation of Biomolecules If conjugating to a protein or other biomolecule, the reaction conditions (e.g., pH, salt concentration) may be causing aggregation. Optimize the buffer conditions for your specific biomolecule.

Experimental Protocols & Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general starting point for the conjugation of this compound to an azide-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Degassed PBS or other appropriate buffer

  • DMSO or DMF

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).

  • CuSO₄: Prepare a 100 mM stock solution in deionized water.

  • THPTA: Prepare a 200 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be made fresh immediately before use.

Reaction Procedure:

  • In a microcentrifuge tube, add your azide-containing molecule to the desired final concentration in degassed buffer.

  • Add this compound to the reaction mixture (a 1.5 to 2-fold molar excess over the azide is a good starting point).

  • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.

  • Add the CuSO₄/THPTA complex to the main reaction tube. A final concentration of 1 mM CuSO₄ is often a good starting point.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended. Protect the reaction from light.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE if conjugating to a protein).

  • Once complete, the reaction can be quenched by adding a chelating agent like EDTA. Purify the conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove unreacted reagents and the catalyst.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification stock_folate This compound Stock mix_reactants Combine Azide and This compound in Buffer stock_folate->mix_reactants stock_azide Azide Molecule Stock stock_azide->mix_reactants stock_cu CuSO4 Stock add_catalyst Add CuSO4/THPTA Complex stock_cu->add_catalyst stock_ligand THPTA Stock stock_ligand->add_catalyst stock_reductant Sodium Ascorbate Stock (Fresh) initiate Initiate with Sodium Ascorbate stock_reductant->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Conjugate (SEC, Dialysis) monitor->purify final_product Final Conjugate purify->final_product

Figure 1. General experimental workflow for a CuAAC reaction.

Signaling Pathway

The targeting capability of this compound relies on the folate receptor-mediated endocytosis pathway. Many cancer cells overexpress the folate receptor on their surface. When a folate-conjugated molecule binds to this receptor, the cell membrane invaginates, forming an endosome that engulfs the conjugate and brings it into the cell. This process allows for the targeted intracellular delivery of molecules conjugated to the folate ligand.

Folate_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Conjugate This compound Conjugate Binding Binding Folate_Conjugate->Binding 1. Binding Folate_Receptor Folate Receptor Folate_Receptor->Binding Endosome Early Endosome (Acidic pH) Binding->Endosome 2. Endocytosis Release Conjugate Release Endosome->Release 3. Acidification Recycling Receptor Recycling Endosome->Recycling 5. Recycling Payload_Action Payload Action Release->Payload_Action 4. Effect Recycling->Folate_Receptor

Figure 2. Folate receptor-mediated endocytosis pathway.

References

Validation & Comparative

A Comparative Guide to Folate-PEG3-alkyne and Other PEG Linkers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted therapeutics, particularly in oncology, the precise delivery of potent pharmaceutical agents to cancer cells while sparing healthy tissues is paramount. This has led to the development of sophisticated drug delivery systems, where a targeting moiety is tethered to a drug molecule via a linker. Folic acid (folate) has emerged as a popular targeting ligand due to the overexpression of its receptor on the surface of many cancer cells. Polyethylene glycol (PEG) linkers are frequently employed to bridge folate and the drug, enhancing the solubility, stability, and pharmacokinetic profile of the conjugate.

This guide provides an objective comparison of Folate-PEG3-alkyne with other commonly used PEG linkers, focusing on the underlying conjugation chemistries and the impact of linker properties on the overall performance of the drug delivery system.

Comparison of Conjugation Chemistries: Alkyne vs. Other Reactive Groups

The choice of reactive group on the PEG linker dictates the conjugation strategy. This compound utilizes the highly efficient and specific "click chemistry," while other common PEG linkers employ chemistries such as N-hydroxysuccinimide (NHS) ester reactions.

FeatureFolate-PEG-alkyne (Click Chemistry)Folate-PEG-NHS Ester (Amine Chemistry)Folate-PEG-Maleimide (Thiol Chemistry)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Acylation of primary aminesMichael addition to sulfhydryl groups
Reaction Specificity HighModerate (reacts with any primary amine)High (specific for thiols)
Reaction Efficiency High, often near-quantitative yieldsGenerally high, but can be influenced by pH and buffer compositionHigh
Reaction Conditions Mild, aqueous conditionsMild, pH 7.2-8.5Mild, pH 6.5-7.5
Stability of Linkage Very high (stable triazole ring)High (stable amide bond)High (stable thioether bond)
Biocompatibility Generally good, but residual copper catalyst can be a concernGood, but hydrolysis of the NHS ester can be an issueGood, but potential for off-target reactions with other biological thiols
Orthogonality High (alkyne and azide groups are bio-orthogonal)Low (amines are abundant in biological systems)Moderate (thiols are less abundant than amines)

The Crucial Role of the Folate Targeting Ligand

Folate is a B vitamin that is essential for cell growth and division. Many cancer cells overexpress the folate receptor to meet their high demand for this nutrient. This differential expression provides a gateway for targeted drug delivery.

Folate Receptor-Mediated Endocytosis Pathway cluster_cell Folate_Drug Folate-PEG-Drug Conjugate Binding Binding Folate_Drug->Binding Targets Folate_Receptor Folate Receptor (Overexpressed on Cancer Cells) Folate_Receptor->Binding Cell_Membrane Cancer Cell Membrane Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., via cleavable linker or lysosomal degradation) Endosome->Drug_Release Drug_Action Drug Action (e.g., DNA damage, apoptosis) Drug_Release->Drug_Action

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Impact of PEG Linker Length on Performance

The length of the PEG chain in the linker plays a critical role in the overall efficacy of the drug conjugate. While a short linker like in this compound offers a compact design, longer PEG chains can also provide distinct advantages.

ParameterEffect of Increasing PEG Linker LengthRationale
Solubility IncreasesThe hydrophilic nature of the PEG chain enhances the overall solubility of the conjugate.
Circulation Half-life IncreasesThe larger hydrodynamic volume of the conjugate reduces renal clearance, prolonging its time in circulation.
Tumor Accumulation Can increaseLonger circulation times can lead to greater accumulation in the tumor tissue via the Enhanced Permeability and Retention (EPR) effect.
Cellular Uptake Can be optimizedAn optimal PEG length can reduce steric hindrance and improve the presentation of the folate ligand to its receptor.
Drug Loading May decreaseFor nanoparticle formulations, a denser PEG corona can sometimes limit the amount of drug that can be encapsulated.
Immunogenicity DecreasesThe PEG chain can shield the drug and targeting ligand from the immune system.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of folate-PEG-drug conjugates.

Protocol 1: Conjugation of this compound to an Azide-Modified Drug (CuAAC)

Workflow for CuAAC Conjugation Reagents Prepare Reagents: - this compound - Azide-modified drug - CuSO4 - Sodium Ascorbate - Ligand (e.g., TBTA) Reaction_Setup Set up Reaction: - Dissolve reagents in  appropriate solvents - Mix this compound  and azide-drug Reagents->Reaction_Setup Initiation Initiate Reaction: - Add CuSO4 and  Sodium Ascorbate Reaction_Setup->Initiation Incubation Incubate: - Room temperature - 1-4 hours Initiation->Incubation Purification Purify Conjugate: - e.g., Dialysis or  Size Exclusion  Chromatography Incubation->Purification Characterization Characterize Conjugate: - e.g., HPLC, Mass Spec Purification->Characterization

Caption: Workflow for CuAAC Conjugation.

Materials:

  • This compound

  • Azide-modified drug

  • Copper (II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent (e.g., DMSO)

Procedure:

  • Prepare stock solutions of all reagents. Dissolve this compound and the azide-modified drug in a minimal amount of DMSO and then dilute with the reaction buffer.

  • In a reaction vessel, combine the this compound and the azide-modified drug at a desired molar ratio (e.g., 1.2:1).

  • In a separate tube, pre-mix the CuSO₄ and the chelating ligand.

  • Add the copper/ligand mixture to the reaction vessel.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or LC-MS).

  • Once the reaction is complete, purify the conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove unreacted starting materials and the copper catalyst.

Protocol 2: Conjugation of Folate-PEG-NHS to an Amine-Containing Drug

Materials:

  • Folate-PEG-NHS ester

  • Amine-containing drug

  • Amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., Tris or glycine)

Procedure:

  • Equilibrate the vial of Folate-PEG-NHS ester to room temperature before opening.

  • Dissolve the amine-containing drug in the amine-free buffer.

  • Immediately before use, prepare a stock solution of the Folate-PEG-NHS ester in DMSO or DMF.

  • Add the desired molar excess of the Folate-PEG-NHS ester solution to the drug solution. Ensure the final concentration of the organic solvent is low (e.g., <10%).

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the reaction by adding a small amount of quenching buffer to consume any unreacted NHS ester.

  • Purify the conjugate using a suitable method like dialysis or gel filtration to remove unreacted PEG linker and byproducts.

Protocol 3: In Vitro Drug Release Assay

Procedure:

  • Prepare a solution of the drug-loaded nanoparticles in a release buffer (e.g., PBS at pH 7.4 and an acidic buffer like pH 5.5 to simulate the endosomal environment).

  • Place the nanoparticle solution in a dialysis bag with a suitable molecular weight cutoff.

  • Immerse the dialysis bag in a larger volume of the release buffer at 37°C with constant stirring.

  • At predetermined time points, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cellular Uptake Analysis by Flow Cytometry

Procedure:

  • Seed folate receptor-positive cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles (with and without folate targeting) at various concentrations for a defined period (e.g., 4 hours).

  • As a negative control, pre-incubate some cells with a high concentration of free folic acid before adding the folate-targeted nanoparticles.

  • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells using trypsin and resuspend them in flow cytometry buffer.

  • Analyze the cell fluorescence using a flow cytometer to quantify the cellular uptake of the nanoparticles.

Protocol 5: In Vivo Tumor Growth Inhibition Study

Procedure:

  • Inoculate immunodeficient mice with folate receptor-positive cancer cells to establish tumor xenografts.

  • When the tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, folate-targeted nanoparticles).

  • Administer the treatments intravenously at a predetermined dosing schedule.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Compare the tumor growth inhibition among the different treatment groups.

Logical Comparison of Linker Attributes

Decision Matrix for Folate-PEG Linker Selection Start Select Folate-PEG Linker Question1 Is high reaction specificity and orthogonality critical? Start->Question1 Alkyne_Linker Choose Folate-PEG-alkyne (Click Chemistry) Question1->Alkyne_Linker Yes NHS_Linker Consider Folate-PEG-NHS (Amine Chemistry) Question1->NHS_Linker No Question2 Is a long circulation half-life the primary goal? Longer_PEG Select a longer PEG chain Question2->Longer_PEG Yes Shorter_PEG Consider a shorter PEG chain (e.g., PEG3) Question2->Shorter_PEG No Alkyne_Linker->Question2 NHS_Linker->Question2

Caption: Decision Matrix for Folate-PEG Linker Selection.

Conclusion

The selection of an appropriate PEG linker is a critical step in the design of effective folate-targeted drug delivery systems. This compound offers the advantage of high specificity and efficiency through click chemistry, which is particularly beneficial for complex bioconjugations where side reactions need to be minimized. Other linkers, such as those with NHS esters, provide a more traditional and straightforward approach for conjugating to amine-containing molecules.

The length of the PEG chain is another crucial parameter that must be optimized to balance solubility, circulation time, and cellular uptake. Ultimately, the optimal choice of a Folate-PEG linker will depend on the specific properties of the drug, the desired pharmacokinetic profile, and the intended therapeutic application. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these promising targeted therapies.

A Comparative Guide to the Validation of Folate Receptor Targeting Using Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Folate-PEG3-alkyne for folate receptor (FR) targeting, placing its performance in context with other common alternatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in the design and validation of targeted drug delivery systems.

Introduction to Folate Receptor Targeting

The folate receptor is a well-established target for cancer therapy due to its overexpression on the surface of various tumor cells and limited presence in healthy tissues. This differential expression allows for the targeted delivery of therapeutic payloads, enhancing efficacy while minimizing off-target toxicity. This compound is a bifunctional molecule that leverages this targeting strategy. It consists of a folic acid moiety for FR binding, a polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetic properties, and a terminal alkyne group. This alkyne group enables the covalent attachment of a wide range of molecules, such as therapeutic agents or imaging probes, through a highly efficient and specific "click chemistry" reaction with an azide-functionalized partner.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The primary mechanism for the cellular uptake of folate-conjugated molecules is receptor-mediated endocytosis. The process begins with the high-affinity binding of the folate ligand to the folate receptor on the cell surface. This binding event triggers the invagination of the cell membrane, forming an endosome that encapsulates the folate conjugate. The endosome then traffics into the cell and fuses with other intracellular vesicles, leading to a drop in pH. This acidic environment facilitates the release of the conjugated payload from the folate-PEG carrier, allowing it to exert its therapeutic or diagnostic function within the cell. The folate receptor is then recycled back to the cell surface.

Folate Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG3-alkyne_Drug This compound -Drug Conjugate FR Folate Receptor (FR) Folate-PEG3-alkyne_Drug->FR Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome Endocytosis Late_Endosome Late Endosome/Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Acidification & Release Recycling Receptor Recycling Late_Endosome->Recycling Sorting Recycling->FR Return to Membrane

Figure 1. Simplified signaling pathway of folate receptor-mediated endocytosis for a drug conjugate delivered via this compound.

Comparative Performance of Folate-Targeting Conjugates

The efficacy of folate receptor targeting is influenced by several factors, including the choice of the folate derivative, the nature and length of the linker, and the conjugation chemistry. While direct comparative data for this compound against all other alternatives is limited, the following table summarizes the performance of various folate-PEG conjugates from different studies to provide a comparative perspective. The use of an alkyne group for "click chemistry" offers the advantage of high reaction efficiency and specificity, which is a key consideration in the synthesis of well-defined conjugates.

Conjugate/System Alternative/Control Cell Line Assay Type Key Finding
Folate-PEG-Drug NanoparticlesNon-targeted NanoparticlesMCF-7 (FR+)Cellular UptakeSignificantly higher cellular uptake compared to non-targeted nanoparticles.[1]
Folate-PEG-Vincristine NanoparticlesFree VincristineMCF-7 (FR+)Cytotoxicity (IC50)3.91 times more effective than free vincristine sulfate.[1]
Folate-PEG-siRNA LipopolyplexesNon-targeted LipopolyplexesLeukemia Mouse ModelIn vivo Gene SilencingLigand-dependent tumoral siRNA retention, resulting in 65% gene silencing.[2]
Folate-PEG-Camptothecin-KB (FR+)Cytotoxicity (IC50)IC50 of 6 nM, with activity blocked by excess free folate, confirming receptor-mediated uptake.[3]
Folate-PEG-Doxorubicin LiposomesNon-targeted LiposomesKB (FR+)Cellular UptakeCellular uptake efficiency increased with folate conjugation.[4]

Table 1. Summary of quantitative data comparing the performance of folate-PEG conjugated systems with controls.

Experimental Protocols for Validation

Accurate validation of folate receptor targeting is crucial for the development of effective targeted therapies. The following are detailed protocols for key in vitro experiments.

Experimental Workflow

The validation process typically involves a series of experiments to confirm the specific binding, internalization, and therapeutic efficacy of the folate-conjugated molecule.

Experimental Workflow for Validation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation (Optional) Synthesis Synthesize this compound -Payload Conjugate Characterization Characterize Conjugate (e.g., NMR, MS, HPLC) Synthesis->Characterization Binding Competitive Binding Assay Characterization->Binding Uptake Cellular Uptake Studies (Flow Cytometry, Confocal Microscopy) Binding->Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Uptake->Cytotoxicity Biodistribution Biodistribution Studies Cytotoxicity->Biodistribution Efficacy Tumor Growth Inhibition Biodistribution->Efficacy

Figure 2. A logical workflow for the validation of a folate-targeted drug conjugate.

Competitive Binding Assay

This assay determines the binding affinity of the folate conjugate to the folate receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled folic acid derivative.

Protocol:

  • Cell Culture: Culture folate receptor-positive cells (e.g., KB, HeLa, IGROV-1) in a folate-free medium to ensure receptor availability. Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Ligand Preparation: Prepare a stock solution of a labeled folic acid derivative (e.g., 3H-folic acid or a fluorescent folate analog). Prepare serial dilutions of the unlabeled this compound conjugate and unlabeled free folic acid (as a positive control).

  • Competition Reaction: Wash the cells with a folate-free medium. Incubate the cells with a fixed concentration of the labeled folic acid and varying concentrations of the unlabeled test conjugate or free folic acid for a specified time at 4°C to prevent internalization.

  • Washing: After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound ligands.

  • Quantification: Lyse the cells and measure the amount of bound labeled ligand. For radiolabeled ligands, use a scintillation counter. For fluorescently labeled ligands, use a fluorescence plate reader.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the labeled ligand binding.

Cellular Uptake Studies

These studies visualize and quantify the internalization of the folate conjugate into target cells.

Protocol using Confocal Microscopy:

  • Cell Culture: Seed folate receptor-positive cells on glass coverslips in a petri dish and allow them to attach overnight.

  • Conjugate Labeling: The payload conjugated to this compound should be fluorescent or attached to a fluorescent dye.

  • Incubation: Incubate the cells with the fluorescently labeled folate conjugate for various time points (e.g., 1, 2, 4 hours) at 37°C to allow for endocytosis. For a negative control, a parallel experiment can be conducted at 4°C to inhibit active uptake. To confirm FR-mediated uptake, another control can be performed by pre-incubating cells with an excess of free folic acid before adding the fluorescent conjugate.

  • Washing and Fixation: After incubation, wash the cells with PBS to remove non-internalized conjugates. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining (Optional): The cell nuclei can be counterstained with DAPI, and the cell membrane with a fluorescently labeled lectin like Wheat Germ Agglutinin (WGA).

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

Protocol using Flow Cytometry:

  • Cell Culture: Culture folate receptor-positive and negative cells in suspension or detach adherent cells.

  • Incubation: Incubate the cells with the fluorescently labeled folate conjugate under the same conditions as for confocal microscopy, including controls.

  • Washing: Wash the cells with cold PBS to remove unbound conjugate.

  • Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized conjugate.

Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the cell-killing ability of a drug delivered via the folate-targeting system.

Protocol:

  • Cell Culture: Seed folate receptor-positive and negative cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, the free drug, a non-targeted drug conjugate, and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Conclusion

This compound presents a versatile and efficient platform for the targeted delivery of therapeutic and diagnostic agents to folate receptor-overexpressing cells. The alkyne functionality allows for the straightforward and specific conjugation of a wide array of payloads via "click chemistry," a significant advantage in the development of well-defined bioconjugates. The validation of such targeted systems through rigorous in vitro and in vivo experimentation, as outlined in this guide, is essential to confirm their efficacy and specificity. The comparative data, while not always a direct head-to-head comparison, consistently demonstrates the superiority of folate-targeted systems over their non-targeted counterparts in terms of cellular uptake and, in many cases, cytotoxic efficacy. For researchers and developers in the field of targeted drug delivery, this compound offers a promising tool to advance the development of next-generation cancer therapies.

References

Confirming the Efficacy of Folate-PEG-Alkyne Conjugates: A Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the efficacy of targeted drug delivery systems is paramount. Folate-PEG-alkyne conjugates represent a promising strategy for delivering therapeutic agents to cancer cells that overexpress the folate receptor. This guide provides a comparative overview of key in vitro assays used to validate the efficacy of these conjugates, complete with experimental data, detailed protocols, and visual workflows.

The core principle behind this technology lies in the high affinity of folic acid for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells compared to normal tissues.[1][2] The polyethylene glycol (PEG) linker enhances solubility and stability, while the alkyne group allows for the attachment of a therapeutic payload via click chemistry. In vitro assays are essential to confirm that these conjugates retain their targeting ability and deliver the payload effectively, leading to the desired therapeutic outcome.

Key In Vitro Assays for Efficacy Confirmation

A battery of in vitro tests is necessary to build a comprehensive picture of a Folate-PEG-alkyne conjugate's performance. These assays typically fall into three main categories: cytotoxicity assays, cellular uptake and internalization studies, and receptor binding assays.

1. Cytotoxicity Assays: These assays are fundamental in determining the cell-killing ability of the conjugate, especially when the payload is a cytotoxic drug. The goal is to demonstrate selective toxicity towards folate receptor-positive (FR+) cancer cells.

2. Cellular Uptake and Internalization Studies: These experiments verify that the conjugate is being taken up by the target cells through folate receptor-mediated endocytosis. This is crucial to ensure the drug payload reaches its intracellular target.

3. Receptor Binding Assays: These assays confirm that the folic acid moiety of the conjugate can effectively bind to the folate receptor, which is the initial and critical step in the targeted delivery process.

Comparative Data on Folate-Conjugate Performance

The following tables summarize quantitative data from various studies, showcasing the performance of different folate-conjugated systems in vitro.

Table 1: Cytotoxicity of Folate-Conjugated Drugs in FR-Positive and FR-Negative Cell Lines

Conjugate/DrugCell Line (FR Status)AssayIC50 ValueReference
Folate-PEG-Paclitaxel (3 FAs)HT-29 (FR+)MTT~10 nM[3]
Folate-PEG-Paclitaxel (1 FA)HT-29 (FR+)MTT~30 nM[3]
Paclitaxel (unconjugated)HT-29 (FR+)MTT~10 nM[3]
Folate-PEG-Paclitaxel (3 FAs)HCT-15 (FR-)MTT~280 nM
Folate-PEG-Paclitaxel (1 FA)HCT-15 (FR-)MTT~120 nM
Paclitaxel (unconjugated)HCT-15 (FR-)MTT~10 nM
Folate-PEG-AZT (γ-isomer)A2780/AD (FR+)MTT380 µM
AZT (unconjugated)A2780/AD (FR+)MTT~8 mM
Folate-Taxoid ConjugateFRα-positive cellsXTTLower than FRα-negative
Free TaxoidFRα-positive cellsXTTHighly potent
Folate-Taxoid ConjugateFRα-negative cellsXTT>3-fold higher than FRα+

Table 2: Cellular Uptake of Folate-Conjugated Nanoparticles

ConjugateCell LineMethodUptake (% of added activity/fluorescence)TimeReference
177Lu-cm10 (radiofolate)HeLa (cervical)Radiometric21-42%2-4 h
177Lu-cm10 (radiofolate)IGROV-1 (ovarian)Radiometric60-70%2-4 h
177Lu-cm10 (radiofolate)SKOV-3.ip (ovarian)Radiometric60-70%2-4 h
FA2-dPEG-DOX2MDA-MB-231Flow Cytometry99.9%2 h
Doxorubicin (free)MDA-MB-231Flow Cytometry99.9%2 h
Folate-PEG-DSPE Liposomes (0.5%)J6456-FRRadiolabel~12% of added liposomes3 h
Non-targeted LiposomesJ6456-FRRadiolabel<1% of added liposomes3 h

Experimental Protocols

Below are detailed methodologies for the key experiments cited.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from studies evaluating the cytotoxicity of folate-conjugated drugs.

Objective: To determine the concentration of the Folate-PEG-alkyne conjugate that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • FR-positive (e.g., HeLa, KB, HT-29) and FR-negative (e.g., A549, HCT-15) cancer cell lines.

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Folate-free medium for specific experiments.

  • Folate-PEG-alkyne conjugate and unconjugated drug control.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Treatment: Prepare serial dilutions of the Folate-PEG-alkyne conjugate and the unconjugated drug in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.

Protocol 2: Cellular Uptake by Flow Cytometry

This protocol is based on methods used to quantify the internalization of fluorescently labeled folate conjugates.

Objective: To quantify the cellular uptake of a fluorescently labeled Folate-PEG-alkyne conjugate.

Materials:

  • Fluorescently labeled Folate-PEG-alkyne conjugate (e.g., conjugated to FITC or another fluorophore).

  • FR-positive and FR-negative cell lines.

  • 6-well cell culture plates.

  • Folate-free cell culture medium.

  • PBS (Phosphate-Buffered Saline).

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to grow overnight.

  • Treatment: Replace the medium with folate-free medium containing the fluorescently labeled conjugate at a specific concentration. For competition experiments, pre-incubate a set of wells with a high concentration of free folic acid before adding the conjugate.

  • Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.

  • Cell Harvesting: Wash the cells three times with cold PBS to remove any non-internalized conjugate. Detach the cells using Trypsin-EDTA.

  • Sample Preparation: Centrifuge the cells and resuspend them in cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.

Protocol 3: Competitive Receptor Binding Assay

This protocol is a general guide based on principles of competitive binding assays for folate receptors.

Objective: To determine the relative affinity of the Folate-PEG-alkyne conjugate for the folate receptor.

Materials:

  • FR-positive cells (e.g., KB cells).

  • Radiolabeled folic acid (e.g., ³H-folic acid).

  • Folate-PEG-alkyne conjugate (unlabeled).

  • Binding buffer.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture FR-positive cells to confluence.

  • Competition Setup: In a series of tubes, incubate a constant amount of FR-positive cells with a fixed concentration of radiolabeled folic acid and varying concentrations of the unlabeled Folate-PEG-alkyne conjugate.

  • Incubation: Allow the binding to reach equilibrium by incubating at 4°C for a specified time.

  • Separation: Separate the cells from the unbound radioligand by centrifugation or filtration.

  • Quantification: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. The concentration of the conjugate that displaces 50% of the radiolabeled folic acid (IC50) can be used to calculate the binding affinity (Ki).

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathway and experimental processes.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm FR Folate Receptor (FR) FR_Conj_Complex FR-Conjugate Complex Folate_Conj Folate-PEG-Alkyne Conjugate Folate_Conj->FR Binding Endosome Early Endosome (pH ~6.0-6.5) FR_Conj_Complex->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome/ Lysosome (pH ~4.7-5.8) Endosome->Late_Endosome Maturation Payload_Release Payload Release Late_Endosome->Payload_Release Acidification FR_Recycling FR Recycling Late_Endosome->FR_Recycling Sorting FR_Recycling->FR Return to Membrane

Caption: Folate receptor-mediated endocytosis pathway for conjugate uptake.

Cytotoxicity_Assay_Workflow Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed FR+ and FR- cells in 96-well plates start->seed_cells incubate_24h Incubate 24h for adherence seed_cells->incubate_24h add_conjugate Add serial dilutions of Folate-PEG-Alkyne Conjugate incubate_24h->add_conjugate incubate_drug Incubate for 24-72h add_conjugate->incubate_drug add_mtt Add MTT reagent (4h incubation) incubate_drug->add_mtt dissolve Dissolve formazan crystals with DMSO add_mtt->dissolve read_plate Read absorbance at 570 nm dissolve->read_plate analyze Calculate % Viability and determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

Efficacy_Confirmation_Logic Logical Flow for Efficacy Confirmation q1 Does the conjugate bind to the folate receptor? a1_yes Yes q1->a1_yes a1_no No q1->a1_no assay2 Cellular Uptake Assay a1_yes->assay2 q2 Is the conjugate internalized by FR+ cells? a2_yes Yes q2->a2_yes a2_no No q2->a2_no assay3 Cytotoxicity Assay a2_yes->assay3 q3 Is the conjugate selectively toxic to FR+ cells? a3_yes Yes q3->a3_yes a3_no No q3->a3_no result Efficacy Confirmed a3_yes->result assay1 Receptor Binding Assay assay1->q1 assay2->q2 assay3->q3

Caption: Logical relationship of assays for confirming conjugate efficacy.

Alternatives and Considerations

While Folate-PEG-alkyne conjugates are a robust platform, researchers should consider several alternatives and modifications to optimize their drug delivery systems.

  • PEG Alternatives: Concerns about the potential immunogenicity of PEG have led to the exploration of alternatives. Polymers such as polysarcosine (pSar), poly(2-oxazoline)s (POx), and poly(amino acid)-based lipopolymers are being investigated as "stealth" polymers to prolong circulation time while potentially reducing immune responses.

  • Linker Chemistry: The choice of the alkyne group and the overall linker design can impact the stability, solubility, and release characteristics of the payload. Different click chemistry handles beyond a simple terminal alkyne can be employed.

  • Targeting Ligand Density: The number of folate molecules conjugated to a single nanoparticle or polymer can influence binding affinity and cellular uptake. Optimization of ligand density is often required to achieve maximal efficacy.

  • Alternative Drug Conjugation Strategies: Besides folate targeting, other strategies include antibody-drug conjugates (ADCs) that use monoclonal antibodies to target tumor-specific antigens.

References

Comparative analysis of different alkyne-containing linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Alkyne-Containing Linkers for Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is a cornerstone of innovation. Alkyne-containing linkers, central to the field of "click chemistry," offer a powerful toolkit for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes.[1][2] The choice of alkyne linker is a critical decision, profoundly influencing the stability, efficacy, and pharmacokinetic properties of the final conjugate.[3] This guide provides a comparative analysis of different alkyne-containing linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation therapeutics and research tools.

Performance Comparison of Alkyne Linkers

The performance of an alkyne linker is evaluated based on several key parameters, including reaction kinetics, stability, and the physicochemical properties it imparts to the bioconjugate. This section compares different classes of alkyne linkers based on these metrics.

Strain-Promoted vs. Terminal Alkynes

The two major classes of alkyne linkers are those that react via strain-promoted azide-alkyne cycloaddition (SPAAC) and those that utilize the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are prominent examples of strained cyclooctynes used in SPAAC. This reaction is a type of "copper-free click chemistry," which is advantageous for in vivo applications where the cytotoxicity of copper is a concern.[4][5] Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN due to its greater ring strain. However, BCN linkers are reported to be more stable in the presence of reducing agents like TCEP.

Terminal alkynes , on the other hand, require a copper(I) catalyst for the CuAAC reaction. This method is highly efficient and widely used for in vitro conjugations. The reactivity of terminal alkynes in CuAAC is influenced by the electronic and steric properties of the substituents near the alkyne moiety, with electron-withdrawing groups generally enhancing reactivity.

The following table summarizes the key differences between DBCO and BCN linkers for SPAAC applications.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN
Stability More stable in the presence of thiols (e.g., GSH)Less stable in the presence of thiols (e.g., GSH)
Lipophilicity LowerHigher
Size SmallerLarger

Table 1: Comparison of BCN and DBCO Linker Features.

Aliphatic and PEG-Containing Linkers

The spacer component of the linker plays a crucial role in the overall properties of the bioconjugate. Aliphatic and polyethylene glycol (PEG) linkers are commonly employed to connect the alkyne functionality to the molecule of interest.

Aliphatic linkers , such as those derived from 7-bromohept-1-yne, provide a flexible and hydrophobic spacer. The length of the aliphatic chain is a critical parameter that can impact the efficacy of molecules like PROTACs and ADCs. For instance, in Bruton's tyrosine kinase (BTK) PROTACs, longer PEG linkers were predictive of in-cell efficacy.

PEG linkers offer the advantage of increased hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate. This is particularly important for ADCs, where hydrophobic payloads can lead to aggregation and faster clearance from circulation. Hetero-bifunctional PEG linkers, which possess two different reactive groups, allow for controlled, sequential conjugation, leading to more homogeneous products.

The table below provides a comparative overview of the impact of different linker features on the efficacy of PROTACs and ADCs.

Linker FeatureImpact on PROTAC/ADC EfficacyExample Data
Length Crucial for ternary complex formation in PROTACs.For BTK PROTACs, longer linkers led to more effective degradation.
Flexibility A balance is required; too much flexibility can be detrimental.Alkyl and PEG chains are common flexible linkers.
Hydrophobicity Affects solubility, aggregation, and cell permeability.Hydrophobic collapse around an aliphatic linker can lead to low cell permeability.
Stability Prevents premature drug release, reducing off-target toxicity.ADCs with stable linkers show improved in vivo efficacy.

Table 2: Impact of Linker Features on Bioconjugate Efficacy.

Internal vs. Terminal Alkynes in Non-Canonical Amino Acids

Alkyne-containing amino acids are valuable tools for metabolic labeling and protein engineering. L-Homopropargylglycine (HPG) and L-Propargylglycine (Pra) are widely used terminal alkyne-containing amino acids. But-2-yn-1-ylglycine, an isomer of HPG with an internal alkyne, is less commonly used. The internal alkyne in But-2-yn-1-ylglycine is generally a poor substrate for the standard CuAAC reaction due to steric hindrance.

FeatureL-Homopropargylglycine (HPG)L-Propargylglycine (Pra)But-2-yn-1-ylglycine
Alkyne Type TerminalTerminalInternal
Metabolic Incorporation Methionine surrogate; efficiently incorporated into newly synthesized proteins.Can be incorporated into proteins, but can also act as an enzyme inhibitor.Presumed to be a methionine surrogate, but incorporation efficiency is less characterized.
Reactivity in CuAAC HighHighLow

Table 3: Comparison of Alkyne-Containing Amino Acids.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of alkyne-containing linkers.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of a terminal alkyne-containing molecule to an azide-containing biomolecule.

Materials:

  • Alkyne-modified molecule (e.g., protein, peptide)

  • Azide-containing payload

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified molecule and the azide-containing payload in the desired molar ratio in the reaction buffer.

  • In a separate tube, premix the CuSO₄ and ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand).

  • Add the premixed catalyst solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The reaction can be quenched by adding a chelating agent like EDTA.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of a strained alkyne (e.g., DBCO or BCN) to an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule

  • Strained alkyne-containing molecule (e.g., DBCO-PEG-payload)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.

  • Add the strained alkyne-containing molecule to the solution. The molar ratio will depend on the specific reactants and desired outcome.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the specific cyclooctyne and azide.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purify the conjugate using a suitable method to remove unreacted starting materials.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for understanding the underlying mechanisms and experimental designs in bioconjugation.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Alkyne Terminal Alkyne CuAAC CuAAC Alkyne->CuAAC Azide Azide Azide->CuAAC CuSO4 CuSO₄ CuSO4->CuAAC Ascorbate Sodium Ascorbate Ascorbate->CuAAC reduces Cu(II) to Cu(I) Ligand Ligand (e.g., THPTA) Ligand->CuAAC stabilizes Cu(I) Triazole Stable Triazole Linkage CuAAC->Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

SPAAC_Pathway cluster_reactants Reactants cluster_reaction Reaction (Copper-Free) cluster_product Product StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) SPAAC SPAAC StrainedAlkyne->SPAAC Azide Azide Azide->SPAAC Triazole Stable Triazole Linkage SPAAC->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vitro / In Vivo Evaluation Antibody Antibody Conjugation Conjugation (CuAAC or SPAAC) Antibody->Conjugation LinkerPayload Alkyne-Linker-Payload LinkerPayload->Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (LC-MS) Purification->DAR_Analysis Stability_Assay Plasma Stability Assay Purification->Stability_Assay Cell_Cytotoxicity Cell-Based Cytotoxicity Assay DAR_Analysis->Cell_Cytotoxicity Stability_Assay->Cell_Cytotoxicity Animal_Model Xenograft Animal Model Cell_Cytotoxicity->Animal_Model

General workflow for Antibody-Drug Conjugate (ADC) development.

Conclusion

The selection of an alkyne-containing linker is a multifaceted decision that requires careful consideration of the specific application. For rapid labeling in living systems where cytotoxicity is a concern, strained cyclooctynes like DBCO are often the preferred choice due to their fast, copper-free reaction kinetics. However, for applications requiring high stability in reducing environments, BCN may be a more suitable option. For in vitro conjugations where reaction conditions can be more readily controlled, the highly efficient and versatile CuAAC reaction with terminal alkynes remains a powerful tool. The properties of the linker's spacer region, including its length, flexibility, and hydrophilicity, must also be carefully optimized to ensure the desired biological activity and pharmacokinetic profile of the final bioconjugate. This guide provides a framework for the rational selection of alkyne linkers, empowering researchers to advance the development of novel therapeutics and biological probes.

References

Assessing the Biocompatibility of Folate-PEG3-Alkyne Based Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of targeting ligands to therapeutic agents via linker molecules is a cornerstone of modern drug delivery systems. Folate-PEG3-alkyne is a bifunctional linker that leverages the high affinity of folic acid for the folate receptor, which is overexpressed on the surface of many cancer cells, to achieve targeted delivery. The polyethylene glycol (PEG) component enhances solubility and reduces immunogenicity, while the alkyne group provides a reactive handle for attaching a payload via "click chemistry." This guide provides a comprehensive assessment of the biocompatibility of this compound based conjugates, compares them with alternative linker technologies, and provides detailed experimental protocols for key biocompatibility assays.

Biocompatibility Profile of this compound Conjugates

Direct biocompatibility data for the standalone this compound molecule is not extensively available in public literature, as its biocompatibility is context-dependent and primarily assessed once conjugated to a nanoparticle or therapeutic agent. However, the biocompatibility can be inferred from the properties of its individual components and studies on similar folate-PEG conjugates.

  • Folic Acid: As a B vitamin, folic acid is essential for human health and is considered highly biocompatible. Its use as a targeting ligand is predicated on its natural interaction with the folate receptor.

  • Polyethylene Glycol (PEG): PEG is a polymer widely used in pharmaceutical applications to improve the pharmacokinetic properties of drugs. It is generally considered biocompatible and non-immunogenic.[1] However, concerns have been raised about potential immunogenicity and the "accelerated blood clearance" (ABC) phenomenon associated with repeated administration of PEGylated therapeutics.[2] The short PEG3 linker in this compound is less likely to induce a strong immune response compared to high molecular weight PEGs.

  • Alkyne Group: The terminal alkyne group is a small, bio-orthogonal functional group. While reactive in the context of click chemistry, it is generally considered to have low intrinsic toxicity.

Studies on various folate-PEG conjugated nanoparticles and drug molecules have demonstrated good biocompatibility. For instance, folate-functionalized nanoparticles have shown low in vitro and in vivo toxicity in several studies.[3]

Comparison with Alternative Linker Technologies

While PEG has been the gold standard in bioconjugation, several alternatives have emerged to address its limitations.[2][4] The following table summarizes a comparison of this compound with other common linker types.

Linker TypeAdvantagesDisadvantagesKey Biocompatibility Aspects
This compound - Targeted delivery to folate receptor-overexpressing cells.- Enhanced solubility and reduced immunogenicity due to PEG.- Versatile conjugation via click chemistry.- Potential for anti-PEG antibodies with repeated dosing.- Not biodegradable.Generally considered biocompatible. The short PEG chain minimizes immunogenicity concerns.
Polysarcosine (pSar) - "Stealth" properties comparable to PEG.- Biodegradable.- Reduced immunogenicity compared to PEG.- Less established in clinical applications compared to PEG.High biocompatibility, low immunogenicity, and biodegradable, making it a promising alternative.
Polypeptides (e.g., (Gly-Ser)n) - Biodegradable.- Low immunogenicity.- Tunable properties based on amino acid sequence.- Can be more complex to synthesize than PEG.Excellent biocompatibility as they are composed of naturally occurring amino acids.
Polysaccharides (e.g., Dextran) - Natural, biodegradable, and biocompatible.- High hydrophilicity.- Potential for batch-to-batch variability.- May have a more complex conjugation chemistry.Generally considered safe and biocompatible.
Zwitterionic Polymers - Highly hydrophilic.- Excellent resistance to protein fouling.- Reduced risk of immunogenic reactions.- Newer class of polymers with less long-term clinical data.Mimic natural biomolecules, leading to high biocompatibility.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the this compound conjugate or alternative linker conjugates for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hemocompatibility Assessment: Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a substance.

Protocol:

  • RBC Preparation: Obtain fresh human or animal blood and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: Add the this compound conjugate or alternative linker conjugates at various concentrations to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C for 1-4 hours.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm to quantify the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizing Key Pathways and Workflows

Folate_Receptor_Mediated_Endocytosis cluster_cell_surface Cell Surface (Neutral pH) cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm Folate_PEG_Alkyne This compound Conjugate Folate_Receptor Folate Receptor (FR) Folate_PEG_Alkyne->Folate_Receptor 1. Binding Endosome Early Endosome Folate_Receptor->Endosome 2. Endocytosis Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome 3. Maturation Recycling_Endosome Recycling Endosome Late_Endosome->Recycling_Endosome 5. Receptor Recycling Payload_Release Payload Release (e.g., Drug) Late_Endosome->Payload_Release 4. Payload Release (low pH) Recycling_Endosome->Folate_Receptor 6. Return to Surface

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Biocompatibility_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Acute_Toxicity Acute Toxicity Studies (e.g., MTD determination) Cytotoxicity->Acute_Toxicity Proceed if low toxicity Hemolysis Hemolysis Assay Hemolysis->Acute_Toxicity Proceed if low hemolysis Histopathology Histopathological Analysis Acute_Toxicity->Histopathology Blood_Chemistry Blood Chemistry Analysis Acute_Toxicity->Blood_Chemistry Conjugate This compound Conjugate Conjugate->Cytotoxicity Conjugate->Hemolysis

Caption: General Workflow for Biocompatibility Assessment.

References

Evaluating the Specificity of Folate-PEG3-Alkyne for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to cancer cells is a paramount goal in oncology research. One promising strategy involves leveraging the overexpression of folate receptors (FRs) on the surface of many cancer cells. Folate-PEG3-alkyne is a key molecule in this approach, serving as a targeting ligand that can be conjugated to various payloads, such as small molecule drugs, nanoparticles, and imaging agents. This guide provides an objective comparison of this compound's performance with other targeting alternatives, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their drug delivery systems.

Principle of Folate-Targeted Drug Delivery

Folate, an essential B vitamin, is taken up by cells via the folate receptor. Many cancer cells exhibit a significantly higher expression of FRs compared to normal cells to meet the demands of their rapid proliferation.[1][2][3][4][5] This differential expression provides a window for targeted therapy. This compound consists of a folate moiety for FR binding, a polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and an alkyne group for straightforward conjugation to drug molecules or delivery vehicles via "click chemistry". Upon binding to the FR, the entire conjugate is internalized by the cancer cell through receptor-mediated endocytosis, delivering the therapeutic payload directly to its target.

Comparative Performance Data

The efficacy of folate-targeted delivery systems is often evaluated by comparing their cytotoxicity towards FR-positive cancer cells versus FR-negative cells or non-targeted formulations. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Delivery System Drug Cell Line (Cancer Type) IC50 (µM) of Free Drug IC50 (µM) of Non-Targeted Nanoparticles IC50 (µM) of Folate-Targeted Nanoparticles Reference
Folate-LiposomeDoxorubicinHeLa (Cervical)1.20.80.2
Folate-LiposomeDoxorubicinSKOV3 (Ovarian)2.51.50.4
Folate-LiposomeDoxorubicinA549 (Lung, FR-negative)1.00.90.85
Folate-PLGA-PEG NanoparticlesPaclitaxelMCF-7 (Breast)0.50.30.08
Folate-conjugated tubulysin B analogue (EC0305)Tubulysin B analogueFR-positive cell linesN/AInactive0.001 - 0.01
Nano-encapsulated formula with folateDoxorubicinHepG2 (Liver)N/A36.15 (separate capsules)4.44 (combined capsule)
Nano-encapsulated formula with folateDoxorubicinMCF-7 (Breast)N/A22.58 (separate capsules)2.36 (combined capsule)

Key Observations:

  • Enhanced Potency: Folate-targeted nanoparticles consistently demonstrate significantly lower IC50 values in FR-positive cancer cell lines (HeLa, SKOV3, MCF-7, HepG2) compared to both the free drug and non-targeted nanoparticles. This indicates a substantial increase in cytotoxic efficacy.

  • Receptor-Mediated Specificity: In the FR-negative A549 cell line, the IC50 of the folate-targeted nanoparticles is only marginally better than the non-targeted version and the free drug, confirming that the enhanced effect is dependent on folate receptor expression.

  • Broad Applicability: The folate-targeting strategy has been successfully applied to various drug delivery platforms, including liposomes and PLGA-PEG nanoparticles, and for different cytotoxic agents.

Alternative Targeting Strategies

While folate targeting is a well-established and effective method, other ligands are also utilized for cancer cell-specific delivery.

Targeting Ligand Receptor Advantages Disadvantages
Folic Acid Folate Receptor (FR)High affinity, low immunogenicity, small size, easy to conjugate, cost-effective.Not all tumors overexpress FR; potential for competition with endogenous folate.
Antibodies (e.g., Trastuzumab) Specific cell surface antigens (e.g., HER2)High specificity and affinity.Large size can hinder tumor penetration; potential for immunogenicity; high cost of production.
Transferrin Transferrin Receptor (TfR)TfR is often overexpressed in proliferating cells.Expression on some normal cells can lead to off-target effects.
Biotin (Vitamin H) Sodium-dependent multivitamin transporter (SMVT)Small size, stable, non-immunogenic.SMVT expression can be variable among different cancer types.
Peptides (e.g., RGD) IntegrinsSmall size, can be designed for high specificity.Can be susceptible to enzymatic degradation.

Experimental Protocols

Synthesis of Folate-Conjugated Nanoparticles (General Protocol)

This protocol describes a common method for synthesizing folate-conjugated nanoparticles, such as those made from PLGA-PEG.

Materials:

  • Folic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • PLGA-PEG-NH2 (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)-Amine)

  • Dimethyl sulfoxide (DMSO)

  • Drug to be encapsulated (e.g., Paclitaxel)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution

  • Dialysis membrane

Procedure:

  • Activation of Folic Acid: Dissolve folic acid in DMSO. Add EDC and NHS in molar excess to activate the carboxylic acid group of folic acid. Stir the mixture in the dark at room temperature for several hours.

  • Conjugation to Polymer: Add the activated folic acid solution to a solution of PLGA-PEG-NH2 in DMSO. Allow the reaction to proceed to form the Folate-PEG-PLGA conjugate.

  • Nanoparticle Formulation: Dissolve the Folate-PEG-PLGA and the therapeutic drug in an organic solvent like DCM. This organic phase is then emulsified in an aqueous solution containing a surfactant like PVA using sonication or homogenization.

  • Solvent Evaporation: The organic solvent is removed by evaporation, leading to the formation of drug-loaded nanoparticles.

  • Purification: The nanoparticles are purified by centrifugation and washing to remove unreacted reagents and free drug. Dialysis can be used for further purification.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cell-killing ability of the drug formulations.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the free drug, non-targeted nanoparticles, and folate-targeted nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is plotted against the drug concentration to determine the IC50 value.

Visualizing the Process

To better understand the mechanisms and workflows, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Specificity Evaluation prep Preparation of Formulations (Free Drug, Non-Targeted NP, Folate-Targeted NP) seeding Seeding of Cancer Cells (FR-positive and FR-negative) prep->seeding treatment Treatment with Formulations seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt MTT Assay incubation->mtt readout Absorbance Measurement mtt->readout analysis IC50 Calculation and Comparison readout->analysis

Caption: Workflow for evaluating the in vitro specificity of targeted drug delivery systems.

G cluster_pathway Folate Receptor-Mediated Endocytosis ligand Folate-PEG3-Drug Conjugate binding Binding ligand->binding receptor Folate Receptor (FR) receptor->binding membrane Cancer Cell Membrane endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome Formation endocytosis->endosome release Drug Release (e.g., due to low pH) endosome->release action Therapeutic Action release->action

Caption: Simplified signaling pathway of folate receptor-mediated drug uptake.

G cluster_logic Comparative Logic for Targeting Strategy Selection tumor Tumor Characteristics receptor Receptor Expression Profile (e.g., FR, HER2, TfR) tumor->receptor strategy Optimal Targeting Strategy receptor->strategy payload Payload Properties (Drug, Imaging Agent) payload->strategy delivery Delivery Vehicle (Liposome, Nanoparticle) delivery->strategy

Caption: Logical considerations for selecting a cancer cell targeting strategy.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Folate-PEG3-Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of targeted drug delivery systems is paramount. This guide provides a comprehensive comparison of Folate-PEG3-alkyne conjugates, focusing on their cross-reactivity profile and performance against alternative folate-based targeting moieties. The information presented herein is supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation folate receptor-targeted therapeutics.

This compound is a key building block in the construction of targeted drug delivery systems, leveraging the high affinity of folic acid for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells. The specificity of these conjugates is crucial to minimize off-target effects and maximize therapeutic efficacy. Cross-reactivity, in this context, primarily pertains to the binding affinity towards different isoforms of the folate receptor, namely FR-α and FR-β, which exhibit distinct expression patterns in healthy and diseased tissues.

Comparative Performance of Folate Conjugates

The performance of folate-targeted therapies is intrinsically linked to the binding affinity and specificity of the folate conjugate. While specific cross-reactivity data for this compound against a wide panel of receptors is not extensively available in the public domain, we can infer its performance based on studies of similar folate-PEG constructs. The following tables summarize key performance parameters from comparative studies of various folate conjugates.

Table 1: In Vitro Performance of Folate Conjugates

ConjugateCell Line (FR Status)Assay TypeKey Findings
Folate-PEG-DrugKB (FR-α high)Competitive Binding AssayDemonstrates high affinity binding to FR-α, which can be competitively inhibited by free folic acid, indicating specificity.
Folate-PEG-NanoparticleHeLa (FR-α high), A549 (FR-α low)Cellular Uptake (Flow Cytometry)Significantly higher uptake in FR-high cells compared to FR-low cells, confirming receptor-mediated endocytosis.
Folate-PEG-FluorophoreIGROV-1 (FR-α high)Confocal MicroscopyInternalization and perinuclear accumulation observed in FR-positive cells, indicative of endosomal trafficking.
Folate-Drug ConjugateFR-α expressing cellsCytotoxicity Assay (MTT)Increased cytotoxic effect in FR-positive cells compared to non-targeted drug, demonstrating enhanced targeted delivery.

Table 2: In Vivo Performance of Folate Conjugates

ConjugateAnimal ModelImaging/Analysis MethodKey Findings
Folate-PEG-RadiotracerNude mice with KB tumor xenograftsPET/SPECT ImagingHigh tumor accumulation with low uptake in most normal tissues, except for kidneys where FR is also expressed.
Folate-PEG-DrugOvarian cancer patient-derived xenograftBiodistribution StudyEnhanced drug concentration in tumor tissue compared to blood and other non-target organs.
Folate-Targeted LiposomesArthritis rat modelScintigraphyAccumulation in inflamed joints due to FR-β expression on activated macrophages.

Experimental Protocols

To ensure the robust evaluation of this compound conjugates and their alternatives, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

Competitive Binding Assay (Radioligand-Based)

This assay quantifies the binding affinity of a folate conjugate to the folate receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • FR-positive cells (e.g., KB, HeLa)

  • Cell culture medium (folate-free for pre-incubation to upregulate FR expression)

  • Binding buffer (e.g., PBS with 1% BSA)

  • [3H]-Folic Acid (Radioligand)

  • This compound conjugate (or other test compounds)

  • Free folic acid (for non-specific binding control)

  • Scintillation cocktail and counter

Protocol:

  • Seed FR-positive cells in a 24-well plate and culture overnight.

  • Wash cells with pre-warmed binding buffer.

  • Add increasing concentrations of the this compound conjugate (or other unlabeled competitors) to the wells.

  • For determining non-specific binding, add a high concentration of free folic acid to a set of control wells.

  • Add a fixed concentration of [3H]-Folic Acid to all wells.

  • Incubate at 37°C for 1-2 hours.

  • Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor and determine the IC50 value, which can be used to calculate the binding affinity (Ki).

Cellular Uptake Assay (Flow Cytometry)

This method measures the internalization of fluorescently labeled folate conjugates into cells, providing a quantitative measure of receptor-mediated uptake.

Materials:

  • FR-positive (e.g., HeLa) and FR-negative (e.g., A549) cells

  • Fluorescently labeled this compound conjugate (e.g., with FITC, Alexa Fluor 488)

  • Cell culture medium

  • FACS buffer (e.g., PBS with 2% FBS)

  • Propidium Iodide (PI) or DAPI for cell viability staining

  • Flow cytometer

Protocol:

  • Seed FR-positive and FR-negative cells in 6-well plates and culture overnight.

  • Treat the cells with the fluorescently labeled this compound conjugate at a specific concentration and incubate for various time points (e.g., 1, 2, 4 hours) at 37°C.

  • As a control for specificity, pre-incubate a set of FR-positive cells with a high concentration of free folic acid before adding the fluorescent conjugate.

  • Wash the cells with ice-cold PBS, detach them using trypsin, and resuspend in FACS buffer.

  • Stain with a viability dye like PI.

  • Analyze the cells using a flow cytometer, gating on the live cell population.

  • Quantify the mean fluorescence intensity of the cells, which corresponds to the amount of internalized conjugate.

In Vivo Biodistribution Study

This study determines the distribution and accumulation of a radiolabeled folate conjugate in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous FR-positive tumors)

  • Radiolabeled this compound conjugate (e.g., with 111In, 64Cu)

  • Saline solution for injection

  • Gamma counter

Protocol:

  • Inject a cohort of tumor-bearing mice intravenously with the radiolabeled this compound conjugate.

  • To determine non-specific uptake, inject a control group with the radiolabeled conjugate co-administered with an excess of free folic acid.

  • At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the animals.

  • Dissect major organs and the tumor.

  • Weigh each tissue and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

  • Compare the biodistribution profile between the targeted and the blocked groups to assess the specificity of tumor accumulation.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes involved in the evaluation of this compound conjugates, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Competitive Binding Assay end Data Analysis & Comparison a->end b Cellular Uptake Assay b->end c Cytotoxicity Assay c->end d Biodistribution Study e Tumor Targeting & Efficacy d->e e->end start This compound Conjugate Synthesis start->a start->b start->c start->d

Figure 1. Experimental workflow for evaluating this compound conjugates.

signaling_pathway cluster_cell Target Cell (FR-positive) FR Folate Receptor (FR) Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease pH-dependent Cleavage Target Intracellular Target DrugRelease->Target Therapeutic Effect FolateConj This compound -Drug Conjugate FolateConj->FR Binding

Figure 2. Folate receptor-mediated endocytosis pathway for drug delivery.

Conclusion

This compound conjugates represent a versatile platform for the targeted delivery of therapeutic and diagnostic agents to folate receptor-overexpressing cells. Their specificity is a key determinant of their success. The experimental protocols and comparative data presented in this guide provide a framework for the rigorous evaluation of these conjugates. By carefully assessing their binding affinity, cellular uptake, and in vivo biodistribution, researchers can optimize the design of folate-targeted systems to enhance their therapeutic index and advance the development of precision medicines for cancer and other diseases characterized by folate receptor upregulation. Further studies directly comparing the cross-reactivity of this compound with a broader range of receptors will be invaluable in fully elucidating its specificity profile.

Benchmarking Folate-PEG3-alkyne for Targeted Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, the efficient and selective delivery of potent payloads to diseased cells remains a critical challenge. The Folate-PEG3-alkyne linker has emerged as a versatile tool for constructing targeted drug delivery systems, leveraging the high affinity of folic acid for the folate receptor, which is overexpressed on the surface of many cancer cells. This guide provides an objective comparison of the this compound system against other prominent targeted delivery platforms, supported by experimental data and detailed protocols to aid researchers in selecting and designing the optimal system for their therapeutic goals.

The this compound System: A Modular Approach to Targeted Delivery

The this compound system is a trifunctional linker designed for modular drug targeting. Each component plays a crucial role:

  • Folate: A high-affinity ligand for the folate receptor (FR), enabling selective targeting of cancer cells that overexpress this receptor.[1][2]

  • PEG3 (Polyethylene Glycol): A short, hydrophilic spacer that enhances the solubility and bioavailability of the conjugate while providing spatial separation between the targeting ligand and the payload.[3]

  • Alkyne: A terminal functional group that allows for the covalent attachment of a therapeutic payload via a highly efficient and bioorthogonal "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

This modularity allows for the straightforward conjugation of a wide variety of azide-modified payloads, including small molecule drugs, toxins, and imaging agents, to a folate-targeting moiety.

Comparative Performance Analysis

The efficacy of a targeted delivery system is determined by several key performance indicators, including targeting specificity, cellular uptake efficiency, in vitro cytotoxicity, and in vivo tumor accumulation. The following tables summarize the quantitative performance of various targeted delivery systems, providing a benchmark against which the this compound system can be evaluated.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Delivery SystemDrug PayloadCell Line (FR status)IC50 (nM)Reference
Folate-Targeted Liposomes DoxorubicinKB (FR+)107.7[5]
Free DoxorubicinDoxorubicinKB (FR+)89.6
Folate-Targeted Liposomes Arsenic TrioxideKB (FR+)~500
Free Arsenic TrioxideArsenic TrioxideKB (FR+)~14,000
Antibody-Drug Conjugate (ADC) Trastuzumab EmtansineHER2+ Breast CancerVaries
Folate-PEG-Dendrimer 5-FluorouracilKB (FR+)Data not specified

Note: IC50 values are highly dependent on the specific drug, linker, and cell line used. This table provides representative examples.

Table 2: Cellular Uptake and Targeting Efficiency

Delivery SystemCell Line (FR status)Uptake Enhancement vs. Non-Targeted ControlReference
Folate-Targeted Magnetic Nanoparticles MCF-7 (FR+)Significantly higher
Folate-Targeted Gold Nanoparticles KB (FR+)Progressively increased with folate density
Folate-Targeted Liposomes KB (FR+)3-6 fold higher than non-targeted
Folate-Coated Gadolinium Nanoparticles KB (FR+)Significantly enhanced over PEG-coated

Table 3: In Vivo Tumor Accumulation

Delivery SystemAnimal ModelTumor Accumulation (%ID/g)Reference
Folate-Targeted Liposomes M109 tumor-bearing mice~3-4
Non-Targeted LiposomesM109 tumor-bearing mice~2-3
Folate-Targeted Gene Delivery System M109 tumor-bearing miceNo significant increase vs. non-targeted
Folate-Coated Gadolinium Nanoparticles KB tumor-bearing mice~3.3 (at 24h)

%ID/g: Percentage of injected dose per gram of tissue.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and evaluation processes, the following diagrams illustrate the key biological pathway and a generalized experimental workflow.

folate_pathway Folate Receptor-Mediated Endocytosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR Folate Receptor (FR) Endosome Early Endosome FR->Endosome Internalization (Endocytosis) Folate_Drug Folate-Drug Conjugate Folate_Drug->FR Binding Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Acidic pH Enzymatic Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Therapeutic Action

Caption: Folate Receptor-Mediated Endocytosis Pathway.

experimental_workflow Workflow for Evaluating Targeted Delivery Systems cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Animal Model) start Start: Design & Synthesis of Targeted Conjugate conjugation Payload Conjugation (e.g., Click Chemistry) start->conjugation invitro In Vitro Evaluation conjugation->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity uptake Cellular Uptake Assay (Flow Cytometry/Microscopy) invitro->uptake invivo In Vivo Evaluation biodistribution Biodistribution Study (%ID/g) invivo->biodistribution efficacy Antitumor Efficacy (Tumor Growth Inhibition) invivo->efficacy analysis Data Analysis & Comparison conclusion Conclusion: Efficacy & Safety Profile analysis->conclusion cytotoxicity->invivo uptake->invivo biodistribution->analysis efficacy->analysis

References

Safety Operating Guide

Proper Disposal of Folate-PEG3-alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Core Safety Precautions

Before beginning any disposal procedure, it is imperative to handle Folate-PEG3-alkyne with the appropriate safety measures in place. The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or solution form. This includes, but is not limited to:

  • Eye Protection: Safety goggles with side-shields.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat or other impervious clothing.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated waste is through an approved chemical waste disposal service, managed by your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Proper segregation is the foundational step in the disposal process.

    • Solid Waste: Collect contaminated items such as gloves, pipette tips, and weigh boats in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a compatible, leak-proof, and sealable liquid waste container.

    • Sharps Waste: Needles, syringes, or glass pipettes contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.

  • Waste Container Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and specify the full chemical name: "this compound". This ensures proper identification and handling by waste management personnel.

  • Storage of Waste: Keep all hazardous waste containers securely sealed when not in use. Store them in a designated, well-ventilated area away from incompatible materials, following your institution's guidelines.

  • Disposal Arrangement: Once a waste container is full (typically three-quarters full for sharps containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal service.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect: Carefully gather the absorbed material and any contaminated solids using non-sparking tools.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent.

  • Dispose: Place all cleanup materials into a labeled hazardous waste container for proper disposal.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes general best practices for chemical waste handling derived from similar compounds.

ParameterGuidelineSource
Waste Container Type Solid: Leak-proof, lined container.Liquid: Compatible, leak-proof, sealable.Sharps: Puncture-proof container.
Container Labeling "Hazardous Chemical Waste" with full chemical name.
Spill Absorbent Inert material (e.g., vermiculite, sand).
Institutional Contact Environmental Health and Safety (EHS) or equivalent department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Containerization & Labeling cluster_4 Final Disposal start Experiment with This compound waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Tips) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles) waste_type->sharps Sharps solid_cont Labelled Solid Hazardous Waste Container solid->solid_cont liquid_cont Labelled Liquid Hazardous Waste Container liquid->liquid_cont sharps_cont Labelled Sharps Hazardous Waste Container sharps->sharps_cont ehs Arrange Pickup by EHS / Licensed Contractor solid_cont->ehs liquid_cont->ehs sharps_cont->ehs

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Folate-PEG3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Folate-PEG3-alkyne. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a moisture-sensitive, PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1][2][3][4] As a click chemistry reagent, it contains an alkyne group for use in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.[3] Due to its chemical properties, specific handling and disposal procedures are required.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses during procedures with a risk of explosion, splash hazard, or highly exothermic reactions.
Hand Protection Disposable Nitrile GlovesProvides protection against a broad range of chemicals for short-term use. Gloves should be inspected before each use and changed immediately upon contact with the chemical.
Body Protection Laboratory CoatShould be buttoned and fit properly to cover as much skin as possible. Nomex® or similar flame-resistant material is recommended, worn over cotton-based clothing.
Respiratory Protection Chemical Fume Hood or Ventilated AreaHandle the powdered form of this compound in a chemical fume hood to prevent inhalation of dust. If a fume hood is not available, use a respirator with appropriate cartridges.
Foot Protection Closed-toe ShoesShoes must cover the entire foot (closed toe and heel) with no perforations.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container at -20°C with a desiccant, as it is moisture-sensitive.

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.

2. Preparation and Use:

  • Engineering Controls: All work with powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation.

  • Dissolving the Compound:

    • This compound is often dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

    • Do not prepare stock solutions for long-term storage as the NHS ester moiety, if present, readily hydrolyzes.

  • Reaction Conditions:

    • Avoid buffers containing primary amines (e.g., Tris or glycine) as they can compete with the intended reaction.

    • If necessary, use dialysis or desalting columns to exchange the protein sample into an amine-free buffer like phosphate-buffered saline (PBS).

3. Spill and Emergency Procedures:

  • Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean the spill according to your institution's established procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste:

    • Collect all non-sharp solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

    • The container must be clearly labeled as "Hazardous Chemical Waste" and specify that it "Contains this compound".

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including initial solvent rinses of glassware, in a designated hazardous waste container.

    • Organic solvents must not be discharged down the drain.

  • Sharps Waste:

    • Place all sharps contaminated with this compound (e.g., needles, scalpel blades) into a designated, puncture-proof sharps container.

    • The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".

2. Disposal Procedure:

  • Keep all waste containers securely sealed when not in use.

  • When a waste container is three-quarters full, seal it securely.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receive Receive and Inspect store Store at -20°C with Desiccant receive->store equilibrate Equilibrate to Room Temperature store->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve react Perform Reaction dissolve->react solid_waste Solid Waste Collection react->solid_waste liquid_waste Liquid Waste Collection react->liquid_waste sharps_waste Sharps Waste Collection react->sharps_waste dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose sharps_waste->dispose

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.